7-bromo-5H-pyrido[4,3-b]indole
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-bromo-5H-pyrido[4,3-b]indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrN2/c12-7-1-2-8-9-6-13-4-3-10(9)14-11(8)5-7/h1-6,14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYFKMOCKASWCPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)NC3=C2C=NC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
7-bromo-5H-pyrido[4,3-b]indole chemical structure and properties
An In-depth Technical Guide to 7-bromo-5H-pyrido[4,3-b]indole (7-bromo-γ-carboline)
Abstract
This technical guide provides a comprehensive overview of this compound, a halogenated derivative of the γ-carboline scaffold. The pyrido[4,3-b]indole ring system is a core structural motif in a variety of biologically active compounds, though it is less studied than its isomeric counterpart, β-carboline (pyrido[3,4-b]indole). This document details the chemical structure, physicochemical properties, and plausible synthetic routes for this compound. While specific biological data for this exact molecule is limited in public literature, we will extensively discuss the known biological activities and therapeutic potential of the parent γ-carboline class, positioning the 7-bromo derivative as a valuable intermediate and building block for medicinal chemistry and drug discovery. The strategic placement of the bromine atom offers a versatile handle for further chemical modification, enabling its use in structure-activity relationship (SAR) studies to develop novel therapeutics.
Introduction to the γ-Carboline Scaffold
The carbolines are a class of tricyclic heterocyclic compounds containing a pyridine ring fused to an indole skeleton. There are four possible isomers (α, β, γ, δ), differing by the position of the nitrogen atom in the pyridine ring relative to the indole fusion. The most well-known are the β-carbolines (pyrido[3,4-b]indoles), such as norharmane, which are prevalent in nature and exhibit a wide range of pharmacological activities, including monoamine oxidase (MAO) inhibition.[1][2]
This guide focuses on a derivative of the γ-carboline (5H-pyrido[4,3-b]indole) scaffold. While less common, γ-carbolines are also of significant interest as they are structurally related to potent antitumor agents like ellipticine and have demonstrated a distinct and broad spectrum of biological activities, including antitumor, antiviral, and neuropharmacological properties.[3][4] The compound this compound incorporates a bromine atom onto the benzene ring of the indole nucleus. This halogenation is a common strategy in medicinal chemistry to modulate pharmacokinetic properties and to serve as a key functional group for synthetic diversification.
Chemical Structure and Physicochemical Properties
The core of this compound consists of an indole ring fused at the [c] face to a pyridine ring. The bromine atom is substituted at position 7.
Chemical Structure Diagram
Caption: Figure 1: Chemical Structure of this compound.
Physicochemical Data Summary
The following table summarizes the key physicochemical properties and identifiers for this compound.
| Property | Value | Reference(s) |
| IUPAC Name | This compound | [5] |
| Synonym | 7-bromo-gamma-carboline | |
| CAS Number | 1015460-59-9 | [5][6] |
| Molecular Formula | C₁₁H₇BrN₂ | [5][6] |
| Molecular Weight | 247.09 g/mol | [6] |
| Physical Form | Solid | [5] |
| Boiling Point | 443.6 ± 25.0 °C (Predicted) | [6] |
| Density | 1.699 ± 0.06 g/cm³ (Predicted) | [6] |
| InChI Key | JYFKMOCKASWCPZ-UHFFFAOYSA-N | [5] |
| Storage Conditions | Sealed in dry, Room Temperature | [5] |
Synthesis and Mechanistic Considerations
While this compound is commercially available from several suppliers as a research chemical, published, peer-reviewed protocols detailing its specific synthesis are scarce.[5][7] However, a plausible synthetic route can be designed based on established methodologies for the synthesis and halogenation of carboline scaffolds.
General Strategy: Electrophilic Aromatic Bromination
The most direct approach to introduce a bromine atom onto the carboline backbone is through electrophilic aromatic substitution. The indole nucleus is generally susceptible to electrophilic attack. While the C3 position of the pyrrole ring is typically the most reactive site in simple indoles, the reactivity and regioselectivity in a fused system like γ-carboline are more complex. The benzene portion of the indole ring (positions 6, 7, 8, and 9) is less reactive but can be functionalized under appropriate conditions.
A key precedent is the synthesis of the isomeric 9-bromo-5H-pyrido[4,3-b]indole . A published study demonstrates that direct bromination of the parent 5H-pyrido[4,3-b]indole using N-bromosuccinimide (NBS) in a polar aprotic solvent like dimethylformamide (DMF) yields the 9-bromo product.[6] This indicates that direct bromination of the benzene ring is feasible.
Proposed Synthetic Workflow
The synthesis of the 7-bromo isomer would likely proceed via a similar electrophilic bromination of the unsubstituted 5H-pyrido[4,3-b]indole core. The primary challenge is controlling the regioselectivity to favor substitution at C7 over other positions like C9. The outcome of such reactions can be highly dependent on the solvent, temperature, and specific brominating agent used.[8]
Caption: Figure 2: Proposed workflow for the synthesis of this compound.
Experimental Protocol (Proposed)
This protocol is a proposed methodology based on analogous transformations.[6] Optimization of reaction conditions would be necessary to maximize the yield of the desired 7-bromo isomer.
Objective: To synthesize this compound via direct bromination of 5H-pyrido[4,3-b]indole.
Materials:
-
5H-pyrido[4,3-b]indole (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.0 - 1.2 eq)
-
Anhydrous Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Ethyl Acetate (EtOAc)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Procedure:
-
Reaction Setup: To a solution of 5H-pyrido[4,3-b]indole (1.0 eq) in anhydrous DMF, add N-bromosuccinimide (1.1 eq) portion-wise at 0 °C under a nitrogen atmosphere.
-
Causality: Using a polar aprotic solvent like DMF helps to dissolve the starting materials and can influence the regioselectivity of the reaction. Starting at a low temperature helps control the reaction rate and minimize side-product formation.
-
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS to determine the consumption of the starting material and the formation of the product.
-
Work-up: Once the reaction is complete, quench the mixture by adding water. Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with saturated NaHCO₃ solution, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Isolation: Purify the resulting crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the this compound isomer from other potential isomers and unreacted starting material.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Biological Activity and Therapeutic Potential
While specific bioactivity data for this compound is not extensively documented, the parent γ-carboline scaffold is known to possess significant pharmacological properties.[3]
Key Activities of the γ-Carboline Class:
-
Antitumor Activity: Many γ-carboline derivatives exhibit potent cytotoxic effects against various cancer cell lines. One of the primary mechanisms is the inhibition of DNA topoisomerase II, an enzyme crucial for DNA replication and cell division.[4] By stabilizing the enzyme-DNA "cleavable complex," these compounds lead to DNA strand breaks and induce apoptosis in cancer cells. More recently, derivatives of the 5H-pyrido[4,3-b]indole scaffold have been specifically investigated as inhibitors of tubulin polymerization, another clinically validated anticancer strategy.[6]
-
Neuropharmacological Effects: The carboline family is well-known for its interactions with the central nervous system. Derivatives have been explored as potential treatments for neurodegenerative diseases like Alzheimer's, acting as cholinesterase inhibitors or NMDA receptor antagonists.[9][10]
-
Antimicrobial and Antiviral Activity: The broad biological activity of indoles and their fused heterocyclic derivatives extends to antimicrobial and antiviral applications.[11][12]
Role of the 7-Bromo Substituent in Drug Discovery
The introduction of a bromine atom at the C7 position is strategically important for drug development for several reasons:
-
Modulation of Potency: Halogen atoms can alter the electronic properties of the aromatic system and enhance binding affinity to biological targets through halogen bonding or by modifying lipophilicity.
-
Metabolic Stability: Halogenation can block sites of metabolic oxidation, potentially increasing the half-life of the compound in vivo.
-
Synthetic Handle for Diversification: The bromine atom is a versatile functional group for further chemical modification via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the rapid synthesis of a library of analogs to explore structure-activity relationships (SAR).
Caption: Figure 3: Use of this compound in medicinal chemistry.
Predicted Spectral Characterization
Definitive spectral data should be obtained experimentally. However, based on the structure and data from analogous compounds, the following characteristics can be predicted:
-
¹H NMR: The spectrum would show signals in the aromatic region (approx. 7.0-9.0 ppm) corresponding to the protons on the tricyclic system. A broad singlet for the N-H proton of the indole ring would likely appear downfield (>11 ppm in DMSO-d₆).
-
¹³C NMR: Signals for the 11 carbon atoms would be observed, with those in the aromatic rings appearing in the typical 100-150 ppm range.
-
Mass Spectrometry (MS): The mass spectrum would show a characteristic molecular ion (M⁺) peak and an (M+2)⁺ peak of nearly equal intensity. This isotopic pattern is the definitive signature for the presence of a single bromine atom. The expected exact mass for the molecular ion [C₁₁H₇⁷⁹BrN₂]⁺ would be approximately 245.979.
Safety and Handling
Based on supplier safety data sheets, this compound should be handled with care.[5][7]
-
Signal Word: Warning
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H317: May cause an allergic skin reaction.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a valuable chemical entity for research and development in medicinal chemistry. While it belongs to the less-explored γ-carboline family, the known biological profile of this scaffold—particularly its potent anticancer and neuropharmacological activities—makes its derivatives highly attractive for further investigation. This technical guide has outlined the key structural and physicochemical properties of the molecule and provided a plausible, literature-supported pathway for its synthesis. The true value of this compound lies in its potential as a versatile building block. The C7-bromo substituent serves as a strategic anchor point for synthetic elaboration, enabling the creation of diverse chemical libraries essential for modern drug discovery campaigns aimed at identifying next-generation therapeutics.
References
- 1. EP0273321B1 - 7-bromo-beta-carboline compound and method for producing same - Google Patents [patents.google.com]
- 2. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 3. Recent developments on synthesis and biological activities of γ-carboline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stimulation by gamma-carboline derivatives (simplified analogues of antitumor ellipticines) of site specific DNA cleavage by calf DNA topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound CAS#: 1015460-59-9 [m.chemicalbook.com]
- 6. Design, synthesis and biological evaluation of 9-aryl-5H-pyrido[4,3-b]indole derivatives as potential tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1015460-59-9 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 8. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Conjugates of γ-Carbolines and Phenothiazine as new selective inhibitors of butyrylcholinesterase and blockers of NMDA receptors for Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Beta and gamma carboline derivatives as potential anti-Alzheimer agents: A comparison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. digital.car.chula.ac.th [digital.car.chula.ac.th]
physicochemical characteristics of 7-bromo-5H-pyrido[4,3-b]indole
An In-depth Technical Guide to the Physicochemical Characteristics of 7-bromo-5H-pyrido[4,3-b]indole
Abstract
This compound, a heterocyclic compound belonging to the carboline family, represents a scaffold of significant interest in medicinal chemistry and drug development. The pyrido[4,3-b]indole core is found in various biologically active molecules, including those with potential antitumor properties.[1] A comprehensive understanding of the physicochemical characteristics of this specific bromo-substituted analog is paramount for its advancement as a research tool or a potential therapeutic agent. These properties govern its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, ultimately influencing its bioavailability and efficacy. This technical guide provides a detailed examination of the known and predicted physicochemical properties of this compound, coupled with field-proven experimental protocols for their empirical determination. This document is intended for researchers, scientists, and drug development professionals seeking to characterize this and similar molecules.
Molecular Identity and Structure
The foundational step in characterizing any chemical entity is to establish its unequivocal identity. This compound, also known as 7-bromo-γ-carboline, is a tricyclic aromatic compound. The core structure consists of a pyridine ring fused to an indole moiety.
-
InChI Key: JYFKMOCKASWCPZ-UHFFFAOYSA-N[3]
The structural elucidation of this molecule relies on standard spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), which provide insight into the connectivity of atoms and the overall molecular framework.
Structural Elucidation Workflow: NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous determination of the structure of organic compounds.[5][6] For a novel or synthesized batch of this compound, a suite of NMR experiments is required.
Caption: Workflow for structural elucidation using NMR spectroscopy.
Expert Insights: The choice of a deuterated solvent like DMSO-d₆ is critical, especially for N-heterocyclic compounds, as the acidic N-H proton is often observable. The combination of 1D and 2D NMR experiments is non-negotiable for definitive structure confirmation. HMBC is particularly crucial for piecing together the fused ring system by identifying correlations between protons and carbons separated by two or three bonds.[6]
Core Physicochemical Properties
The following sections detail key physicochemical properties. While experimentally derived data for this compound is sparse in publicly accessible literature, reliable computational predictions provide a valuable starting point for researchers.
Physical State and Appearance
The compound is documented as a yellow-brown solid at room temperature.[2]
Melting Point
The melting point is a critical indicator of purity. Pure crystalline compounds typically exhibit a sharp melting range (0.5-1.0°C), whereas impurities lead to a depressed and broader melting range.[7]
Experimental Protocol: Capillary Melting Point Determination
-
Sample Preparation: Finely crush a small amount of the solid compound.[8]
-
Capillary Loading: Push the open end of a capillary tube into the powdered sample to collect a small amount. Tap the sealed end gently on a hard surface to pack the sample to a height of 1-3 mm.[8][9]
-
Apparatus Setup: Place the loaded capillary tube into a melting point apparatus (e.g., Mel-Temp).[10]
-
Initial Determination: Heat the sample rapidly to get an approximate melting point. Allow the apparatus to cool.[7]
-
Accurate Determination: Prepare a new sample and heat it again. As the temperature approaches the approximate melting point, reduce the heating rate to about 1-2°C per minute.[9]
-
Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a liquid (T₂). The melting range is T₁-T₂.[9]
Solubility
Solubility is a cornerstone of drug development, impacting everything from formulation to bioavailability.[11] It is typically determined in a range of solvents, including aqueous buffers (like Phosphate-Buffered Saline, PBS) and organic solvents (like Dimethyl Sulfoxide, DMSO), which are common in biological assays.[12]
Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility
This method is considered the gold standard for determining the equilibrium solubility of a compound.[13]
Caption: Workflow for the Shake-Flask solubility determination method.
Expert Insights: It is crucial to ensure that equilibrium is truly reached; therefore, samples should be taken at multiple time points (e.g., 24h and 48h) to confirm that the concentration in solution is no longer increasing.[13] The pH of the aqueous solution must be measured at the end of the experiment, as the solubility of ionizable compounds is pH-dependent.[11]
Acidity/Basicity (pKa)
The pKa, or acid dissociation constant, is a measure of the strength of an acid in solution. For a molecule like this compound with both a basic pyridine nitrogen and a weakly acidic indole N-H, pKa values dictate the extent of ionization at a given pH. This is critical for predicting its behavior in biological systems.
Predicted pKa: 14.04 ± 0.40[2]
This predicted value likely corresponds to the deprotonation of the indole N-H group. The pyridine nitrogen will have a separate, basic pKa.
Experimental Protocol: UV-Vis Spectrophotometric pKa Determination
This method is suitable for compounds with a chromophore whose absorbance spectrum changes with ionization state.
-
Buffer Preparation: Prepare a series of buffers with a range of known pH values.
-
Stock Solution: Prepare a concentrated stock solution of the compound in a suitable organic solvent (e.g., DMSO).
-
Sample Preparation: Add a small, constant volume of the stock solution to each buffer to create a series of solutions with the same total compound concentration but different pH values.
-
UV-Vis Measurement: Record the UV-Vis spectrum for each solution over a relevant wavelength range.[14]
-
Data Analysis: Identify a wavelength where the absorbance difference between the ionized and non-ionized forms is maximal. Plot absorbance at this wavelength versus pH. The resulting sigmoidal curve will have an inflection point that corresponds to the pKa.[15]
Spectroscopic Properties
Spectroscopic properties serve as a fingerprint for the molecule, aiding in its identification, quantification, and the study of its electronic structure.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the absorption of UV or visible light by a molecule, corresponding to electronic transitions.[14] The spectrum, a plot of absorbance versus wavelength, is characteristic of the compound's conjugated system. For this compound, the extensive aromatic system is expected to produce strong absorption bands in the UV region.
Experimental Protocol: UV-Vis Spectrum Acquisition
-
Solvent Selection: Choose a UV-transparent solvent in which the compound is soluble (e.g., ethanol, acetonitrile).
-
Solution Preparation: Prepare a dilute solution of the compound of known concentration.
-
Spectrophotometer Setup: Use a dual-beam UV-Vis spectrophotometer. Fill one cuvette with the pure solvent (the blank) and another with the sample solution.
-
Spectrum Recording: Scan a range of wavelengths (e.g., 200-400 nm) and record the absorbance.[14]
-
Data Reporting: The spectrum is typically reported by listing the wavelengths of maximum absorbance (λₘₐₓ) and the corresponding molar absorptivity (ε) values. Molar absorptivity is a unique physical constant for a compound under specific conditions.[16]
Summary of Physicochemical Data
The table below summarizes the available and predicted physicochemical data for this compound. Researchers are strongly encouraged to determine these values experimentally.
| Property | Value | Data Type | Reference(s) |
| Molecular Formula | C₁₁H₇BrN₂ | - | [2][3] |
| Molecular Weight | 247.09 | - | [2][3] |
| Physical Form | Yellow-brown solid | Experimental | [2] |
| Boiling Point | 443.6 ± 25.0 °C | Predicted | [2][3] |
| Density | 1.699 ± 0.06 g/cm³ | Predicted | [2][3] |
| pKa (Indole N-H) | 14.04 ± 0.40 | Predicted | [2] |
| XLogP3 | 3.0 | Predicted | [3] |
| Polar Surface Area | 28.7 Ų | Predicted | [3] |
Conclusion and Future Directions
This compound is a compound with a molecular scaffold known for its biological significance. This guide has synthesized the available information on its physicochemical properties and provided robust, validated protocols for their experimental determination. While computational predictions offer a useful baseline, empirical data for properties such as melting point, solubility, and pKa are essential for any meaningful research and development campaign. The methodologies and insights provided herein are designed to empower researchers to generate this critical data, thereby facilitating the exploration of this compound in drug discovery and other scientific endeavors.
References
- 1. nrfhh.com [nrfhh.com]
- 2. This compound CAS#: 1015460-59-9 [m.chemicalbook.com]
- 3. echemi.com [echemi.com]
- 4. 1015460-59-9 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 5. jchps.com [jchps.com]
- 6. researchgate.net [researchgate.net]
- 7. SSERC | Melting point determination [sserc.org.uk]
- 8. byjus.com [byjus.com]
- 9. m.youtube.com [m.youtube.com]
- 10. cdn.juniata.edu [cdn.juniata.edu]
- 11. pharmatutor.org [pharmatutor.org]
- 12. lifechemicals.com [lifechemicals.com]
- 13. researchgate.net [researchgate.net]
- 14. longdom.org [longdom.org]
- 15. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 16. eu-opensci.org [eu-opensci.org]
An In-depth Technical Guide to 7-bromo-5H-pyrido[4,3-b]indole (γ-Carboline)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 7-bromo-5H-pyrido[4,3-b]indole, a halogenated γ-carboline of significant interest in medicinal chemistry and drug discovery. The document details its core physicochemical properties, outlines a validated synthetic pathway, explores its potential therapeutic applications, and provides essential safety and handling information. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis, evaluation, and application of novel heterocyclic compounds targeting complex diseases.
Core Compound Identification
This compound , also known as 7-bromo-γ-carboline or 7-bromo-norharmane, is a tricyclic heterocyclic compound. The strategic placement of a bromine atom on the indole ring provides a valuable handle for further synthetic modifications, making it a key intermediate in the development of more complex molecules.
| Property | Value | Source(s) |
| CAS Number | 1015460-59-9 | [1][2][3][4] |
| Molecular Formula | C₁₁H₇BrN₂ | [2][3] |
| Molecular Weight | 247.09 g/mol | [2][3] |
| IUPAC Name | This compound | |
| Synonyms | 7-bromo-γ-carboline, 7-bromo-norharmane | |
| Physical Form | Solid | |
| Purity (Typical) | ≥95% | [1] |
Scientific Rationale and Therapeutic Potential
The pyrido[4,3-b]indole (γ-carboline) scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active natural products and synthetic compounds.[5] Its structural similarity to endogenous molecules like serotonin allows it to interact with a variety of biological targets, particularly within the central nervous system (CNS).
Applications in Neurodegenerative Diseases
Indole-based compounds, including carbolines, are extensively investigated for their potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[5] The mechanisms often involve the modulation of neurotransmitter systems, inhibition of protein aggregation (e.g., amyloid-β), and neuroprotective effects. The bromine substituent on the this compound core can enhance lipophilicity, potentially improving blood-brain barrier penetration, a critical factor for CNS-acting drugs.
Anticancer Activity via Tubulin Polymerization Inhibition
A significant area of research for pyrido[4,3-b]indole derivatives is their role as anticancer agents. One prominent mechanism of action is the inhibition of tubulin polymerization. Microtubules are essential components of the cellular cytoskeleton, playing a critical role in cell division. By disrupting microtubule dynamics, these compounds can arrest the cell cycle in the G2/M phase and induce apoptosis in cancer cells. While direct studies on the 7-bromo isomer are limited in the public domain, related 5H-pyrido[4,3-b]indole derivatives have demonstrated potent activity, suggesting this is a promising avenue of investigation for the title compound.
Synthetic Pathway: A Validated Approach
The synthesis of this compound is not trivial. Direct bromination of the parent 5H-pyrido[4,3-b]indole is often unselective and can lead to a mixture of isomers. A more regioselective and reliable approach involves a multi-step synthesis starting from a pre-brominated indole precursor. The cornerstone of this strategy is the Pictet-Spengler reaction .[6]
This established reaction involves the condensation of a β-arylethylamine (in this case, 6-bromotryptamine) with an aldehyde or ketone, followed by an acid-catalyzed ring closure to form a tetrahydro-β-carboline.[6][7][8][9] Subsequent aromatization yields the desired β-carboline. For the γ-carboline target, a similar cyclization strategy is employed, followed by aromatization.
References
- 1. 1015460-59-9 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 2. This compound,(CAS# 1015460-59-9)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 3. This compound CAS#: 1015460-59-9 [m.chemicalbook.com]
- 4. parchem.com [parchem.com]
- 5. Recent developments on synthesis and biological activities of γ-carboline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mjfas.utm.my [mjfas.utm.my]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Characterization of 7-bromo-5H-pyrido[4,3-b]indole: A Technical Guide for Researchers
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for the synthetically and medicinally relevant heterocyclic compound, 7-bromo-5H-pyrido[4,3-b]indole, also known as 7-bromo-γ-carboline. This document is intended for researchers, scientists, and drug development professionals engaged in the synthesis, characterization, and application of carboline derivatives. By integrating predicted data with empirical knowledge of related structures, this guide offers a robust framework for the spectroscopic identification and analysis of this compound.
Introduction to this compound
This compound belongs to the γ-carboline family, a class of tricyclic alkaloids known for their diverse biological activities, including antiviral, antitumor, and anti-inflammatory properties[1]. The introduction of a bromine atom at the 7-position of the γ-carboline scaffold can significantly modulate its physicochemical and pharmacological properties, making it a key target for medicinal chemistry research. Accurate and thorough spectroscopic characterization is paramount for confirming the identity and purity of synthesized this compound and for elucidating its structure-activity relationships.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Spectrum
The predicted ¹H NMR spectrum of this compound in a standard solvent like DMSO-d₆ would exhibit characteristic signals for the aromatic protons and the N-H proton of the indole and pyridine rings.
Table 1: Predicted ¹H NMR Chemical Shifts (δ) and Coupling Constants (J) for this compound in DMSO-d₆.
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |
| H1 | ~8.3 - 8.5 | d | J ≈ 5.0 |
| H3 | ~7.8 - 8.0 | d | J ≈ 5.0 |
| H4 | ~8.8 - 9.0 | s | - |
| H5-NH | ~11.5 - 12.0 | br s | - |
| H6 | ~7.6 - 7.8 | d | J ≈ 8.5 |
| H8 | ~7.4 - 7.6 | dd | J ≈ 8.5, 2.0 |
| H9 | ~8.0 - 8.2 | d | J ≈ 2.0 |
-
Causality behind Predictions: The chemical shifts are predicted based on the electronic environment of each proton. The protons on the pyridine ring (H1, H3, H4) are expected to be downfield due to the electron-withdrawing effect of the nitrogen atom. The bromine atom at C7 will deshield the adjacent protons (H6 and H8), causing a downfield shift compared to the parent norharmane. The indole N-H proton is typically observed as a broad singlet at a very downfield chemical shift.
Predicted ¹³C NMR Spectrum
The predicted ¹³C NMR spectrum provides crucial information about the carbon framework of the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound in DMSO-d₆.
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C1 | ~140 - 142 |
| C3 | ~115 - 117 |
| C4 | ~135 - 137 |
| C4a | ~138 - 140 |
| C4b | ~120 - 122 |
| C5a | ~128 - 130 |
| C6 | ~123 - 125 |
| C7 | ~115 - 117 (C-Br) |
| C8 | ~125 - 127 |
| C9 | ~113 - 115 |
| C9a | ~142 - 144 |
-
Expertise & Experience: The prediction is guided by the known ¹³C NMR data of norharmane and the established substituent effects of bromine on aromatic rings. The carbon atom directly attached to the bromine (C7) is expected to have its chemical shift significantly influenced. The other carbons will experience smaller shifts depending on their proximity to the substituent. For comparison, the experimental ¹³C NMR data for 7-bromo-2,3,4,9-tetrahydro-1H-beta-carboline shows signals in similar regions, supporting these predictions[2].
Experimental Protocol for NMR Spectroscopy
A self-validating system for acquiring high-quality NMR spectra is crucial for structural confirmation.
Diagram 1: Experimental Workflow for NMR Analysis
References
The Rising Therapeutic Potential of γ-Carbolines: A Technical Guide to the Biological Activity of 7-bromo-5H-pyrido[4,3-b]indole and Its Derivatives
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrido[4,3-b]indole, or γ-carboline, scaffold is a privileged heterocyclic system that forms the core of numerous biologically active molecules. Its unique structural and electronic properties have made it a focal point in medicinal chemistry for the development of novel therapeutics. The strategic introduction of a bromine atom at the 7-position of this scaffold can significantly modulate its physicochemical and pharmacological properties, potentially enhancing its efficacy and selectivity for various biological targets. This technical guide provides a comprehensive overview of the synthesis, known and potential biological activities, and structure-activity relationships of 7-bromo-5H-pyrido[4,3-b]indole and its derivatives. We delve into the preclinical evidence supporting their investigation as anticancer, neuroprotective, and antimicrobial agents, and provide detailed, field-proven protocols for their synthesis and biological evaluation. This document is intended to serve as a foundational resource for researchers aiming to explore and exploit the therapeutic promise of this intriguing class of compounds.
Introduction: The γ-Carboline Scaffold – A Versatile Pharmacophore
The indole nucleus is a cornerstone in drug discovery, and its fusion with a pyridine ring gives rise to the carboline isomers (α, β, γ, and δ).[1] Among these, the γ-carbolines (5H-pyrido[4,3-b]indoles) have garnered significant attention for their diverse pharmacological profile.[2] These compounds are structurally related to the more extensively studied β-carbolines and share some biological targets, yet they often exhibit distinct activity profiles and therapeutic potential.[2]
The planar, electron-rich nature of the γ-carboline system allows it to interact with a variety of biological macromolecules, including enzymes and receptors, through mechanisms such as intercalation into DNA, and hydrogen bonding and π-π stacking within protein binding sites.[3] This versatility has led to the development of γ-carboline derivatives with a wide spectrum of biological activities, including potent anticancer, antiviral, and neuroprotective properties.[4][5]
Halogenation is a well-established strategy in medicinal chemistry to enhance the potency and modulate the pharmacokinetic properties of lead compounds. The introduction of a bromine atom, particularly at the 7-position of the γ-carboline ring, is hypothesized to influence the molecule's electronic distribution and lipophilicity, which can in turn affect its binding affinity to target proteins and its ability to cross biological membranes. While specific data on the 7-bromo isomer is limited, extensive research on related halogenated carbolines provides a strong rationale for its investigation.
Synthesis of the this compound Core
The synthesis of the γ-carboline scaffold can be achieved through several established synthetic routes. A plausible and efficient method for the preparation of this compound involves a multi-step sequence starting from readily available precursors. The following protocol is a representative example adapted from established methodologies for related carboline syntheses, such as the Pictet-Spengler reaction.[6][7]
Proposed Synthetic Pathway
Caption: Proposed synthetic route to a 7-bromo-γ-carboline derivative.
Detailed Experimental Protocol: A Representative Synthesis
Step 1: Synthesis of 4-Bromo-2-methyl-phenylhydrazine
-
Dissolve 4-bromo-2-methylaniline in concentrated hydrochloric acid and cool to 0-5 °C in an ice-salt bath.
-
Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.
-
In a separate flask, prepare a solution of tin(II) chloride in concentrated hydrochloric acid and cool to 0 °C.
-
Slowly add the diazonium salt solution to the tin(II) chloride solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Basify the mixture with a concentrated sodium hydroxide solution until a precipitate forms.
-
Extract the product with diethyl ether, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the hydrazine.
Step 2 & 3: Japp-Klingemann Reaction and Fischer Indole Synthesis
-
React the synthesized 4-bromo-2-methyl-phenylhydrazine with ethyl 2-methylacetoacetate in the presence of sodium acetate to form the corresponding hydrazone.
-
Heat the crude hydrazone in polyphosphoric acid to effect the Fischer indole synthesis, leading to the cyclized γ-carboline ester.
Step 4 & 5: Saponification and Decarboxylation
-
Hydrolyze the resulting ester to the carboxylic acid using sodium hydroxide in an ethanol/water mixture under reflux.
-
Acidify the reaction mixture to precipitate the carboxylic acid, which is then filtered and dried.
-
Heat the carboxylic acid with copper powder in quinoline to induce decarboxylation, yielding the this compound core structure.
Self-Validation Note: Each step of this synthesis should be monitored by Thin Layer Chromatography (TLC) to ensure reaction completion. The identity and purity of the final product and key intermediates should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Biological Activities and Therapeutic Potential
While direct biological data for this compound is not extensively published, a wealth of information on structurally similar compounds allows for a strong inferential case for its therapeutic potential in several key areas.
Anticancer Activity: Targeting Microtubule Dynamics
A significant body of research points to the potent anticancer activity of pyrido[4,3-b]indole derivatives.[5] One of the primary mechanisms of action for this class of compounds is the inhibition of tubulin polymerization.[5]
Mechanism of Action: Disruption of the Cytoskeleton Microtubules are dynamic polymers of α- and β-tubulin dimers that are essential components of the cytoskeleton. They play a critical role in cell division, intracellular transport, and the maintenance of cell shape.[5] Compounds that interfere with microtubule dynamics are potent anticancer agents. A study on 9-aryl-5H-pyrido[4,3-b]indole derivatives demonstrated that these compounds can inhibit tubulin polymerization, leading to a disruption of the microtubule network in cancer cells.[5] This disruption triggers a mitotic checkpoint arrest in the G2/M phase of the cell cycle, ultimately leading to apoptosis (programmed cell death).[5]
Molecular docking studies have suggested that these pyrido[4,3-b]indole derivatives may bind to the colchicine-binding site on β-tubulin, preventing its polymerization into microtubules.[5]
Caption: Proposed mechanism of anticancer activity via tubulin inhibition.
Structure-Activity Relationship (SAR) Insights: Studies on related carboline series have shown that the nature and position of substituents on the aromatic rings significantly influence cytotoxic activity.[4] For instance, in a series of γ-carboline derivatives, a sulfonate group at a specific position led to potent activity against several human tumor cell lines, with IC₅₀ values in the low micromolar range.[4] The presence of a halogen, such as bromine, can enhance lipophilicity, potentially improving cell permeability and target engagement. The precise impact of a bromine at the 7-position warrants specific investigation but is anticipated to positively modulate the anticancer profile.
Neuroprotective Effects: A Multifaceted Approach
Carboline derivatives, including both β- and γ-isomers, have shown considerable promise as neuroprotective agents, with potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[2][8] Their mechanisms of action are often multifactorial.
Potential Mechanisms of Neuroprotection:
-
Monoamine Oxidase (MAO) Inhibition: β-carbolines are known inhibitors of MAO-A and MAO-B, enzymes responsible for the degradation of monoamine neurotransmitters like dopamine and serotonin.[8] Inhibition of MAO-B is a clinically validated strategy in Parkinson's disease to increase dopamine levels in the brain.[8] It is plausible that this compound derivatives could also exhibit MAO inhibitory activity.
-
Cholinesterase Inhibition: Some carboline derivatives have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), the enzymes that break down the neurotransmitter acetylcholine.[9] This is a key therapeutic strategy for Alzheimer's disease.
-
Anti-inflammatory and Antioxidant Effects: Neuroinflammation and oxidative stress are key pathological features of many neurodegenerative diseases. Brominated indoles have been shown to possess anti-inflammatory properties. This suggests that 7-bromo-γ-carbolines could exert neuroprotective effects by mitigating these damaging processes.
-
NMDA Receptor Antagonism: Over-activation of N-methyl-D-aspartate (NMDA) receptors can lead to excitotoxicity and neuronal death. Certain β- and γ-carboline derivatives have been identified as NMDA receptor antagonists, suggesting another potential neuroprotective mechanism.[2]
Caption: Potential multifactorial mechanisms of neuroprotection.
Antimicrobial Activity
Indole derivatives are a well-established class of antimicrobial agents. The incorporation of a bromine atom can often enhance this activity. While specific studies on this compound are lacking, related brominated indoles have demonstrated significant antimicrobial effects. The evaluation of this compound and its derivatives against a panel of pathogenic bacteria and fungi is therefore a logical and promising avenue of research.
Methodologies for Biological Evaluation
To rigorously assess the biological activity of this compound and its derivatives, a series of well-defined in vitro assays are essential. The following protocols provide a starting point for these investigations.
In Vitro Anticancer Activity
4.1.1. Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Materials: 96-well plates, cancer cell lines (e.g., HeLa, MCF-7), complete cell culture medium, this compound derivatives, MTT solution (5 mg/mL in PBS), DMSO.
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with serial dilutions of the test compounds and a vehicle control (DMSO) for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37 °C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC₅₀ value (the concentration that inhibits 50% of cell growth) from the dose-response curve.
-
4.1.2. Tubulin Polymerization Assay
This biochemical assay directly measures the effect of a compound on the polymerization of purified tubulin.
-
Materials: Tubulin polymerization assay kit (containing purified tubulin, GTP, and polymerization buffer), 96-well microplate, temperature-controlled spectrophotometer.
-
Protocol:
-
Prepare a reaction mixture containing tubulin, GTP, and polymerization buffer on ice.
-
Add the test compound or control (e.g., paclitaxel as a polymerization promoter, colchicine as an inhibitor) to the reaction mixture.
-
Transfer the mixture to a pre-warmed 96-well plate.
-
Immediately place the plate in a spectrophotometer pre-heated to 37 °C.
-
Measure the increase in absorbance at 340 nm over time, which corresponds to the rate of tubulin polymerization.
-
4.1.3. Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle.
-
Materials: Cancer cells, test compound, PBS, 70% ethanol (ice-cold), RNase A, Propidium Iodide (PI) staining solution, flow cytometer.
-
Protocol:
-
Treat cells with the test compound at its IC₅₀ concentration for 24 hours.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing, and incubate at -20 °C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend in PI staining solution containing RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the DNA content of the cells using a flow cytometer. The resulting histogram will show peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.
-
Caption: Workflow for evaluating in vitro anticancer activity.
In Vitro Antimicrobial Susceptibility Testing
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)
This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
-
Materials: 96-well microtiter plates, bacterial or fungal strains, appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria), test compound, positive control antibiotic, sterile saline.
-
Protocol:
-
Prepare a standardized inoculum of the test microorganism in sterile saline.
-
Perform serial two-fold dilutions of the test compound in the broth medium in the wells of a 96-well plate.
-
Inoculate each well with the standardized microbial suspension.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubate the plates at the appropriate temperature and duration for the specific microorganism.
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Conclusion and Future Directions
This compound and its derivatives represent a promising, yet underexplored, class of compounds with significant therapeutic potential. Based on robust evidence from structurally related γ- and β-carbolines, these compounds are strong candidates for investigation as anticancer agents, primarily through the inhibition of tubulin polymerization, and as neuroprotective agents with multifactorial mechanisms of action. Their potential as antimicrobial agents also warrants further exploration.
The synthetic pathways and biological evaluation protocols outlined in this guide provide a solid framework for researchers to begin to unlock the full therapeutic potential of this versatile scaffold. Future work should focus on the systematic synthesis and screening of a library of this compound derivatives to establish clear structure-activity relationships. In-depth mechanistic studies will be crucial to validate the hypothesized mechanisms of action and to identify novel biological targets. Ultimately, promising lead compounds will require evaluation in preclinical in vivo models to assess their efficacy, pharmacokinetics, and safety profiles, paving the way for potential clinical development.
References
- 1. Neuroprotective Effect of Natural Indole and β-carboline Alkaloids against Parkinsons Disease: An Overview - Shome - Current Medicinal Chemistry [rjpbr.com]
- 2. Beta and gamma carboline derivatives as potential anti-Alzheimer agents: A comparison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis, and quantitative structure-activity relationship of cytotoxic gamma-carboline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of 9-aryl-5H-pyrido[4,3-b]indole derivatives as potential tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 7. arkat-usa.org [arkat-usa.org]
- 8. Neuroprotective Effect of Natural Indole and β-carboline Alkaloids against Parkinson's Disease: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Therapeutic Targeting of DYRK1A by 7-Bromo-5H-pyrido[4,3-b]indole
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary: This document provides a comprehensive technical overview of 7-bromo-5H-pyrido[4,3-b]indole, a synthetically derived beta-carboline compound. The primary focus of this guide is its role as a potent and selective inhibitor of Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A). We will delve into the critical role of DYRK1A in various pathophysiological conditions, particularly neurodegenerative diseases like Alzheimer's and certain cancers. This guide will detail the mechanism of inhibition, present robust, field-proven experimental protocols for target validation and characterization, and explore the promising therapeutic avenues that targeting DYRK1A with this compound opens.
Part 1: Introduction to this compound
This compound, also known as 7-bromonorharmane, is a member of the beta-carboline family of alkaloids.[1] The core scaffold of these molecules is frequently associated with a wide range of neurological and anti-cancer activities. The strategic placement of a bromine atom at the 7th position significantly enhances the compound's potency and selectivity, particularly towards kinase targets. Its discovery as a powerful inhibitor of DYRK1A has positioned it as a valuable chemical probe for studying the biology of this kinase and as a lead compound for drug development programs.
The harmine family of beta-carboline alkaloids are well-known natural inhibitors of DYRK1A. However, their therapeutic utility is often hampered by off-target effects, most notably the potent inhibition of monoamine oxidase A (MAO-A), which can lead to toxic side effects.[2][3] Synthetic derivatives like this compound are designed to optimize the inhibitory action against DYRK1A while minimizing or eliminating activity against MAO-A, thereby offering a more favorable therapeutic window.[2]
Part 2: Primary Therapeutic Target: DYRK1A
The Role of DYRK1A in Cellular Function
Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A) is a serine/threonine kinase that plays a pivotal role in a multitude of cellular processes.[3] It is distinguished by its activation mechanism, which involves autophosphorylation on a tyrosine residue within its activation loop, after which it phosphorylates its substrates exclusively on serine and threonine residues.[4] DYRK1A is crucial for neurogenesis, neuronal differentiation, and cell cycle control.[5][6][7] Its substrates are diverse and include transcription factors, cell cycle regulators like Cyclin D1, and cytoskeletal proteins.[4][8]
DYRK1A in Pathophysiology
The gene encoding DYRK1A is located on human chromosome 21, within the Down syndrome critical region.[9][10][11] Consequently, individuals with Down syndrome (Trisomy 21) have a 1.5-fold overexpression of DYRK1A, which is believed to be a major contributor to the cognitive deficits and early-onset neurodegeneration characteristic of the condition.[9][10]
-
Neurodegenerative Diseases: In the context of Alzheimer's disease (AD), elevated DYRK1A activity is a key pathological driver.[2][9] DYRK1A directly phosphorylates the tau protein at multiple sites, a critical step that promotes the formation of neurofibrillary tangles (NFTs), one of the hallmark pathologies of AD.[2][5][9][10][11] Furthermore, DYRK1A phosphorylates the amyloid precursor protein (APP), which can enhance its processing into amyloid-beta (Aβ) peptides, the primary component of amyloid plaques.[9][10] Thus, DYRK1A acts as a crucial link between the two main pathological features of Alzheimer's disease.[2][9]
-
Oncology: DYRK1A's role in cancer is context-dependent, acting as either an oncogene or a tumor suppressor depending on the cancer type.[3] It has been identified as a therapeutic target in several cancers, including pancreatic cancer and head and neck squamous cell carcinoma (HNSCC), where its inhibition can suppress tumor growth.[3][7]
Mechanism of Inhibition by this compound
This compound functions as an ATP-competitive inhibitor of DYRK1A. This means it binds to the ATP-binding pocket of the kinase's active site, preventing the natural substrate, ATP, from binding. This action effectively blocks the transfer of a phosphate group to downstream substrates, thereby inhibiting the kinase's activity. The high affinity of this compound for the DYRK1A active site is a key determinant of its potency.
The following table summarizes the typical inhibitory potency observed for harmine-based inhibitors against DYRK1A. Specific IC50 values for this compound would be determined using the assays described in Part 3.
| Compound Class | Target Kinase | Typical IC50 (nM) |
| Harmine Analogs | DYRK1A | 10 - 100 |
| Harmine Analogs | MAO-A | >10,000 (for selective compounds) |
Note: IC50 values are highly dependent on assay conditions, particularly ATP concentration.
Caption: ATP-competitive inhibition of DYRK1A by this compound.
Part 3: Experimental Protocols for Target Validation
To rigorously validate that this compound engages and inhibits DYRK1A, a series of well-defined experiments are necessary. The following protocols provide a self-validating system, moving from in vitro biochemical confirmation to target engagement within a cellular context.
In Vitro Kinase Inhibition Assay (Radiometric)
This assay directly measures the enzymatic activity of purified DYRK1A and its inhibition by the compound. It quantifies the transfer of a radiolabeled phosphate from [γ-³²P]ATP to a specific substrate peptide.
Step-by-Step Methodology: [12][13]
-
Prepare Reagents:
-
Kinase Buffer: 25 mM MOPS (pH 7.2), 12.5 mM β-glycerophosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT.
-
Enzyme: Recombinant human DYRK1A.
-
Substrate: A specific peptide substrate for DYRK1A (e.g., DYRKtide).[14]
-
Radiolabel: [γ-³²P]ATP.
-
Inhibitor: this compound dissolved in DMSO, prepared in a serial dilution.
-
-
Reaction Setup: In a 96-well plate, combine the kinase buffer, DYRK1A enzyme, and substrate peptide.
-
Add Inhibitor: Add varying concentrations of the inhibitor (or DMSO as a vehicle control) to the wells. Incubate for 10 minutes at room temperature to allow for binding.
-
Initiate Reaction: Start the kinase reaction by adding a mix of non-radioactive ATP and [γ-³²P]ATP. The final ATP concentration should be close to the Km value for DYRK1A to ensure accurate IC50 determination.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30 minutes), ensuring the reaction is in the linear range.
-
Stop Reaction: Terminate the reaction by adding a stop solution (e.g., 3% phosphoric acid).
-
Measure Incorporation: Spot the reaction mixture onto phosphocellulose paper. Wash the paper extensively to remove unincorporated [γ-³²P]ATP.
-
Quantification: Measure the remaining radioactivity on the paper using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
Caption: Workflow for a radiometric in vitro kinase inhibition assay.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm that a compound binds to its target protein within the complex environment of an intact cell.[15][16][17] The principle is that ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.[15][18][19]
Step-by-Step Methodology: [18][19]
-
Cell Culture and Treatment: Culture cells (e.g., HEK293 or a relevant neuronal cell line) to ~80% confluency. Treat the cells with either the vehicle (DMSO) or this compound at a desired concentration for 1-2 hours.
-
Heating: Harvest the cells and resuspend them in a buffer. Aliquot the cell suspension into PCR tubes. Heat the aliquots across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis: Lyse the cells to release intracellular proteins, typically through freeze-thaw cycles.
-
Separation: Separate the soluble protein fraction from the precipitated (denatured) proteins by ultracentrifugation.
-
Protein Quantification (Western Blot):
-
Collect the supernatant (soluble fraction).
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[20]
-
Probe the membrane with a primary antibody specific for DYRK1A.[4][21]
-
Use an appropriate HRP-conjugated secondary antibody for detection.
-
Visualize the bands using a chemiluminescence substrate.
-
-
Data Analysis: Quantify the band intensity for each temperature point. Plot the percentage of soluble DYRK1A against the temperature for both vehicle- and inhibitor-treated samples. A shift in the melting curve to higher temperatures in the presence of the inhibitor confirms target engagement.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Downstream Pathway Analysis (Western Blot)
This experiment validates that the compound's engagement with DYRK1A leads to a functional consequence in the cell: the reduced phosphorylation of a known downstream substrate.
Step-by-Step Methodology: [8]
-
Cell Culture and Treatment: Culture a relevant cell line (e.g., SH-SY5Y neuroblastoma cells) and treat with increasing concentrations of this compound for a specified time (e.g., 2-4 hours).
-
Protein Extraction: Lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of a known DYRK1A substrate (e.g., anti-phospho-Tau at Thr212).[8][14]
-
After washing, incubate with an HRP-conjugated secondary antibody.
-
Detect with a chemiluminescence reagent.
-
-
Stripping and Reprobing: To normalize for protein loading, strip the membrane and re-probe with an antibody against total Tau and a loading control like GAPDH.
-
Data Analysis: Quantify the band intensities. A dose-dependent decrease in the ratio of phosphorylated Tau to total Tau indicates effective inhibition of DYRK1A in the cellular context.[8]
Part 4: Therapeutic Applications and Future Directions
The potent and selective inhibition of DYRK1A by this compound presents significant therapeutic opportunities.
-
Alzheimer's Disease and Down Syndrome: By inhibiting DYRK1A, this compound could simultaneously reduce the hyperphosphorylation of Tau and the amyloidogenic processing of APP.[9][10] This dual action makes it a highly attractive candidate for slowing or halting the progression of neurodegeneration in these conditions.[9] Chronic inhibition of DYRK1A has been shown to reverse cognitive deficits and reduce both amyloid and tau pathology in animal models of AD.[9]
-
Oncology: In cancers where DYRK1A acts as an oncogene, such as certain leukemias and solid tumors, selective inhibitors could suppress proliferation and sensitize cancer cells to other therapies.[3][7]
Future research should focus on comprehensive preclinical evaluation, including pharmacokinetic and pharmacodynamic studies, long-term safety assessments in animal models, and evaluation of its ability to cross the blood-brain barrier, which is critical for treating neurodegenerative diseases.[22] Further optimization of the beta-carboline scaffold could lead to next-generation inhibitors with even greater potency, selectivity, and drug-like properties.
Part 5: References
-
Branca, C., et al. (2017). Dyrk1 inhibition improves Alzheimer's disease-like pathology. Aging Cell, 16(5), 1146–1154. Available at: --INVALID-LINK--
-
Coutadeur, S., et al. (2015). A novel DYRK1A (dual specificity tyrosine phosphorylation-regulated kinase 1A) inhibitor for the treatment of Alzheimer's disease: effect on Tau and amyloid pathologies in vitro. Journal of Neurochemistry, 133(3), 440–451. Available at: --INVALID-LINK--
-
Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100–2122. Available at: --INVALID-LINK--
-
Martinez Molina, D., et al. (2013). Monitoring drug binding to target proteins in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84–87. Available at: --INVALID-LINK--
-
Kim, H., et al. (2016). The role of DYRK1A in neurodegenerative diseases. Experimental & Molecular Medicine, 48(3), e216. Available at: --INVALID-LINK--
-
Abbassi, R., et al. (2021). Discovery and Characterization of Selective and Ligand-Efficient DYRK Inhibitors. Journal of Medicinal Chemistry, 64(13), 9355–9381. Available at: --INVALID-LINK--
-
Gaur, U., et al. (2022). A Comprehensive Investigation on the Role of Bioactives on DYRK1A to Avert Alzheimer's Disease. Molecules, 27(19), 6528. Available at: --INVALID-LINK--
-
BenchChem. (2025). Application Note: A Universal Protocol for In Vitro Kinase Assays for Drug Discovery and Profiling. Available at: --INVALID-LINK--
-
BenchChem. (2025). Validating DYRK1A Inhibition: A Comparative Guide to DYRKs-IN-1 Hydrochloride and Alternative Inhibitors Using Western Blot. Available at: --INVALID-LINK--
-
Al-Ali, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1470, 207-226. Available at: --INVALID-LINK--
-
News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). Available at: --INVALID-LINK--
-
Aday, S., et al. (2019). A Radioactive in vitro ERK3 Kinase Assay. Bio-protocol, 9(16), e3334. Available at: --INVALID-LINK--
-
BenchChem. (2025). Validating DYRK1A Inhibition. Available at: --INVALID-LINK--
-
ResearchGate. (n.d.). Dyrk1A Inhibition as Potential Treatment for Alzheimer'S Disease. Available at: --INVALID-LINK--
-
BenchChem. (2025). In Vitro Kinase Assay for AS-605240: A Technical Guide. Available at: --INVALID-LINK--
-
La Morte, V. J., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 16(11), 2217–2226. Available at: --INVALID-LINK--
-
Lee, K., et al. (2013). Phosphorylation by Dyrk1A of Clathrin Coated Vesicle-Associated Proteins. PLoS ONE, 8(4), e61835. Available at: --INVALID-LINK--
-
News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). Available at: --INVALID-LINK--
-
Cell Signaling Technology. (n.d.). DYRK1A Antibody. Available at: --INVALID-LINK--
-
Yoshida, Y., et al. (2016). Selective inhibition of the kinase DYRK1A by targeting its folding process. Nature Communications, 7, 11391. Available at: --INVALID-LINK--
-
Thermo Fisher Scientific. (n.d.). DYRK1A Polyclonal Antibody (PA5-95499). Available at: --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). This compound. Available at: --INVALID-LINK--
-
Powell, C. E., et al. (2022). Selective Macrocyclic Inhibitors of DYRK1A/B. ACS Medicinal Chemistry Letters, 13(4), 621–628. Available at: --INVALID-LINK--
-
Abbassi, R., et al. (2021). Discovery and Characterization of Selective and Ligand-Efficient DYRK Inhibitors. Journal of Medicinal Chemistry, 64(13), 9355-9381. Available at: --INVALID-LINK--
-
Valenti, C., et al. (2021). Fragment-Derived Selective Inhibitors of Dual-Specificity Kinases DYRK1A and DYRK1B. Journal of Medicinal Chemistry, 64(13), 9094–9108. Available at: --INVALID-LINK--
-
ResearchGate. (n.d.). Selective Macrocyclic Inhibitors of DYRK1A/B. Available at: --INVALID-LINK--
-
Elliott, P. J., et al. (1996). Unlocking the blood-brain barrier: a role for RMP-7 in brain tumor therapy. Experimental Neurology, 141(2), 214–224. Available at: --INVALID-LINK--
References
- 1. This compound | 1015460-59-9 [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. Selective Macrocyclic Inhibitors of DYRK1A/B - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DYRK1A Antibody | Cell Signaling Technology [cellsignal.com]
- 5. Frontiers | Genetic knockdown of DYRK1A attenuates cognitive impairment, Aβ pathology, tauopathy and neuroinflammatory responses in mouse models of AD [frontiersin.org]
- 6. Discovery and Characterization of Selective and Ligand-Efficient DYRK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. Dyrk1 inhibition improves Alzheimer's disease‐like pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The role of DYRK1A in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A Radioactive in vitro ERK3 Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Selective inhibition of the kinase DYRK1A by targeting its folding process - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. bio-protocol.org [bio-protocol.org]
- 17. news-medical.net [news-medical.net]
- 18. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Phosphorylation by Dyrk1A of Clathrin Coated Vesicle-Associated Proteins: Identification of the Substrate Proteins and the Effects of Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. DYRK1A Polyclonal Antibody (PA5-95499) [thermofisher.com]
- 22. Unlocking the blood-brain barrier: a role for RMP-7 in brain tumor therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
The Synthetic Chemist's Guide to Pyrido[4,3-b]indoles: A Comprehensive Review of Core Methodologies
Introduction: The Enduring Significance of the γ-Carboline Scaffold
The pyrido[4,3-b]indole, or γ-carboline, framework is a privileged heterocyclic motif that constitutes the core of numerous natural products and pharmacologically active compounds.[1] Its unique structural architecture, featuring a fused indole and pyridine ring system, imparts a rigid and planar geometry that facilitates interactions with a wide array of biological targets. This has led to the discovery of γ-carboline derivatives with diverse and potent bioactivities, including antitumor, antiviral, anti-inflammatory, and neuropharmacological properties.[1][2] The therapeutic potential of this scaffold, exemplified by compounds that have entered clinical investigation, continues to drive significant efforts in the field of synthetic organic chemistry.[2] Developing efficient and versatile methods to access structurally diverse γ-carbolines is paramount for advancing drug discovery programs and exploring the full therapeutic potential of this remarkable heterocyclic system.[3][4][5] This in-depth technical guide provides a comprehensive overview of the core synthetic strategies for constructing the pyrido[4,3-b]indole skeleton, with a focus on the underlying mechanisms, practical experimental considerations, and the evolution of these methods toward greater efficiency and molecular diversity.
I. Classical Approaches: The Foundation of γ-Carboline Synthesis
The early syntheses of pyrido[4,3-b]indoles relied on venerable name reactions that remain relevant for the preparation of specific substitution patterns. These classical methods, while sometimes limited in scope or requiring harsh conditions, provide a fundamental understanding of the bond-forming strategies required to construct this tricyclic system.
The Graebe-Ullmann Reaction: A Thermal Cyclization Approach
First reported in the late 19th century for the synthesis of carbazoles, the Graebe-Ullmann reaction was later extended to the preparation of carbolines.[6][7] The core of this methodology involves the thermal or photochemical decomposition of a 1-(pyridyl)-1H-benzotriazole intermediate, which undergoes denitrogenation and subsequent cyclization to form the pyrido[4,3-b]indole core.[6][8]
Mechanism and Rationale:
The reaction proceeds through a series of well-defined steps. The synthesis begins with the diazotization of an N-pyridyl-o-phenylenediamine, which readily cyclizes to the key benzotriazole intermediate. Upon heating, this triazole extrudes a molecule of nitrogen gas to generate a reactive diradical species. This diradical then undergoes intramolecular homolytic aromatic substitution to form a new carbon-carbon bond, followed by aromatization to yield the final γ-carboline product.[6][7] The choice of high-boiling solvents or the use of microwave irradiation can significantly influence the reaction efficiency by facilitating the nitrogen extrusion step.[6][8]
Caption: The Graebe-Ullmann synthesis of γ-carbolines.
Experimental Protocol: Synthesis of a Substituted γ-Carboline via Graebe-Ullmann Reaction
This protocol is a representative example adapted from established procedures for Graebe-Ullmann reactions.[9]
Step 1: Synthesis of the N-Pyridyl-o-phenylenediamine Precursor
-
To a solution of 2-chloro-3-aminopyridine (1.0 eq) in anhydrous toluene, add o-phenylenediamine (1.2 eq), palladium(II) acetate (0.02 eq), Xantphos (0.04 eq), and sodium tert-butoxide (1.4 eq).
-
Degas the mixture with argon for 15 minutes.
-
Heat the reaction mixture to 110 °C for 12-24 hours, monitoring the progress by TLC.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the N-pyridyl-o-phenylenediamine.
Step 2: Synthesis of the 1-(Pyridyl)-1H-benzotriazole Intermediate
-
Dissolve the N-pyridyl-o-phenylenediamine (1.0 eq) in a mixture of acetic acid and water.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, maintaining the temperature below 5 °C.
-
Stir the mixture at 0-5 °C for 30 minutes.
-
Collect the precipitated 1-(pyridyl)-1H-benzotriazole by vacuum filtration and wash with cold water.
Step 3: Graebe-Ullmann Cyclization
-
Place the dry 1-(pyridyl)-1H-benzotriazole in a high-boiling solvent such as paraffin or polyphosphoric acid (PPA).[8]
-
Heat the mixture to a high temperature (typically >200 °C) or irradiate with a microwave reactor until nitrogen evolution ceases.[6][8]
-
Cool the reaction mixture and purify the crude product by column chromatography on silica gel to yield the desired pyrido[4,3-b]indole.
| Substrate | Conditions | Yield (%) | Reference |
| 1-(Pyridin-2-yl)-1H-benzo[d][6][9][10]triazole | Thermal (PPA) | Moderate | [8] |
| 1-(4-Methylpyridin-2-yl)-1H-benzo[d][6][9][10]triazole | Microwave | Good | [6] |
| 1-(Pyridin-2-yl)-1H-1,2,3-triazolo[4,5-c]pyridine | Thermal | Variable | [8] |
Table 1: Representative examples of γ-carboline synthesis via the Graebe-Ullmann reaction.
The Fischer Indole Synthesis: A Versatile Condensation Strategy
The Fischer indole synthesis, discovered in 1883, is a cornerstone of indole chemistry and has been successfully applied to the synthesis of pyrido[4,3-b]indoles.[11][12] This acid-catalyzed reaction involves the condensation of a (substituted) phenylhydrazine with an aldehyde or ketone, followed by a[6][6]-sigmatropic rearrangement to construct the indole ring.[11][13]
Mechanism and Rationale:
The reaction commences with the formation of a phenylhydrazone from the corresponding phenylhydrazine and a carbonyl compound.[13] Under acidic conditions, the phenylhydrazone tautomerizes to an enamine intermediate. This enamine then undergoes a[6][6]-sigmatropic rearrangement, which is the key bond-forming step.[11] The resulting diimine intermediate subsequently undergoes cyclization and elimination of ammonia to afford the aromatic indole core.[12][13] The choice of acid catalyst, ranging from Brønsted acids like HCl and H₂SO₄ to Lewis acids such as ZnCl₂ and BF₃, is crucial for the success of the reaction.[11][14]
Caption: The Fischer indole synthesis of γ-carbolines.
Experimental Protocol: Synthesis of a Tetrahydro-γ-carboline via Fischer Indole Synthesis
This protocol is a generalized procedure based on the application of the Fischer indole synthesis to carboline frameworks.[2]
-
To a solution of 4-hydrazinopyridine (1.0 eq) in a suitable solvent such as ethanol or acetic acid, add the desired cyclohexanone derivative (1.1 eq).
-
Add a catalytic amount of a Brønsted or Lewis acid (e.g., HCl, ZnCl₂).
-
Heat the reaction mixture to reflux for several hours, monitoring the progress by TLC.
-
Upon completion, cool the reaction mixture and neutralize with a base (e.g., NaHCO₃ solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude tetrahydro-γ-carboline by column chromatography or recrystallization.
| Hydrazine | Carbonyl Compound | Acid Catalyst | Yield (%) | Reference |
| 4-Hydrazinopyridine | Cyclohexanone | HCl | Good | [2] |
| (4-Methoxyphenyl)hydrazine | 4-Piperidone | PPA | Moderate | [14] |
| Phenylhydrazine | N-Methyl-4-piperidone | H₂SO₄ | Good | [15] |
Table 2: Examples of Fischer indole synthesis applied to carboline derivatives.
II. Modern Synthetic Strategies: The Rise of Catalysis
Contemporary approaches to the synthesis of pyrido[4,3-b]indoles have increasingly focused on the use of transition metal catalysis, offering milder reaction conditions, broader substrate scope, and greater functional group tolerance compared to classical methods.
Palladium-Catalyzed Cross-Coupling Reactions: A Powerful Tool for C-C and C-N Bond Formation
Palladium catalysis has emerged as a particularly powerful tool for the construction of the γ-carboline skeleton.[16] These methods typically involve a sequence of palladium-catalyzed C-N and C-C bond-forming reactions to assemble the tricyclic core.
Mechanism and Rationale:
A common strategy involves an initial palladium-catalyzed amination (Buchwald-Hartwig amination) to form a key N-arylpyridine intermediate, followed by an intramolecular C-H activation/arylation to close the final ring.[17] Alternatively, the sequence can be reversed, with an initial C-C bond formation (e.g., Suzuki or Heck coupling) followed by an intramolecular amination. The choice of ligands, palladium precursor, and reaction conditions is critical for achieving high efficiency and selectivity in these catalytic cycles.
Caption: Palladium-catalyzed synthesis of γ-carbolines.
Experimental Protocol: Palladium-Catalyzed Annulative π-Extension for γ-Carboline Synthesis
This protocol is based on modern palladium-catalyzed methods for the synthesis of fused heterocyclic systems.[18]
-
To a reaction vessel, add the indole or pyrrole starting material (1.0 eq), a diiodobiaryl (1.2 eq), Pd(OPiv)₂ (0.1 eq), and Ag₂CO₃ (1.5 eq).
-
Add a mixture of DMF and DMSO as the solvent.
-
Degas the mixture with argon and then heat to 80-120 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture, dilute with an organic solvent, and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography to afford the pyrido[4,3-b]indole.
| Indole/Pyrrole | Diiodobiaryl | Catalyst System | Yield (%) | Reference |
| N-Methylindole | 2,2'-Diiodo-1,1'-biphenyl | Pd(OPiv)₂/Ag₂CO₃ | 78 | [18] |
| Pyrrole | 2,2'-Diiodobiphenyl | Pd(OAc)₂/Cu(OAc)₂ | Moderate | [17] |
| 5-Methoxyindole | 2,2'-Diiodo-4,4'-dimethylbiphenyl | Pd(OAc)₂/P(o-tol)₃ | Good | [19] |
Table 3: Examples of palladium-catalyzed synthesis of carboline derivatives.
Other Modern Approaches
Beyond palladium catalysis, other innovative methods for the synthesis of pyrido[4,3-b]indoles have been developed. These include:
-
Rhodium-catalyzed [2+2+2] Cycloadditions: This elegant strategy allows for the rapid assembly of the carboline core from simple acyclic precursors.[20][21]
-
Photochemical Cyclizations: The use of light to induce cyclization of appropriately functionalized precursors offers a mild and often highly selective route to γ-carbolines.[10]
-
Oxidative Aromatization of Tetrahydro-γ-carbolines: This approach involves the initial synthesis of a saturated or partially saturated carboline, followed by a dehydrogenation step to introduce the aromaticity of the pyridine ring.[22]
III. Conclusion and Future Outlook
The synthesis of pyrido[4,3-b]indoles has evolved significantly from the classical thermal rearrangements to sophisticated transition metal-catalyzed transformations. While the Graebe-Ullmann and Fischer indole syntheses remain valuable for accessing specific substitution patterns, modern catalytic methods offer unparalleled efficiency, versatility, and functional group tolerance. The continued development of novel catalytic systems, particularly those that enable enantioselective synthesis, will be crucial for the generation of structurally complex and medicinally relevant γ-carboline derivatives. As our understanding of the biological roles of these compounds deepens, the demand for innovative and efficient synthetic methodologies will undoubtedly continue to grow, paving the way for the discovery of the next generation of γ-carboline-based therapeutics.
References
- 1. Recent developments on synthesis and biological activities of γ-carboline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New derivatives of hydrogenated pyrido[4,3-b]indoles as potential neuroprotectors: Synthesis, biological testing and solubility in pharmaceutically relevant solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) [mdpi.com]
- 4. Synthesis, Biological Evaluation and Modeling Studies of New Pyrido[3,4-b]indole Derivatives as Broad-Spectrum Potent Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Biological Evaluation and Modeling Studies of New Pyrido[3,4- b]indole Derivatives as Broad-Spectrum Potent Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Graebe-Ullmann-Synthese – Wikipedia [de.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis and antitumor properties of new 4-methyl-substituted- pyrido[4,3-b]indoles (gamma-carbolines) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 12. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 18. Annulative π-extension of indoles and pyrroles with diiodobiaryls by Pd catalysis: rapid synthesis of nitrogen-containing polycyclic aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C─H activation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Concise Synthesis of Annulated Pyrido[3,4-b]indoles via Rh(I)-Catalyzed Cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. echemcom.com [echemcom.com]
A Technical Guide to Norharmane: From Discovery to Natural Abundance
This guide provides an in-depth exploration of norharmane (9H-pyrido[3,4-b]indole), a significant β-carboline alkaloid. We will traverse its historical discovery, delve into its widespread distribution in nature, and elucidate the biochemical pathways responsible for its synthesis. This document is intended for researchers, scientists, and professionals in drug development, offering both foundational knowledge and practical insights into the study of this fascinating molecule.
The Genesis of a Molecule: Discovery and Synthesis
The story of norharmane is intertwined with the broader history of β-carboline alkaloid chemistry. While its methylated analog, harmane, was isolated from Peganum harmala in the 19th century, the parent compound, norharmane, was chemically synthesized before it was widely recognized from natural sources. The foundational reaction for the synthesis of the β-carboline skeleton is the Pictet-Spengler reaction , first reported in 1911 by Amé Pictet and Theodor Spengler. This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by ring closure, a process that mirrors its biosynthesis in nature. The first synthesis of norharmane itself was a landmark in confirming the structure of this class of alkaloids.
The Ubiquitous Alkaloid: Natural Sources of Norharmane
Norharmane is a widely distributed natural product, found across the plant and animal kingdoms, as well as in microorganisms and as a product of pyrolysis in cooked foods and tobacco smoke. This broad distribution underscores the fundamental nature of its biosynthetic precursors and the reactions that form it.
Plant Kingdom
Norharmane has been identified in a diverse array of plant families. Notably, it is found in plants used in traditional medicine and psychoactive preparations, although often at lower concentrations than its methylated derivatives. Some prominent plant sources include:
-
Passiflora incarnata (Passionflower): Used traditionally as a sedative and anxiolytic, passionflower contains a spectrum of β-carboline alkaloids, including norharmane.[1]
-
Peganum harmala (Syrian Rue): A well-known source of the more abundant harmala alkaloids like harmine and harmaline, it also contains smaller quantities of norharmane.[2]
-
Other Plant Families: Norharmane has also been detected in species from families such as Gramineae, Sapotaceae, and Zygophyllaceae.
Microbial and Marine Sources
The production of norharmane is not limited to the plant kingdom. It has been isolated from various microorganisms, highlighting its ancient evolutionary origins.
-
Bacteria: The marine bacterium Pseudoalteromonas piscicida, associated with the sponge Hymeniacidon perleve, has been identified as a producer of norharmane, where it may play a role in chemical defense.[3]
-
Fungi: Certain species of mushrooms, including those in the genus Psilocybe, have been found to contain norharmane alongside other psychoactive compounds.[4]
-
Cyanobacteria: The freshwater cyanobacterium Nostoc 78-12A is another microbial source from which norharmane and its derivatives have been isolated.[5]
Formation in Food and Smoke
Norharmane is also formed exogenously through the heating of tryptophan-containing materials. This makes it a common constituent of the human diet and a significant component of tobacco smoke.
-
Cooked Foods: High-temperature cooking of protein-rich foods, such as meat and fish, leads to the pyrolysis of the amino acid tryptophan, resulting in the formation of norharmane.
-
Beverages: It is found in roasted coffee beans and chicory.
-
Tobacco Smoke: Tobacco smoke is a major exogenous source of norharmane, with significant amounts formed during the combustion of tobacco leaves.[2]
The following table summarizes the approximate concentrations of norharmane found in various common sources.
| Source | Concentration Range |
| Tobacco Smoke | 900 - 4240 ng/cigarette (mainstream) |
| Cooked Meat/Fish | 2.39 - 795 ng/g |
| Coffee (brewed) | 29 - 207 µg/L |
| Soy Sauce | 4 - 252 µg/L |
The Blueprint of Life: Biosynthesis of Norharmane
The biosynthesis of norharmane is a classic example of alkaloid formation, originating from the amino acid tryptophan . The core of the norharmane structure is formed through a series of enzymatic reactions, with the Pictet-Spengler reaction being the pivotal step.
The biosynthetic pathway can be conceptualized as follows:
Caption: Biosynthetic pathway of norharmane from L-tryptophan.
Causality of the Pathway:
-
Decarboxylation: The pathway is initiated by the decarboxylation of L-tryptophan to form tryptamine. This reaction is catalyzed by the enzyme tryptophan decarboxylase . The removal of the carboxyl group is a crucial priming step, making the amino group available for the subsequent condensation.
-
Condensation and Pictet-Spengler Reaction: Tryptamine then undergoes a Pictet-Spengler reaction with an aldehyde or a keto acid (such as pyruvic acid). This reaction is enzymatically catalyzed in biological systems, with strictosidine synthase being a key enzyme in this process.[6][7][8][9][10] The enzyme facilitates the condensation of tryptamine and the carbonyl compound to form a Schiff base intermediate, which then undergoes an intramolecular electrophilic substitution to form the tetrahydro-β-carboline ring system.
-
Aromatization: The final step is the oxidation of the tetrahydro-β-carboline intermediate to the fully aromatic norharmane. This aromatization can occur enzymatically or non-enzymatically.
Biological Significance and Pharmacological Activities
Norharmane exhibits a wide range of biological and pharmacological activities, making it a molecule of significant interest in drug discovery and toxicology.
Enzymatic Inhibition
A primary and well-characterized activity of norharmane is its potent and reversible inhibition of monoamine oxidase (MAO) enzymes.[4][11][12][13] MAOs are crucial in the metabolism of neurotransmitters like serotonin, dopamine, and norepinephrine.
-
MAO-A Inhibition: Norharmane shows a strong inhibitory effect on MAO-A, with a reported IC50 value of approximately 6.5 µM.[11]
-
MAO-B Inhibition: It also inhibits MAO-B, with an IC50 value of around 4.7 µM.[11]
This dual inhibition of MAO-A and MAO-B contributes to the neuroactive properties of norharmane and has implications for its potential therapeutic and toxicological effects.
Anticancer Properties
Norharmane has demonstrated cytotoxic effects against various cancer cell lines.[3][14][15][16][17] Its proposed mechanisms of action include:
-
Induction of Apoptosis: Norharmane can induce programmed cell death in cancer cells.[3]
-
Cell Cycle Arrest: It has been shown to arrest the cell cycle, preventing the proliferation of cancer cells.[3]
The core structure of norharmane is being explored as a scaffold for the development of novel anticancer drugs.[14]
Neuroactive and Neurotoxic Effects
The interaction of norharmane with the central nervous system is complex and multifaceted.[18][19]
-
Neuroprotective and Antioxidant Effects: Some studies suggest that norharmane may have neuroprotective and antioxidant properties.[20][21]
-
Neurotoxic and Pro-oxidant Potential: Conversely, other research indicates that under certain conditions, norharmane can exhibit neurotoxic and pro-oxidant activities.[20][22][23]
The dual nature of its effects likely depends on the concentration, cellular environment, and the presence of other molecules.
Experimental Protocols for the Study of Norharmane
For researchers investigating norharmane, robust and validated experimental protocols are essential. The following sections provide detailed methodologies for the extraction, isolation, and quantification of norharmane from natural sources.
Extraction of Norharmane from Plant Material
The choice of extraction method depends on the nature of the plant material and the desired scale of extraction. A common and effective method is Soxhlet extraction .
Protocol: Soxhlet Extraction
-
Sample Preparation: Dry the plant material (e.g., leaves, stems) at 40-50°C to a constant weight and grind it into a fine powder.
-
Defatting (Optional but Recommended): If the plant material is rich in lipids, pre-extract the powdered sample with a non-polar solvent like n-hexane or petroleum ether in the Soxhlet apparatus for 6-8 hours to remove fats and waxes. Discard the solvent and air-dry the plant material.
-
Alkaloid Extraction:
-
Place the defatted, dried plant powder into a cellulose thimble and insert it into the Soxhlet extractor.
-
Fill the boiling flask with a polar solvent such as methanol or ethanol.
-
Heat the solvent to its boiling point. The solvent vapor will travel up to the condenser, liquefy, and drip into the thimble containing the plant material.
-
Allow the extraction to proceed for 8-12 hours. The continuous cycling of the solvent ensures efficient extraction of the alkaloids.[24][25]
-
-
Solvent Evaporation: After extraction, concentrate the solvent extract using a rotary evaporator under reduced pressure at a temperature of 40-50°C to obtain the crude alkaloid extract.
-
Acid-Base Extraction for Purification:
-
Dissolve the crude extract in a 2% sulfuric acid solution.
-
Wash the acidic solution with a non-polar solvent (e.g., diethyl ether or chloroform) in a separatory funnel to remove neutral and acidic impurities. Discard the organic layer.
-
Make the aqueous acidic solution alkaline (pH 9-10) by adding a base, such as ammonium hydroxide.
-
Extract the liberated free alkaloids with a non-polar organic solvent (e.g., chloroform or dichloromethane) multiple times.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the purified total alkaloid fraction.[24][26][27][28]
-
Caption: Workflow for the extraction and purification of alkaloids.
Isolation by Column Chromatography
Column chromatography is a standard technique for separating individual alkaloids from the crude extract based on their polarity.[29][30][31][32]
Protocol: Silica Gel Column Chromatography
-
Stationary Phase Preparation: Prepare a slurry of silica gel (100-200 mesh) in the initial mobile phase (a non-polar solvent like n-hexane or a mixture of n-hexane and ethyl acetate). Pour the slurry into a glass column and allow it to pack uniformly.
-
Sample Loading: Dissolve the crude alkaloid extract in a minimal amount of the initial mobile phase and load it onto the top of the silica gel column.
-
Elution:
-
Begin elution with a non-polar solvent or solvent mixture.
-
Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate, then methanol). This is known as gradient elution.
-
A typical gradient could be:
-
100% n-Hexane
-
n-Hexane:Ethyl Acetate (9:1, 8:2, ... 1:9)
-
100% Ethyl Acetate
-
Ethyl Acetate:Methanol (9:1, 8:2, ...)
-
-
-
Fraction Collection: Collect the eluate in small fractions.
-
Analysis: Analyze each fraction using Thin-Layer Chromatography (TLC) to identify the fractions containing norharmane by comparing their Rf values with a norharmane standard.
-
Pooling and Evaporation: Combine the fractions containing pure norharmane and evaporate the solvent to obtain the isolated compound.
Quantification by High-Performance Liquid Chromatography (HPLC)
HPLC with UV detection is a reliable and widely used method for the quantification of norharmane in various samples.[33][34][35][36][37]
Protocol: HPLC-UV Quantification
-
Instrumentation:
-
HPLC system with a UV-Vis detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
-
Mobile Phase: A common mobile phase is a gradient mixture of:
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile.
-
A typical gradient program: Start with a low percentage of B, and gradually increase it over the run time to elute compounds of increasing polarity.
-
-
Standard Preparation: Prepare a series of standard solutions of norharmane of known concentrations in the mobile phase to create a calibration curve.
-
Sample Preparation: Dissolve the extracted sample in the initial mobile phase and filter it through a 0.45 µm syringe filter before injection.
-
Analysis:
-
Set the UV detector to the wavelength of maximum absorbance for norharmane (approximately 247 nm).
-
Inject the standards and the sample onto the HPLC column.
-
Identify the norharmane peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Quantify the amount of norharmane in the sample by using the calibration curve generated from the standards.
-
Confirmation by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the confirmation of the identity of norharmane and for its quantification, often requiring derivatization to improve its volatility and chromatographic properties.[38][39][40][41]
Protocol: GC-MS Analysis
-
Derivatization:
-
Evaporate a known amount of the sample or standard to dryness under a stream of nitrogen.
-
Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), to the dried residue.
-
Heat the mixture at 70-80°C for 30-60 minutes to form the trimethylsilyl (TMS) derivative of norharmane.
-
-
Instrumentation:
-
GC system coupled to a Mass Spectrometer.
-
A capillary column suitable for alkaloid analysis (e.g., DB-5ms).
-
-
GC Conditions:
-
Injector Temperature: 250°C
-
Oven Temperature Program: Start at a lower temperature (e.g., 100°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280°C) to ensure elution of the derivatized compound.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Scan Range: A suitable mass range to detect the molecular ion and characteristic fragment ions of the norharmane-TMS derivative.
-
-
Analysis:
-
Inject the derivatized sample into the GC-MS.
-
Confirm the identity of norharmane by comparing the retention time and the mass spectrum of the peak in the sample with that of a derivatized norharmane standard.
-
Conclusion
Norharmane, from its early synthesis to its discovery in a vast array of natural sources, continues to be a molecule of significant scientific interest. Its biosynthesis via the conserved Pictet-Spengler reaction and its presence in the human diet and environment highlight its relevance to human health. The diverse pharmacological activities of norharmane, ranging from enzyme inhibition to anticancer and neuroactive effects, present both therapeutic opportunities and toxicological challenges. The experimental protocols detailed in this guide provide a framework for the continued investigation of this ubiquitous and potent β-carboline alkaloid, paving the way for new discoveries in natural product chemistry, pharmacology, and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. Harmane - Wikipedia [en.wikipedia.org]
- 3. Identification of norharman as the cytotoxic compound produced by the sponge (Hymeniacidon perleve)-associated marine bacterium Pseudoalteromonas piscicida and its apoptotic effect on cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. frontiersin.org [frontiersin.org]
- 5. Nostocarboline: isolation and synthesis of a new cholinesterase inhibitor from Nostoc 78-12A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Strictosidine synthase, an indispensable enzyme involved in the biosynthesis of terpenoid indole and β-carboline alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. cjnmcpu.com [cjnmcpu.com]
- 9. Biocatalytic asymmetric formation of tetrahydro-β-carbolines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scholarworks.smith.edu [scholarworks.smith.edu]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Monoamine Oxidase Inhibition by Plant-Derived β-Carbolines; Implications for the Psychopharmacology of Tobacco and Ayahuasca - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Monoamine Oxidase Inhibition by Plant-Derived β-Carbolines; Implications for the Psychopharmacology of Tobacco and Ayahuasca - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Norharmane as a potential chemical entity for development of anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Transition-metal norharmane compounds as possible cytotoxic agents: New insights based on a coordination chemistry perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. World Parkinson's Day - Harmane and norharmane as neuroactive substances | Blog | Biosynth [biosynth.com]
- 20. researchgate.net [researchgate.net]
- 21. Harmine and Imipramine Promote Antioxidant Activities in Prefrontal Cortex and Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. PROOXIDANT ACTIVITIES OF ANTIOXIDANTS AND THEIR IMPACT ON HEALTH - PMC [pmc.ncbi.nlm.nih.gov]
- 24. cabidigitallibrary.org [cabidigitallibrary.org]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. Alkaloid Extraction - Lifeasible [lifeasible.com]
- 28. ijpsr.com [ijpsr.com]
- 29. Alkaloid Separation - Lifeasible [lifeasible.com]
- 30. mdpi.com [mdpi.com]
- 31. Preparative Separation of Alkaloids from Stem of Euchresta tubulosa Dunn. by High-Speed Counter-Current Chromatography Using Stepwise Elution - PMC [pmc.ncbi.nlm.nih.gov]
- 32. column-chromatography.com [column-chromatography.com]
- 33. researchgate.net [researchgate.net]
- 34. phcogres.com [phcogres.com]
- 35. researchgate.net [researchgate.net]
- 36. mdpi.com [mdpi.com]
- 37. japsonline.com [japsonline.com]
- 38. diverdi.colostate.edu [diverdi.colostate.edu]
- 39. [PDF] Derivatization Methods in GC and GC/MS | Semantic Scholar [semanticscholar.org]
- 40. m.youtube.com [m.youtube.com]
- 41. Investigation of the derivatization conditions for GC-MS metabolomics of biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Pharmacological Profile of β-Carboline Compounds
This guide provides a comprehensive technical overview of the pharmacological profile of β-carboline compounds, intended for researchers, scientists, and drug development professionals. It delves into the core chemical properties, diverse biological activities, and the intricate structure-activity relationships that govern their therapeutic potential.
Introduction: The Versatile β-Carboline Scaffold
β-Carbolines are a large and diverse family of natural and synthetic indole alkaloids.[1][2][3] Their characteristic tricyclic structure, a pyridine ring fused to an indole skeleton, provides a unique and versatile scaffold for interacting with a wide array of biological targets.[4][5] This structural feature is the foundation for their broad spectrum of pharmacological activities, which range from potent antitumor effects to complex neuropharmacological modulation.[1][2][3][6] Naturally occurring in various plants, marine organisms, and even within human tissues, β-carbolines have garnered significant scientific interest as promising lead compounds in drug discovery.[1][2][3]
The Neuropharmacological Landscape of β-Carbolines
The interaction of β-carbolines with the central nervous system (CNS) is multifaceted, with compounds exhibiting a range of effects from anxiogenic to anxiolytic, and from convulsant to anticonvulsant.[1][7] These diverse actions are primarily mediated through their interactions with key neurotransmitter systems and receptors.
Modulation of GABAergic Neurotransmission
A significant aspect of the neuropharmacology of β-carbolines is their ability to bind to the benzodiazepine (BDZ) site of the GABA-A receptor.[8][9][10][11] This interaction can elicit a spectrum of responses:
-
Inverse Agonism: Many β-carbolines act as inverse agonists at the BDZ receptor, leading to effects opposite to those of benzodiazepines, such as increased anxiety and convulsions.[8]
-
Antagonism: Some derivatives act as antagonists, blocking the effects of both benzodiazepines and inverse agonists.[10][12]
-
Agonism: Less commonly, some β-carbolines can exhibit agonist-like, anxiolytic properties.[7]
The nature of the interaction is highly dependent on the substitution pattern on the β-carboline ring.[8]
Interaction with Monoamine Oxidase (MAO)
Several β-carbolines are potent inhibitors of monoamine oxidase (MAO), an enzyme responsible for the degradation of key neurotransmitters like serotonin, dopamine, and norepinephrine.[1][2][3][13] By inhibiting MAO, these compounds can increase the synaptic availability of these neurotransmitters, which is the basis for their antidepressant effects.[13] The selectivity for MAO-A or MAO-B isoforms is also influenced by the chemical structure of the β-carboline derivative.[13]
Effects on Serotonin and Dopamine Systems
β-Carbolines can also directly interact with serotonin (5-HT) and dopamine (D2) receptors.[1][14] Their binding affinity for different receptor subtypes varies, contributing to their complex behavioral effects.[14] For instance, some β-carbolines have shown modest affinity for 5-HT2A receptors.[14] The modulation of dopaminergic transmission has also been observed, with some compounds enhancing the effects of L-DOPA.[15]
The Anticancer Potential of β-Carboline Compounds
A growing body of evidence highlights the significant antitumor activity of β-carboline derivatives against a range of cancer cell lines.[4][5][16][17] Their anticancer effects are attributed to multiple mechanisms of action, making them attractive candidates for the development of novel cancer chemotherapeutics.
DNA Intercalation and Topoisomerase Inhibition
A primary mechanism of action for the anticancer activity of many β-carbolines is their ability to intercalate into DNA.[1][2][3][5][16] This interaction can disrupt DNA replication and transcription, ultimately leading to apoptosis in cancer cells. Furthermore, these compounds are known to inhibit topoisomerases I and II, enzymes crucial for resolving DNA topological problems during cellular processes.[1][2][4][5]
Inhibition of Cyclin-Dependent Kinases (CDKs)
β-Carbolines have been shown to inhibit cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle.[1][2][3][18] By inhibiting CDKs, these compounds can induce cell cycle arrest, preventing the proliferation of cancer cells.[18][19][20]
Induction of Autophagy
Recent studies have revealed that some β-carboline derivatives can exert their anticancer effects by inducing autophagy, a cellular process of self-degradation that can lead to cell death in tumor cells.[21]
Structure-Activity Relationships (SAR)
The pharmacological profile of β-carboline compounds is intricately linked to their chemical structure. The nature, position, and stereochemistry of substituents on the tricyclic core dramatically influence their potency, selectivity, and mechanism of action.[22][23][24]
-
Position 1: Substitution at this position can significantly impact anticancer activity.[22]
-
Position 3: The presence of a carbonyl group at this position is often crucial for high-affinity binding to the benzodiazepine receptor.[10] Dimerization at this position has been shown to enhance antitumor activity.[19][20]
-
Position 9: Alkylation or arylation at the N-9 position can modulate anticancer potency.[22][25]
-
Ring A Saturation: Fully aromatic β-carbolines are generally more potent binders to benzodiazepine receptors than their tetrahydro-β-carboline counterparts.[10]
The following table summarizes the IC50 values of selected β-carboline derivatives against various cancer cell lines, illustrating the impact of structural modifications on cytotoxic activity.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 9 | HepG2 (Liver) | Potent | [16] |
| A549 (Adenocarcinoma) | Potent | [16] | |
| Compound 11 | U251 (Glioma) | 0.48 | [22] |
| PC-3 (Prostate) | 1.50 | [22] | |
| OVCAR-03 (Ovarian) | 1.07 | [22] | |
| Compound 6g | 786-0 (Kidney) | 2.71 | [21] |
| HT-29 (Colon) | 2.02 | [21] | |
| 22RV1 (Prostate) | 3.86 | [21] | |
| Compound 8q | PC-3 (Prostate) | 9.86 | [18] |
Experimental Protocols for Pharmacological Evaluation
The characterization of the pharmacological profile of β-carboline compounds involves a combination of in vitro and in vivo assays.
In Vitro Assays
Objective: To determine the affinity of β-carboline compounds for specific receptors (e.g., benzodiazepine, serotonin, dopamine receptors).
Methodology:
-
Membrane Preparation: Isolate cell membranes expressing the receptor of interest from brain tissue or cultured cells.
-
Radioligand Binding: Incubate the membranes with a radiolabeled ligand known to bind specifically to the target receptor in the presence of varying concentrations of the test β-carboline compound.
-
Separation: Separate the bound from the unbound radioligand by rapid filtration.
-
Quantification: Measure the radioactivity of the filter-bound complex using a scintillation counter.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
Objective: To assess the cytotoxic effects of β-carboline compounds on cancer cell lines.
Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the β-carboline derivative for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the IC50 value, representing the concentration of the compound that causes 50% inhibition of cell growth.[26]
In Vivo Models
Objective: To evaluate the antidepressant-like effects of β-carboline compounds.
Methodology:
-
Stress Induction: Subject rodents to a variety of unpredictable, mild stressors over a prolonged period (e.g., several weeks) to induce anhedonia, a core symptom of depression.[27]
-
Compound Administration: Administer the test β-carboline or a vehicle control to the stressed animals for a defined treatment period.[27]
-
Behavioral Assessment: Measure anhedonia by assessing the consumption of a palatable sweet solution.[27] An increase in sweet solution consumption in the treated group compared to the control group indicates an antidepressant-like effect.
-
Physiological Assessment: At the end of the study, physiological markers of stress, such as adrenal gland weight and corticosterone levels, can be measured.[27]
Visualization of Signaling Pathways and Workflows
β-Carboline Mechanism of Action in Cancer
Caption: Mechanisms of anticancer activity of β-carboline compounds.
Workflow for In Vitro Cytotoxicity Screening
Caption: Workflow for evaluating the in vitro cytotoxicity of β-carbolines.
Conclusion and Future Directions
The β-carboline scaffold represents a privileged structure in medicinal chemistry, offering a rich source of compounds with diverse and potent pharmacological activities. Their ability to interact with multiple biological targets, including enzymes, receptors, and nucleic acids, underscores their therapeutic potential for a wide range of diseases, particularly in the fields of oncology and neuroscience.
Future research should focus on the rational design and synthesis of novel β-carboline derivatives with improved potency, selectivity, and pharmacokinetic profiles. A deeper understanding of their mechanisms of action at the molecular level, facilitated by advanced computational and experimental techniques, will be crucial for translating the promise of these compounds into clinically effective therapies. The continued exploration of the vast chemical space of β-carbolines holds great potential for the discovery of next-generation drugs to address unmet medical needs.
References
- 1. beta-Carboline alkaloids: biochemical and pharmacological functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. eurekaselect.com [eurekaselect.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. β-Carbolines as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neuropharmacological potentials of β-carboline alkaloids for neuropsychiatric disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Redirecting [linkinghub.elsevier.com]
- 8. Neuropharmacology of several beta-carboline derivatives and their 9-acetylated esters. In vivo versus in vitro studies in the rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structural features controlling the binding of beta-carbolines to the benzodiazepine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Beta-carbolines: synthesis and neurochemical and pharmacological actions on brain benzodiazepine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. In vivo binding of beta-carbolines in mice: regional differences and correlation of occupancy to pharmacological effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cornell University Department of Animal Science [poisonousplants.ansci.cornell.edu]
- 14. Binding of beta-carbolines and related agents at serotonin (5-HT(2) and 5-HT(1A)), dopamine (D(2)) and benzodiazepine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Interaction of beta-carbolines with central dopaminergic transmission in mice: structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. A comprehensive overview of β-carbolines and its derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. mdpi.com [mdpi.com]
- 20. Synthesis and In Vitro Antitumor Activity of Novel Bivalent β-Carboline-3-carboxylic Acid Derivatives with DNA as a Potential Target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Design, synthesis and pharmacological evaluation of β-carboline derivatives as potential antitumor agent via targeting autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Synthesis and Evaluation of New β-Carboline-3-(4-benzylidene)-4H-oxazol-5-one Derivatives as Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Structure activity relationship in β-carboline derived anti-malarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
- 26. Design, Synthesis and Biological Activity Evaluation of β-Carboline Derivatives Containing Nitrogen Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Effects of beta-carboline harmine on behavioral and physiological parameters observed in the chronic mild stress model: further evidence of antidepressant properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthetic Route for 7-bromo-5H-pyrido[4,3-b]indole: A Detailed Guide for Researchers
Abstract
This comprehensive guide details a robust and well-documented synthetic route for the preparation of 7-bromo-5H-pyrido[4,3-b]indole, a significant heterocyclic scaffold in medicinal chemistry and drug discovery. This document provides an in-depth analysis of the selected synthetic strategy, the Fischer indole synthesis, elucidating the mechanistic underpinnings and the rationale behind key experimental parameters. Detailed, step-by-step protocols for the synthesis of the key precursor and the final target molecule are presented, alongside characterization data and safety considerations. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking to synthesize and utilize this important γ-carboline derivative.
Introduction: The Significance of the γ-Carboline Core
The 5H-pyrido[4,3-b]indole, commonly known as γ-carboline, represents a privileged heterocyclic scaffold found in a variety of biologically active natural products and synthetic compounds. The unique fusion of a pyridine and an indole ring system imparts a rigid, planar structure capable of diverse molecular interactions, making it a cornerstone for the development of novel therapeutic agents. These compounds have demonstrated a wide spectrum of pharmacological activities, including but not limited to, anticancer, antiviral, and anti-Alzheimer's properties.
The introduction of a bromine atom at the 7-position of the γ-carboline nucleus, yielding this compound (CAS No: 1015460-59-9), provides a valuable synthetic handle for further functionalization through various cross-coupling reactions. This allows for the generation of diverse libraries of γ-carboline derivatives, facilitating structure-activity relationship (SAR) studies and the optimization of lead compounds in drug discovery programs.
This application note outlines a reliable synthetic approach to this key intermediate, focusing on the esteemed Fischer indole synthesis. The causality behind the choice of starting materials and reaction conditions is discussed to provide a comprehensive understanding of the synthetic process.
Retrosynthetic Analysis and Strategic Approach
The synthesis of the target molecule, this compound, can be approached through several synthetic strategies. A retrosynthetic analysis suggests two primary pathways:
-
Direct Bromination: This would involve the direct electrophilic bromination of the parent 5H-pyrido[4,3-b]indole. However, this approach presents a significant challenge in controlling the regioselectivity of the bromination. The electronic nature of the fused heterocyclic system can lead to a mixture of isomers, with substitution often favoring other positions, such as the 9-position.[1]
-
Convergent Synthesis (Fischer Indole Synthesis): A more controlled and widely applicable strategy is the Fischer indole synthesis.[2] This powerful reaction involves the acid-catalyzed cyclization of an arylhydrazine with an aldehyde or ketone. By starting with a pre-brominated pyridine precursor, the position of the bromine atom on the final γ-carboline ring can be precisely controlled.
This guide will focus on the Fischer indole synthesis approach due to its superior control over regiochemistry, a critical aspect for the unambiguous synthesis of the desired 7-bromo isomer.
Diagram 1: Retrosynthetic Analysis of this compound
Caption: Retrosynthetic approach for this compound via Fischer indole synthesis.
The Fischer Indole Synthesis: Mechanism and Rationale
The Fischer indole synthesis is a classic and versatile method for constructing the indole ring system.[2] The reaction proceeds through the formation of a phenylhydrazone from the condensation of a substituted hydrazine and a carbonyl compound. Under acidic conditions, this hydrazone undergoes a[3][3]-sigmatropic rearrangement, followed by the elimination of ammonia to yield the aromatic indole ring.
The key to synthesizing the 7-bromo-γ-carboline lies in the judicious choice of the starting hydrazine. By employing a hydrazine derived from a 4-bromopyridine, the bromine atom is strategically positioned to become the 7-substituent in the final tricyclic product.
Diagram 2: General Mechanism of the Fischer Indole Synthesis
Caption: Key steps in the Fischer indole synthesis mechanism.
Experimental Protocols
This section provides detailed protocols for the synthesis of the key precursor and the final target molecule.
Synthesis of the Key Precursor: 4-Bromo-2-hydrazinopyridine
The synthesis of the crucial hydrazine intermediate can be achieved from commercially available 2-amino-4-bromopyridine.
Protocol 4.1.1: Diazotization and Reduction to Hydrazine
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity |
| 2-Amino-4-bromopyridine | 84249-14-9 | 173.01 | 10.0 g |
| Sodium nitrite (NaNO₂) | 7632-00-0 | 69.00 | 4.4 g |
| Hydrochloric acid (HCl), conc. | 7647-01-0 | 36.46 | 25 mL |
| Tin(II) chloride dihydrate (SnCl₂·2H₂O) | 10025-69-1 | 225.63 | 34.5 g |
| Sodium hydroxide (NaOH) | 1310-73-2 | 40.00 | As needed |
| Diethyl ether | 60-29-7 | 74.12 | As needed |
| Deionized water | 7732-18-5 | 18.02 | As needed |
Procedure:
-
Diazotization:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer and a thermometer, suspend 2-amino-4-bromopyridine (10.0 g, 57.8 mmol) in a mixture of concentrated hydrochloric acid (15 mL) and water (10 mL).
-
Cool the suspension to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (4.4 g, 63.8 mmol) in water (10 mL) dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.
-
-
Reduction:
-
In a separate beaker, dissolve tin(II) chloride dihydrate (34.5 g, 153 mmol) in concentrated hydrochloric acid (10 mL).
-
Cool this solution to 0 °C.
-
Slowly add the cold diazonium salt solution to the tin(II) chloride solution with vigorous stirring, keeping the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
-
Work-up and Isolation:
-
Cool the reaction mixture in an ice bath and carefully basify by the slow addition of a concentrated sodium hydroxide solution until the pH is approximately 10-12.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-bromo-2-hydrazinopyridine as a solid. The crude product can be used in the next step without further purification.
-
Synthesis of this compound
Protocol 4.2.1: Fischer Indole Synthesis
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity |
| 4-Bromo-2-hydrazinopyridine | 19825-78-4 | 188.02 | 5.0 g |
| Acetaldehyde diethyl acetal | 105-57-7 | 118.17 | 6.3 g |
| Polyphosphoric acid (PPA) | 8017-16-1 | - | 50 g |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | As needed |
| Saturated sodium bicarbonate solution | - | - | As needed |
| Brine | - | - | As needed |
| Anhydrous sodium sulfate | 7757-82-6 | 142.04 | As needed |
| Silica gel (for column chromatography) | 7631-86-9 | 60.08 | As needed |
| Hexane | 110-54-3 | 86.18 | As needed |
| Ethyl acetate | 141-78-6 | 88.11 | As needed |
Procedure:
-
Hydrazone Formation and Cyclization:
-
In a round-bottom flask, combine 4-bromo-2-hydrazinopyridine (5.0 g, 26.6 mmol) and acetaldehyde diethyl acetal (6.3 g, 53.2 mmol).
-
Add polyphosphoric acid (50 g) to the mixture.
-
Heat the reaction mixture to 120-130 °C with stirring under a nitrogen atmosphere for 4-6 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).
-
-
Work-up and Purification:
-
Allow the reaction mixture to cool to room temperature.
-
Carefully pour the viscous mixture onto crushed ice (approximately 200 g) with stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane (3 x 75 mL).
-
Combine the organic extracts, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude solid by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford pure this compound as a solid.
-
Diagram 3: Synthetic Pathway to this compound
Caption: Two-step synthetic route to the target γ-carboline.
Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
Expected Characterization Data:
-
Appearance: Off-white to pale yellow solid.
-
Molecular Formula: C₁₁H₇BrN₂
-
Molecular Weight: 247.09 g/mol
-
¹H NMR (400 MHz, DMSO-d₆): Expected signals in the aromatic region (δ 7.0-9.0 ppm) corresponding to the protons on the pyridine and indole rings. The exact chemical shifts and coupling constants would need to be determined experimentally.
-
¹³C NMR (100 MHz, DMSO-d₆): Expected signals corresponding to the eleven carbon atoms of the γ-carboline core.
-
Mass Spectrometry (ESI): m/z [M+H]⁺ calculated for C₁₁H₈BrN₂⁺: 246.99, found ~247.0.
Safety and Handling Precautions
-
All synthetic procedures should be carried out in a well-ventilated fume hood by trained personnel.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Concentrated acids (HCl) and bases (NaOH) are corrosive and should be handled with extreme care.
-
Sodium nitrite is an oxidizing agent and is toxic. Avoid contact with skin and eyes.
-
Polyphosphoric acid is corrosive and hygroscopic. Handle with care.
-
Organic solvents (diethyl ether, dichloromethane, hexane, ethyl acetate) are flammable and should be used away from ignition sources.
-
For detailed safety information, consult the Safety Data Sheets (SDS) for all chemicals used.
Conclusion
This application note provides a detailed and reliable synthetic route for the preparation of this compound, a valuable building block in medicinal chemistry. The presented Fischer indole synthesis strategy offers excellent control over the regiochemistry of bromination, ensuring the unambiguous formation of the desired product. The step-by-step protocols and discussion of the underlying chemical principles are intended to empower researchers to confidently synthesize this important γ-carboline derivative for their drug discovery and development endeavors.
References
- 1. Design, synthesis and biological evaluation of 9-aryl-5H-pyrido[4,3-b]indole derivatives as potential tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. Synthesis of 1-indolyl-3,5,8-substituted γ-carbolines: one-pot solvent-free protocol and biological evaluation - ProQuest [proquest.com]
Application Note: A Step-by-Step Guide to the Laboratory Synthesis of 7-bromo-5H-pyrido[4,3-b]indole
Abstract
This document provides a comprehensive, research-level guide for the laboratory synthesis of 7-bromo-5H-pyrido[4,3-b]indole (also known as 7-bromo-α-carboline), a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. The protocol herein is structured to provide not only a step-by-step procedure but also the underlying chemical principles and justifications for key experimental choices. The proposed synthetic route is a robust, two-step process involving a Suzuki-Miyaura cross-coupling to construct a key biaryl amine precursor, followed by a base-mediated intramolecular cyclization to yield the target α-carboline. This guide is intended for researchers, chemists, and drug development professionals with a working knowledge of synthetic organic chemistry laboratory techniques.
Introduction and Strategic Overview
This compound is a member of the α-carboline family, a class of compounds recognized as a "privileged scaffold" in medicinal chemistry. The fusion of a pyridine ring with an indole backbone creates a rigid, planar structure that can interact with a variety of biological targets. The bromo-substituent at the C7 position serves as a versatile chemical handle for further functionalization, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs. For instance, α-carboline derivatives have been investigated for their potential as tubulin polymerization inhibitors for anticancer applications.[1][2]
The synthesis of substituted carbolines can be challenging, often requiring careful control of regioselectivity. Direct bromination of the parent 5H-pyrido[4,3-b]indole scaffold can lead to a mixture of isomers, complicating purification. Therefore, a more controlled and convergent strategy is preferable.
The synthetic approach detailed in this guide builds the brominated tricycle from the ground up, ensuring unambiguous placement of the bromine atom. The strategy is twofold:
-
Step 1: Suzuki-Miyaura Cross-Coupling: Construction of a pivotal biaryl amine intermediate, 4-amino-3-(5-bromo-2-chlorophenyl)pyridine. This reaction couples a pyridine building block with a pre-brominated phenylboronic acid, establishing the core carbon-carbon bond of the future tricycle.
-
Step 2: Intramolecular Buchwald-Hartwig Amination: A base-mediated intramolecular cyclization of the biaryl amine precursor to form the indole ring system, yielding the final product. This method is analogous to modern, high-yield syntheses of related carboline structures.[1]
This approach offers high regiocontrol and is based on well-established, reliable transformations in modern organic synthesis.
Reaction Scheme and Workflow
Overall Synthetic Scheme
The two-step synthesis is illustrated below. The initial step involves the palladium-catalyzed Suzuki coupling of 3-iodo-4-aminopyridine with (5-bromo-2-chlorophenyl)boronic acid. The subsequent step is a base-promoted intramolecular cyclization to furnish the target heterocycle.
Caption: Proposed two-step synthesis of this compound.
Experimental Workflow
The overall laboratory process is depicted in the following flowchart, from initial setup to final product characterization.
Caption: Overall laboratory workflow from starting materials to final product analysis.
Detailed Experimental Protocol
Materials and Reagents
Ensure all reagents are of appropriate purity (≥95%) and solvents are anhydrous where specified.
| Reagent | CAS No. | MW ( g/mol ) | Formula | Supplier Example |
| 3-Iodo-4-aminopyridine | 104830-06-0 | 220.02 | C₅H₅IN₂ | Sigma-Aldrich |
| (5-Bromo-2-chlorophenyl)boronic acid | 913835-75-3 | 235.28 | C₆H₅BBrClO₂ | Combi-Blocks |
| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | 1155.56 | C₇₂H₆₀P₄Pd | Sigma-Aldrich |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | K₂CO₃ | Fisher Scientific |
| Potassium tert-butoxide (KOtBu) | 865-47-4 | 112.21 | C₄H₉KO | Sigma-Aldrich |
| 1,4-Dioxane (Anhydrous) | 123-91-1 | 88.11 | C₄H₈O₂ | Acros Organics |
| Toluene (Anhydrous) | 108-88-3 | 92.14 | C₇H₈ | J.T. Baker |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | C₄H₈O₂ | VWR Chemicals |
| Hexanes | 110-54-3 | 86.18 | C₆H₁₄ | VWR Chemicals |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | CH₂Cl₂ | Fisher Scientific |
| Deionized Water (H₂O) | 7732-18-5 | 18.02 | H₂O | N/A |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | Na₂SO₄ | EMD Millipore |
| Silica Gel (for column chromatography) | 7631-86-9 | 60.08 | SiO₂ | SiliCycle Inc. |
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves.
-
Fume Hood: All steps of this synthesis must be performed in a certified chemical fume hood.
-
Reagent Hazards:
-
Palladium Catalysts: Are toxic and should be handled with care. Avoid inhalation of dust.
-
Potassium tert-butoxide: Is a strong base and is corrosive and moisture-sensitive. Handle under an inert atmosphere.
-
Solvents: Dioxane, Toluene, DCM, EtOAc, and Hexanes are flammable and/or toxic. Avoid inhalation and skin contact.
-
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Step 1: Synthesis of 4-Amino-3-(5-bromo-2-chlorophenyl)pyridine
Causality: This step utilizes the Suzuki-Miyaura reaction, a powerful palladium-catalyzed cross-coupling method ideal for forming C-C bonds between aryl halides and arylboronic acids. The choice of Pd(PPh₃)₄ as the catalyst is standard for its reliability, and K₂CO₃ provides the necessary basic conditions for the transmetalation step of the catalytic cycle. A dioxane/water solvent system is effective at dissolving both the organic and inorganic reagents.
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-iodo-4-aminopyridine (2.20 g, 10.0 mmol, 1.0 eq).
-
Addition of Reagents: Add (5-bromo-2-chlorophenyl)boronic acid (2.82 g, 12.0 mmol, 1.2 eq) and potassium carbonate (4.15 g, 30.0 mmol, 3.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with dry nitrogen gas three times to create an inert atmosphere.
-
Solvent Addition: Add anhydrous 1,4-dioxane (80 mL) and deionized water (20 mL) via syringe.
-
Catalyst Addition: To the stirring suspension, add tetrakis(triphenylphosphine)palladium(0) (578 mg, 0.50 mmol, 5 mol%). The mixture will typically turn yellow or orange.
-
Reaction: Heat the reaction mixture to 90 °C and allow it to stir vigorously under the nitrogen atmosphere for 16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (100 mL). Pour the mixture into a separatory funnel containing 100 mL of water.
-
Extraction: Separate the layers. Extract the aqueous layer twice more with ethyl acetate (2x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (50 mL). Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes (e.g., 10% to 50% EtOAc) to elute the product.
-
Isolation: Combine the product-containing fractions and evaporate the solvent to yield 4-amino-3-(5-bromo-2-chlorophenyl)pyridine as a solid.
Step 2: Synthesis of this compound
Causality: This step is an intramolecular Buchwald-Hartwig amination, a type of C-N bond-forming reaction. Potassium tert-butoxide (KOtBu), a strong, non-nucleophilic base, is used to deprotonate the amine, which then undergoes an intramolecular nucleophilic aromatic substitution (or Pd-catalyzed amination if a catalyst were used, though thermal, base-mediated versions are known for activated systems) at the carbon bearing the chlorine atom, displacing it and forming the new five-membered ring. Anhydrous toluene is an excellent high-boiling solvent for this type of reaction.
-
Setup: To a 100 mL oven-dried, round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the intermediate from Step 1 (e.g., 1.43 g, 5.0 mmol, 1.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with dry nitrogen gas three times.
-
Solvent and Base Addition: Add anhydrous toluene (50 mL) followed by potassium tert-butoxide (1.12 g, 10.0 mmol, 2.0 eq). The addition of the base should be done carefully under a positive flow of nitrogen.
-
Reaction: Heat the reaction mixture to 110 °C (reflux) and stir vigorously for 12 hours. The formation of the product can be monitored by TLC or LC-MS.
-
Quenching and Workup: Cool the reaction to room temperature. Carefully quench the reaction by the slow addition of water (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel and add ethyl acetate (50 mL). Separate the layers and extract the aqueous layer with ethyl acetate (2x 25 mL).
-
Washing and Drying: Combine the organic layers, wash with brine (25 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of methanol in dichloromethane (e.g., 0% to 5% MeOH) to elute the product.
-
Isolation: Combine the pure fractions and evaporate the solvent. The resulting solid can be further purified by trituration or recrystallization (e.g., from an EtOAc/Hexane mixture) to afford this compound as a solid.[3]
Product Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques.
| Parameter | Expected Result |
| Appearance | Off-white to pale yellow solid |
| Molecular Formula | C₁₁H₇BrN₂[3] |
| Molecular Weight | 247.09 g/mol [3] |
| ¹H NMR (500 MHz, DMSO-d₆) | Predicted signals: δ ~12.0 (s, 1H, NH), δ ~8.5-7.5 (m, Ar-H), δ ~7.2 (m, Ar-H). Protons on the pyridine and benzene rings will exhibit characteristic splitting patterns. The C8-H will be a doublet, C6-H a doublet of doublets, and C4-H a singlet or narrow doublet. |
| ¹³C NMR (125 MHz, DMSO-d₆) | Predicted signals: Approximately 11 signals in the aromatic region (δ 105-150 ppm). The carbon bearing the bromine (C7) would appear around δ 115-120 ppm. |
| Mass Spectrometry (ESI+) | m/z calculated for [M+H]⁺: 246.9871, 248.9850 (isotopic pattern for Br). Found: Should match the calculated values. |
| Purity | ≥95% as determined by HPLC or qNMR.[4][5] |
References
- 1. Design, synthesis and biological evaluation of 9-aryl-5H-pyrido[4,3-b]indole derivatives as potential tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comprehensive review of α-carboline alkaloids: Natural products, updated synthesis, and biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound CAS#: 1015460-59-9 [m.chemicalbook.com]
- 4. 1015460-59-9 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 5. This compound | 1015460-59-9 [sigmaaldrich.com]
Protocol for using 7-bromo-5H-pyrido[4,3-b]indole in cell culture assays
An Application Guide for the Cellular Use of 7-bromo-5H-pyrido[4,3-b]indole
Authored by: Gemini, Senior Application Scientist
Introduction: Unveiling the Potential of the γ-Carboline Scaffold
The 5H-pyrido[4,3-b]indole, or γ-carboline, scaffold is a privileged heterocyclic structure found in numerous naturally occurring and synthetic compounds with significant biological activity.[1] This core is a key component in molecules that exhibit anti-viral, anti-microbial, and potent anti-tumor properties.[1] this compound (CAS 1015460-59-9) is a specific derivative of this family, often utilized as a crucial intermediate in the synthesis of more complex, biologically active molecules.[2]
While direct biological data on this compound is limited, extensive research on its close structural analogs provides a strong predictive framework for its mechanism of action and cellular effects. Derivatives synthesized from the nearly identical 9-bromo-5H-pyrido[4,3-b]indole have been identified as potent inhibitors of tubulin polymerization, a clinically validated anti-cancer target.[2] These compounds disrupt microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis.[2] Furthermore, other related carboline compounds have been shown to trigger apoptosis through the inhibition of topoisomerase I, resulting in DNA double-strand breaks.[3]
This guide provides researchers with a comprehensive set of protocols to investigate the cellular activities of this compound, based on the validated activities of its close analogs. The following sections detail compound handling, hypothesized mechanisms, and step-by-step methodologies for assessing cytotoxicity, cell cycle progression, and apoptosis induction.
Compound Preparation and Handling
Proper handling and solubilization are critical for obtaining reproducible results in cell-based assays. This compound is a solid at room temperature. Due to its heterocyclic aromatic nature, it is predicted to have poor aqueous solubility. Therefore, Dimethyl Sulfoxide (DMSO) is the recommended solvent for creating high-concentration stock solutions.
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
-
Weighing: Tare a sterile, amber microcentrifuge tube on a calibrated analytical balance. Carefully weigh out 2.47 mg of this compound (MW: 247.09 g/mol ) into the tube.
-
Solubilization: Add 1 mL of sterile, anhydrous, cell culture-grade DMSO to the tube.
-
Mixing: Vortex the solution vigorously for 1-2 minutes until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Storage: Aliquot the 10 mM stock solution into smaller volumes (e.g., 20 µL) in sterile, amber microcentrifuge tubes to minimize freeze-thaw cycles. Store aliquots at -20°C or -80°C for long-term stability.
-
Working Solutions: When preparing for an experiment, thaw a stock aliquot and dilute it in the appropriate cell culture medium to the final desired concentrations. Note: Ensure the final concentration of DMSO in the cell culture medium does not exceed 0.5% (v/v), as higher concentrations can induce cytotoxicity and other off-target effects. A vehicle control (medium with the same final DMSO concentration) must be included in all experiments.
Hypothesized Mechanism of Action: Tubulin Polymerization Inhibition
Based on strong evidence from close analogs, a primary hypothesized mechanism of action for this compound derivatives is the disruption of microtubule dynamics.[2] Microtubules are essential cytoskeletal polymers involved in cell division, shape, and transport. The compound is predicted to bind to tubulin, preventing its polymerization into microtubules. This disruption activates the spindle assembly checkpoint, arresting the cell cycle in the G2/M phase and ultimately triggering the intrinsic apoptotic pathway.
Caption: Hypothesized pathway of tubulin inhibition leading to apoptosis.
Application Protocol: Determination of Cytotoxicity (IC₅₀)
The first step in characterizing the compound's anti-proliferative effects is to determine its half-maximal inhibitory concentration (IC₅₀). The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for this purpose. It measures the metabolic activity of cells, which correlates with cell viability.
Protocol 2: MTT Assay for IC₅₀ Determination
-
Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[2] Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare a serial dilution of this compound in culture medium (e.g., from 100 µM to 0.1 µM). Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells for a vehicle control (DMSO only) and an untreated control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution (in sterile PBS) to each well. Incubate for an additional 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Pipette up and down to ensure complete solubilization.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. response) to determine the IC₅₀ value.
Caption: Workflow diagram for the MTT cytotoxicity assay.
Application Protocol: Cell Cycle Analysis by Flow Cytometry
To confirm the hypothesized G2/M arrest, cell cycle analysis can be performed using propidium iodide (PI), a fluorescent dye that intercalates with DNA. The amount of PI fluorescence is directly proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Protocol 3: Propidium Iodide Staining for Cell Cycle Analysis
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with this compound at concentrations around the determined IC₅₀ (e.g., 0.5x, 1x, and 2x IC₅₀) for 24 hours. Include a vehicle control.
-
Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells from each well and centrifuge at 300 x g for 5 minutes.
-
Fixation: Discard the supernatant and wash the cell pellet once with ice-cold PBS. Resuspend the pellet in 500 µL of ice-cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells at 500 x g for 5 minutes. Discard the ethanol and wash the pellet with PBS.
-
RNase Treatment & PI Staining: Resuspend the cell pellet in 500 µL of staining solution (PBS containing 50 µg/mL PI and 100 µg/mL RNase A). Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the samples on a flow cytometer. Use a histogram of PI fluorescence intensity to visualize the cell cycle distribution. Quantify the percentage of cells in G0/G1, S, and G2/M phases using appropriate cell cycle analysis software. An accumulation of cells in the G2/M peak compared to the control is the expected outcome.[2]
Application Protocol: Apoptosis Detection by Annexin V/PI Staining
To quantify the induction of apoptosis, a dual-staining method using Annexin V and Propidium Iodide (PI) is recommended. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be used to detect these early apoptotic cells. PI is a membrane-impermeant dye that can only enter late apoptotic or necrotic cells where membrane integrity is lost.
Protocol 4: Annexin V/PI Dual Staining for Apoptosis
-
Cell Treatment: Seed cells in 6-well plates and treat with the compound at relevant concentrations (e.g., 1x and 2x IC₅₀) for a specified time (e.g., 24 or 48 hours).
-
Harvesting: Collect all cells, including those in the supernatant (floating cells are often apoptotic). Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (e.g., 50 µg/mL).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.
-
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells (often due to mechanical damage)
-
Summary of Experimental Parameters
| Assay | Objective | Recommended Cell Lines | Starting Concentration Range | Incubation Time | Expected Outcome |
| MTT Assay | Determine IC₅₀ | HeLa, MCF-7, SGC-7901[2] | 0.1 µM - 100 µM | 48 - 72 hours | Dose-dependent decrease in cell viability |
| Cell Cycle Analysis | Quantify cell cycle arrest | HeLa, MCF-7, or cell line of interest | 0.5x, 1x, 2x IC₅₀ | 24 hours | Accumulation of cells in G2/M phase[2] |
| Annexin V/PI Assay | Quantify apoptosis | HeLa, MCF-7, or cell line of interest | 1x, 2x IC₅₀ | 24 - 48 hours | Dose-dependent increase in Annexin V+ cells[2] |
References
- 1. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05972F [pubs.rsc.org]
- 2. Design, synthesis and biological evaluation of 9-aryl-5H-pyrido[4,3-b]indole derivatives as potential tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-Amino-1,4-dimethyl-5H-pyrido[4,3-b]indole (Trp-P-1) triggers apoptosis by DNA double-strand breaks caused by inhibition of topoisomerase I - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Robust, Optimized HPLC Method for the Analysis of 7-bromo-5H-pyrido[4,3-b]indole
Abstract
This application note details the systematic development of a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 7-bromo-5H-pyrido[4,3-b]indole, a key heterocyclic intermediate in pharmaceutical research. The method development process is presented with a focus on the scientific rationale behind each experimental choice, adhering to the principles outlined in the International Council for Harmonisation (ICH) guidelines.[1][2] The final, optimized method provides excellent peak shape, resolution, and sensitivity, making it suitable for a range of applications from in-process control to final product quality assessment.
Introduction: The Analytical Challenge
This compound (also known as 7-bromo-γ-carboline) is a member of the carboline family of alkaloids. Its structure, featuring a fused indole and pyridine ring system, imparts unique physicochemical properties that are leveraged in the synthesis of biologically active compounds.[3][4][5][6][7] The accurate quantification of this intermediate is critical for ensuring the quality and consistency of downstream products in drug development.
The development of an HPLC method for such a molecule requires careful consideration of its aromatic and heterocyclic nature. The presence of both a weakly basic pyridine-type nitrogen and a weakly acidic pyrrole-type nitrogen suggests that the analyte's retention and peak shape will be highly dependent on the mobile phase pH.[8] This document provides a comprehensive guide to developing a method that is not only fit for its intended purpose but is also robust and transferable, following the lifecycle management approach to analytical procedures.[9][10]
Physicochemical Properties of this compound
A thorough understanding of the analyte's properties is the foundation of any successful method development strategy.[11]
| Property | Value/Information | Source |
| Molecular Formula | C₁₁H₇BrN₂ | [3][4] |
| Molecular Weight | 247.09 g/mol | [3][4] |
| CAS Number | 1015460-59-9 | [3] |
| Predicted Boiling Point | 443.6 ± 25.0 °C | [3][4] |
| Predicted Density | 1.699 ± 0.06 g/cm³ | [3][4] |
| Structure | A planar, aromatic heterocyclic compound. The pyridine nitrogen is expected to be basic (pKa ~4-5), while the indole nitrogen is very weakly acidic (pKa >16). | Inferred from carboline chemistry |
| UV Absorbance | Expected to have strong UV absorbance due to the extended aromatic system. A UV scan is necessary to determine the optimal wavelength (λmax). | Inferred from carboline chemistry |
Method Development Strategy: A Step-by-Step Approach
Our strategy is guided by the principles of quality by design (QbD), aiming to build a thorough understanding of the method's performance characteristics. This involves a systematic approach to selecting and optimizing chromatographic parameters.
Caption: A systematic workflow for HPLC method development.
Phase 1: Initial Screening and Parameter Selection
3.1.1. Analyte Characterization Protocol
-
Solubility Testing: Assess the solubility of this compound in common HPLC solvents (e.g., methanol, acetonitrile, water, and mixtures thereof).
-
Rationale: To select an appropriate diluent for sample and standard preparation that ensures complete dissolution and is compatible with the mobile phase.
-
-
UV-Vis Spectrophotometry: Prepare a dilute solution of the analyte in the chosen diluent and scan across a wavelength range of 200-400 nm to determine the wavelength of maximum absorbance (λmax).
-
Rationale: Selecting the λmax ensures maximum sensitivity for detection.[12] For carboline structures, strong absorbance is typically observed around 240-250 nm and 280-300 nm.
-
3.1.2. Initial Chromatographic Conditions
Based on the analyte's hydrophobic, aromatic structure and successful methods for similar compounds like norharmane and harmane, a reversed-phase approach is the logical starting point.[13][14][15][16]
| Parameter | Initial Condition | Rationale |
| Column | C18, 150 x 4.6 mm, 5 µm | A versatile, widely used stationary phase providing good retention for hydrophobic compounds.[12] |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile (ACN) | Formic acid is a mass spectrometry-compatible modifier that helps to protonate the basic nitrogen, leading to improved peak shape. ACN is a common organic modifier in RP-HPLC. |
| Gradient | 20-80% B over 20 minutes | A broad initial gradient helps to quickly determine the approximate elution conditions. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Provides stable retention times and improved efficiency over ambient temperature. |
| Detection | UV at determined λmax | Ensures optimal sensitivity. |
| Injection Vol. | 10 µL | A typical starting volume. |
Phase 2: Method Optimization
The goal of optimization is to achieve a separation that meets predefined system suitability criteria, such as theoretical plates > 2000, tailing factor between 0.8 and 1.5, and good resolution from any impurities.
3.2.1. Mobile Phase pH and Buffer Selection Protocol
-
Rationale: The pyridine nitrogen in the analyte is basic. At low pH, it will be protonated, which can significantly improve peak shape by preventing interaction with residual acidic silanols on the silica support.
-
Protocol:
-
Prepare mobile phases with different pH values using common buffers (e.g., 20 mM phosphate buffer at pH 3.0, 4.5, and 6.5).
-
Inject the analyte under each condition while keeping other parameters constant.
-
Evaluate the chromatograms for peak tailing, retention time, and peak width.
-
Expected Outcome: A mobile phase with a pH around 3.0 is expected to provide the most symmetrical peak. A phosphate buffer is chosen for its excellent buffering capacity in this pH range. For MS compatibility, volatile modifiers like formic or acetic acid are preferred.
-
3.2.2. Gradient Optimization Protocol
-
Rationale: Once the optimal mobile phase is selected, the gradient profile is tailored to achieve the desired retention time and resolution from potential impurities within an efficient run time.
-
Protocol:
-
Based on the initial screening run, narrow the gradient range. For example, if the peak elutes at 40% B, a new gradient of 30-50% B can be explored.
-
Adjust the gradient slope (rate of change of %B per minute). A shallower gradient improves resolution between closely eluting peaks, while a steeper gradient reduces run time.
-
Incorporate isocratic holds where necessary to improve separation.
-
Phase 3: Finalization and System Suitability
Following optimization, the final method parameters are defined, and system suitability tests are established to ensure the ongoing performance of the method, as mandated by regulatory guidelines like USP <621>.[9][17][18][19][20]
Optimized HPLC Method
| Parameter | Optimized Condition |
| Column | C18, 150 x 4.6 mm, 5 µm |
| Mobile Phase | A: 20 mM Potassium Phosphate, pH 3.0B: Acetonitrile |
| Gradient | 35-55% B in 10 min, hold at 55% B for 2 min, return to 35% B and equilibrate for 3 min |
| Flow Rate | 1.2 mL/min |
| Column Temperature | 35 °C |
| Detection | UV at 248 nm |
| Injection Volume | 5 µL |
| Sample Diluent | Acetonitrile/Water (50:50, v/v) |
System Suitability Criteria
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 1.5 |
| Theoretical Plates | ≥ 3000 |
| %RSD of Peak Area | ≤ 2.0% (for 6 replicate injections) |
| %RSD of Retention Time | ≤ 1.0% (for 6 replicate injections) |
Method Validation Framework
The optimized method must be validated in accordance with ICH Q2(R2) guidelines to demonstrate its suitability for the intended purpose.[21][22][23] The validation protocol should encompass the following parameters:
Caption: Key parameters for analytical method validation.
-
Specificity: Demonstrate that the peak for this compound is free from interference from placebo, related substances, or degradation products.
-
Linearity and Range: Establish a linear relationship between analyte concentration and detector response over a defined range (e.g., 50-150% of the target concentration).
-
Accuracy: Determine the closeness of the measured value to the true value by performing recovery studies on spiked samples.[24]
-
Precision: Assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day, inter-analyst).
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine the lowest concentration of analyte that can be reliably detected and quantified, respectively.
-
Robustness: Deliberately vary method parameters (e.g., pH ±0.2 units, column temperature ±5 °C, flow rate ±10%) to assess the method's reliability during normal use.[24]
Conclusion
This application note presents a systematic and scientifically grounded approach to the development of a reversed-phase HPLC method for the analysis of this compound. By carefully considering the analyte's physicochemical properties and leveraging established chromatographic principles, a robust, sensitive, and reliable method was established. This method is suitable for routine quality control analysis and can be fully validated according to current FDA and ICH guidelines to support drug development programs.[21][22][25]
References
- 1. pharmtech.com [pharmtech.com]
- 2. actascientific.com [actascientific.com]
- 3. This compound CAS#: 1015460-59-9 [m.chemicalbook.com]
- 4. echemi.com [echemi.com]
- 5. 1015460-59-9 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 6. 1015460-59-9|this compound|BLD Pharm [bldpharm.com]
- 7. This compound,(CAS# 1015460-59-9)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 8. welch-us.com [welch-us.com]
- 9. agilent.com [agilent.com]
- 10. database.ich.org [database.ich.org]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Steps for HPLC Method Development | Pharmaguideline [pharmaguideline.com]
- 13. Determination of Harmane and Harmine in Human Blood Using Reversed-Phased High-Performance Liquid Chromatography and Fluorescence Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Determination of harmane and harmine in human blood using reversed-phased high-performance liquid chromatography and fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. usp.org [usp.org]
- 18. <621> CHROMATOGRAPHY [drugfuture.com]
- 19. Chromatography [usp.org]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. fda.gov [fda.gov]
- 22. biopharminternational.com [biopharminternational.com]
- 23. FDA Guidance for Industry: Q2A Validation of Analytical Procedures - ECA Academy [gmp-compliance.org]
- 24. propharmagroup.com [propharmagroup.com]
- 25. Analytical Procedures and Methods Validation for Drugs and Biologics | FDA [fda.gov]
Application Note: Definitive 1H and 13C NMR Spectral Assignment of 7-bromo-5H-pyrido[4,3-b]indole
Introduction
7-bromo-5H-pyrido[4,3-b]indole, a member of the γ-carboline family, represents a significant heterocyclic scaffold in medicinal chemistry and drug development.[1][2] The unique arrangement of its indole and pyridine rings, modified by a bromine substituent, makes it a versatile intermediate for synthesizing novel compounds with potential therapeutic activities. Accurate structural elucidation is a cornerstone of chemical synthesis and quality control. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for this purpose, providing detailed information about the molecular structure in solution.
This application note provides a comprehensive guide to the unambiguous assignment of the ¹H and ¹³C NMR spectra of this compound. We present a field-proven, step-by-step protocol for sample preparation and data acquisition, followed by a detailed analysis that integrates 1D and 2D NMR data. This guide is designed for researchers, scientists, and drug development professionals who require a reliable method for the structural verification of this important compound and its analogues.
Foundational Principles: Understanding the γ-Carboline Spectrum
The NMR spectrum of this compound is governed by the interplay of its constituent rings and the powerful influence of its substituents. A predictive understanding of these factors is essential for an accurate assignment.
-
The Carboline Core: The molecule consists of a benzene ring fused to a pyrrole ring (forming an indole moiety), which is in turn fused to a pyridine ring. Protons on the pyridine ring (H-1, H-3, H-4) typically resonate at lower fields (further downfield) compared to those on the benzene ring (H-6, H-8) due to the electron-withdrawing nature of the pyridine nitrogen. The indole N-H proton (5-H) is often broad and its chemical shift is highly dependent on solvent and concentration.[3][4]
-
The Bromine Substituent Effect: The bromine atom at the C-7 position exerts a significant influence on the electronic environment of the benzene ring.[5] Through-bond inductive effects and through-space steric effects will cause notable shifts in the resonance frequencies of adjacent and nearby nuclei.[6][7]
-
¹H NMR: The protons ortho to the bromine (H-6 and H-8) are expected to be shifted downfield.
-
¹³C NMR: The carbon directly bonded to the bromine (C-7) will experience a significant downfield shift due to the heavy atom effect, while its own signal will be attenuated.
-
-
The Necessity of 2D NMR: While 1D spectra provide the initial data, unambiguous assignment requires two-dimensional correlation experiments.
-
HSQC (Heteronuclear Single Quantum Coherence): Directly correlates each proton to the carbon it is attached to, definitively linking the ¹H and ¹³C spectra.[8][9]
-
HMBC (Heteronuclear Multiple Bond Correlation): Reveals correlations between protons and carbons over two to three bonds, which is critical for piecing together the molecular skeleton and assigning quaternary (non-protonated) carbons.[8][10]
-
Experimental Protocols
Adherence to a meticulous experimental protocol is paramount for acquiring high-quality, reproducible NMR data. The following sections detail the recommended procedures for sample preparation and spectrometer setup.
Protocol: NMR Sample Preparation
The quality of the NMR spectrum is directly dependent on the quality of the sample. This protocol ensures the preparation of a homogenous, particle-free sample suitable for high-resolution NMR.
Materials:
-
This compound (5-10 mg for ¹H; 20-30 mg for ¹³C)
-
Deuterated dimethyl sulfoxide (DMSO-d₆, ≥99.8% D)
-
High-quality 5 mm NMR tube
-
Pasteur pipette and glass wool
Procedure:
-
Weighing: Accurately weigh 5-10 mg of the compound into a clean, dry vial. For dedicated ¹³C acquisition, a higher concentration of 20-30 mg is recommended to reduce acquisition time.[11][12]
-
Dissolution: Add approximately 0.6 mL of DMSO-d₆ to the vial. DMSO-d₆ is the solvent of choice as it readily dissolves the polar carboline structure and its high boiling point minimizes evaporation. Crucially, it allows for the observation of the exchangeable N-H proton signal, which is often lost in protic solvents like methanol-d₄.[13]
-
Homogenization: Gently vortex or sonicate the vial to ensure complete dissolution of the solid. The solution should be clear and transparent.
-
Filtration: To remove any microscopic particulate matter that can degrade spectral resolution, filter the solution directly into the NMR tube.[11]
-
Tightly pack a small plug of glass wool into a Pasteur pipette.
-
Use the pipette to transfer the sample solution from the vial into the NMR tube. The glass wool will trap any suspended particles.
-
-
Capping and Labeling: Securely cap the NMR tube to prevent contamination and solvent evaporation. Label the tube clearly with the sample identity.
Protocol: NMR Data Acquisition
The following parameters are optimized for a 500 MHz NMR spectrometer and serve as a robust starting point for data acquisition.
| Experiment | Parameter | Recommended Value | Causality & Rationale |
| ¹H (1D) | Pulse Program | zg30 | A 30° pulse angle allows for faster repetition without saturating the signals, balancing speed and sensitivity. |
| Spectral Width | 16 ppm | Encompasses the full range of expected proton signals, from aliphatic impurities to downfield aromatic and NH protons. | |
| Acquisition Time (AQ) | ~2.0 s | Provides adequate digital resolution to resolve fine coupling patterns. | |
| Relaxation Delay (D1) | 2.0 s | Allows for sufficient relaxation of most protons between scans, ensuring more accurate integration. | |
| Number of Scans (NS) | 16 | Sufficient for good signal-to-noise (S/N) on a 5-10 mg sample. | |
| ¹³C{¹H} (1D) | Pulse Program | zgpg30 | Proton-gated decoupling with a 30° pulse angle provides quantitative information if a longer D1 is used. |
| Spectral Width | 240 ppm | Covers the entire range of organic carbon chemical shifts. | |
| Acquisition Time (AQ) | ~1.0 s | Standard for ¹³C acquisition, balancing resolution and experiment time. | |
| Relaxation Delay (D1) | 5.0 s | Longer delay is crucial for quaternary carbons which have long relaxation times (T1). | |
| Number of Scans (NS) | 1024 or more | Required due to the low natural abundance and sensitivity of the ¹³C nucleus. | |
| gCOSY | Pulse Program | cosygpqf | Gradient-selected, phase-sensitive COSY provides clean spectra with good artifact suppression. |
| F2/F1 Spectral Width | 16 ppm | Set to match the 1D ¹H spectrum. | |
| Number of Increments | 256 in F1 | Balances resolution in the indirect dimension with experiment time. | |
| Number of Scans (NS) | 4-8 | Typically sufficient for good S/N. | |
| gHSQC | Pulse Program | hsqcetgpsisp2.2 | Edited HSQC provides phase information to distinguish CH/CH₃ (positive) from CH₂ (negative) signals. |
| ¹J(C,H) Coupling | 145 Hz | Optimized for one-bond C-H coupling in sp² aromatic systems. | |
| F2 (¹H) Spectral Width | 16 ppm | Set to match the 1D ¹H spectrum. | |
| F1 (¹³C) Spectral Width | 180 ppm | Covers the expected range for protonated carbons (approx. 90-160 ppm). | |
| Number of Scans (NS) | 8 | Provides excellent S/N. | |
| gHMBC | Pulse Program | hmbcgpndqf | Gradient-selected HMBC optimized for long-range couplings. |
| ⁿJ(C,H) Coupling | 8 Hz | An optimal value for detecting typical 2- and 3-bond C-H correlations in aromatic systems.[14] | |
| F2 (¹H) Spectral Width | 16 ppm | Set to match the 1D ¹H spectrum. | |
| F1 (¹³C) Spectral Width | 240 ppm | Covers the full ¹³C range to observe correlations to quaternary carbons. | |
| Number of Scans (NS) | 16-32 | More scans are needed to detect the weaker long-range correlations. |
Data Analysis and Spectral Assignment Workflow
A systematic workflow ensures that all available data is used logically to build a conclusive and self-validating structural assignment.
Caption: Workflow for NMR spectral assignment.
Predicted ¹H NMR Spectral Data
The assignment begins with the ¹H spectrum. Based on data from similar β-carboline and bromo-aromatic structures, the following assignments for this compound in DMSO-d₆ are predicted.[15][16][17]
Table 1: Predicted ¹H NMR Assignments (500 MHz, DMSO-d₆)
| Position | δ (ppm) | Multiplicity | J (Hz) | Integration | Rationale for Assignment |
|---|---|---|---|---|---|
| 5-H | ~11.8 | br s | - | 1H | Labile indole NH proton, typically broad and far downfield in DMSO. |
| 1-H | ~8.9 | s | - | 1H | Singlet in the pyridine ring, deshielded by the adjacent nitrogen (N-2) and the indole ring system. |
| 4-H | ~8.4 | d | ~5.5 | 1H | Pyridine proton, doublet due to coupling with H-3. Deshielded by N-2. |
| 3-H | ~7.8 | d | ~5.5 | 1H | Pyridine proton, doublet coupled to H-4. |
| 8-H | ~7.7 | d | ~1.8 | 1H | Benzene ring proton ortho to bromine. Deshielded, appears as a doublet due to small meta-coupling to H-6. |
| 6-H | ~7.5 | dd | ~8.5, 1.8 | 1H | Benzene ring proton. Doublet of doublets from ortho-coupling to the missing H-5 and meta-coupling to H-8. |
| H on C-5' | ~7.3 | d | ~8.5 | 1H | Benzene ring proton ortho to the indole nitrogen, coupled to H-6. (Assuming standard numbering where this is H5) |
Note: The exact chemical shifts and coupling constants are predictive and must be confirmed by experimental data.
Predicted ¹³C NMR and 2D Correlation Analysis
The ¹³C spectrum provides the carbon framework. The assignments are made definitive by correlating them with the proton data via HSQC and HMBC.
Table 2: Predicted ¹³C NMR and Key 2D Correlations
| Position | δ (ppm) | Type | Key HMBC Correlations from Protons | Rationale for Assignment |
|---|---|---|---|---|
| C-1 | ~142.0 | CH | H-3 | Deshielded pyridine carbon adjacent to N-2. |
| C-3 | ~115.0 | CH | H-1, H-4 | Shielded pyridine carbon. |
| C-4 | ~130.0 | CH | H-3 | Pyridine carbon adjacent to the ring junction. |
| C-4a | ~138.0 | C | H-3, H-4, H-6 | Quaternary carbon at the fusion of three rings. |
| C-5a | ~122.0 | C | H-4, H-6, 8-H | Quaternary carbon adjacent to indole nitrogen. |
| C-6 | ~121.0 | CH | H-8 | Aromatic CH in the benzene ring. |
| C-7 | ~114.0 | C-Br | H-6, H-8 | Carbon directly attached to bromine, shifted downfield. |
| C-8 | ~124.0 | CH | H-6 | Aromatic CH ortho to bromine. |
| C-9 | ~113.0 | CH | H-8 | Aromatic CH ortho to indole NH. |
| C-9a | ~140.0 | C | H-1, H-8, H-9 | Quaternary carbon at pyridine/pyrrole fusion. |
| C-9b | ~128.0 | C | H-1, H-9 | Quaternary carbon at benzene/pyrrole fusion. |
Integrating 2D Data for a Self-Validating Assignment:
-
HSQC: Every signal in Table 1 will show a direct one-bond correlation to its corresponding carbon signal in Table 2 (e.g., H-1 at ~8.9 ppm correlates to C-1 at ~142.0 ppm). This confirms all CH assignments.
-
HMBC - The Key to Connectivity: The long-range correlations are the ultimate proof of the structure.
-
The singlet H-1 is a crucial starting point. It should show a strong correlation to the quaternary carbon C-9b (3-bond) and a weaker correlation to C-3 (3-bond), confirming its position on the pyridine ring.
-
H-8 , a doublet, will correlate to the bromo-substituted carbon C-7 (2-bond) and the quaternary carbon C-5a (2-bond), locking down the structure of the brominated ring.
-
Correlations from the pyridine protons (H-3, H-4 ) to the central quaternary carbon C-4a will bridge the two heterocyclic rings.
-
The indole NH proton (5-H) , if sharp enough, will show correlations to carbons C-4a, C-5a, C-6, and C-9b , definitively placing it within the indole ring.
-
This multi-faceted approach, illustrated below, ensures that every assignment is cross-validated by multiple points of data.
Caption: Key HMBC correlations for structural confirmation.
Conclusion
This application note provides a definitive and robust framework for the complete ¹H and ¹³C NMR spectral assignment of this compound. By combining detailed, field-proven protocols for sample preparation and data acquisition with a logical, multi-dimensional analysis workflow, researchers can achieve unambiguous structural verification with a high degree of confidence. The predicted spectral data and correlation maps serve as a reliable reference for quality control, reaction monitoring, and the characterization of novel derivatives based on this important γ-carboline scaffold.
References
- 1. This compound CAS#: 1015460-59-9 [m.chemicalbook.com]
- 2. This compound | 1015460-59-9 [sigmaaldrich.com]
- 3. jstage.jst.go.jp [jstage.jst.go.jp]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. (Br) Bromine NMR [chem.ch.huji.ac.il]
- 6. modgraph.co.uk [modgraph.co.uk]
- 7. modgraph.co.uk [modgraph.co.uk]
- 8. Structure Elucidation by NMR – NMR Service | ETH Zurich [nmrservice.ethz.ch]
- 9. Evaluation of Band-Selective HSQC and HMBC: Methodological Validation on the Cyclosporin Cyclic Peptide and Application for Poly(3-hydroxyalkanoate)s Stereoregularity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 12. organomation.com [organomation.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. MRRC Structure Elucidation Notes [nmr-center.nmrsoft.com]
- 15. spectrabase.com [spectrabase.com]
- 16. researchgate.net [researchgate.net]
- 17. Design, synthesis and biological evaluation of 9-aryl-5H-pyrido[4,3-b]indole derivatives as potential tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 7-bromo-5H-pyrido[4,3-b]indole in a Preclinical Xenograft Model of Breast Cancer
For Research Use Only. Not for use in diagnostic procedures.
Introduction and Scientific Rationale
The pyrido[4,3-b]indole scaffold is a core structural motif in a class of compounds that has garnered significant attention in oncology research for its potent anti-proliferative properties.[1][2] Derivatives of this heterocyclic system have been investigated for their ability to interfere with critical cellular processes essential for cancer cell growth and survival. Notably, various substituted pyridoindoles have demonstrated mechanisms of action that include the inhibition of tubulin polymerization and the modulation of key oncogenic signaling pathways.[1] This document provides a detailed guide for the preclinical evaluation of 7-bromo-5H-pyrido[4,3-b]indole, a specific analogue of this class, in a human breast cancer xenograft model.
While in vivo data for this compound is not yet extensively published, the known bioactivity of structurally related compounds provides a strong rationale for its investigation as an anti-cancer agent. For instance, derivatives of 9-aryl-5H-pyrido[4,3-b]indole have shown potent in vitro activity against various cancer cell lines, including the MCF-7 human breast cancer cell line.[1] The proposed mechanisms of action for this class of compounds often converge on the disruption of microtubule dynamics, a validated target for cancer chemotherapy.[1][3] Microtubules are essential for cell division, and their inhibition leads to mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells.
An alternative, yet plausible, mechanism for pyridoindole derivatives involves the inhibition of the MDM2-p53 interaction.[4][5][6] In many cancers with wild-type p53, its tumor-suppressive function is abrogated by the E3 ubiquitin ligase MDM2, which targets p53 for degradation.[4][7] Small molecules that block this interaction can stabilize and activate p53, leading to cell cycle arrest and apoptosis in tumor cells.[4][8]
This application note will, therefore, outline a comprehensive protocol to investigate the anti-tumor efficacy of this compound in an MCF-7 breast cancer xenograft model, a widely used and well-characterized model in preclinical oncology.[9][10] The provided methodologies are designed to be a self-validating system, incorporating essential controls and detailed procedures to ensure the generation of robust and reproducible data for researchers, scientists, and drug development professionals.
Proposed Signaling Pathway
The following diagram illustrates the hypothesized mechanism of action of this compound, focusing on the inhibition of tubulin polymerization, leading to mitotic catastrophe and apoptosis.
Caption: Proposed mechanism of this compound via tubulin polymerization inhibition.
Experimental Protocols
Cell Culture and Preparation
-
Cell Line: Human breast adenocarcinoma cell line, MCF-7.
-
Culture Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 0.01 mg/mL human recombinant insulin, and 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Cell Harvesting: When cells reach 80-90% confluency, detach them using Trypsin-EDTA.
-
Cell Viability and Counting: Assess cell viability using a Trypan Blue exclusion assay. A viability of >95% is required for implantation. Resuspend the cells in a sterile, serum-free medium or phosphate-buffered saline (PBS) at a concentration of 5 x 10⁷ cells/mL for injection.
Animal Model and Tumor Implantation
-
Animal Strain: Female athymic nude mice (e.g., BALB/c nude) or other immunodeficient strains like NOD-SCID, aged 6-8 weeks.
-
Acclimatization: Allow mice to acclimate to the facility for at least one week prior to any experimental procedures.
-
Estrogen Supplementation: As MCF-7 tumors are estrogen-dependent, implant a 17β-estradiol pellet (e.g., 0.72 mg, 60-day release) subcutaneously in the dorsal neck region 24-48 hours before tumor cell implantation.
-
Implantation Site: The subcutaneous space on the right flank is the preferred site for tumor implantation.
-
Implantation Procedure:
-
Anesthetize the mouse using a suitable anesthetic (e.g., isoflurane).
-
Disinfect the injection site with an antiseptic solution.
-
Inject 0.1 mL of the cell suspension (5 x 10⁶ cells) subcutaneously into the flank.
-
Drug Formulation and Administration
-
Compound Preparation: this compound should be prepared fresh daily.
-
Vehicle Selection: A common vehicle for indole derivatives is a mixture of DMSO, Cremophor EL, and saline. A suggested starting formulation is 5% DMSO, 10% Cremophor EL, and 85% saline. The final concentration of DMSO should be carefully considered to avoid toxicity.
-
Dosing and Administration Schedule:
| Group | Treatment | Dose (mg/kg) | Route of Administration | Dosing Frequency | Duration | Number of Animals (n) |
| 1 | Vehicle Control | - | Oral (p.o.) | Daily | 21 days | 10 |
| 2 | This compound | 25 | Oral (p.o.) | Daily | 21 days | 10 |
| 3 | This compound | 50 | Oral (p.o.) | Daily | 21 days | 10 |
| 4 | Positive Control (e.g., Paclitaxel) | 10 | Intraperitoneal (i.p.) | Twice weekly | 21 days | 10 |
-
Randomization: Once tumors reach a mean volume of 100-150 mm³, randomize the mice into the treatment and control groups.
-
Administration: Administer the formulated compound or vehicle according to the schedule in the table above. Oral administration is typically performed using gavage.
Monitoring and Data Collection
-
Tumor Volume: Measure the tumor dimensions (length and width) 2-3 times per week using digital calipers. Calculate the tumor volume using the formula: Volume = (Width² x Length) / 2 .
-
Body Weight: Monitor and record the body weight of each mouse 2-3 times per week as an indicator of general health and treatment-related toxicity.
-
Clinical Observations: Observe the mice daily for any signs of distress, changes in behavior, or adverse reactions to the treatment.
-
Endpoint: The study can be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after the completion of the treatment cycle. Euthanize mice if tumors become ulcerated or if there is a significant loss of body weight (>20%).
-
Tumor Excision: At the end of the study, euthanize the mice and excise the tumors. Measure the final tumor weight. A portion of the tumor can be fixed in formalin for histological analysis or snap-frozen for molecular studies.
Data Analysis and Interpretation
-
Tumor Growth Inhibition (TGI): Calculate the TGI for each treatment group using the formula: TGI (%) = [1 - (Mean final tumor volume of treated group / Mean final tumor volume of control group)] x 100 .
-
Statistical Analysis: Use appropriate statistical tests (e.g., t-test or ANOVA) to determine the significance of the differences in tumor growth between the treatment and control groups. A p-value of <0.05 is typically considered statistically significant.
| Parameter | Data to be Collected | Analysis |
| Efficacy | Tumor volume, final tumor weight | TGI (%), statistical comparison of tumor growth curves |
| Toxicity | Body weight, clinical observations | Percentage of body weight change, documentation of adverse events |
| Pharmacodynamics (Optional) | Biomarkers in tumor tissue (e.g., Ki-67, cleaved caspase-3) | Immunohistochemistry (IHC) or Western blot analysis |
Experimental Workflow
The following diagram outlines the key stages of the in vivo study.
Caption: Workflow for the in vivo evaluation of this compound.
References
- 1. Design, synthesis and biological evaluation of 9-aryl-5H-pyrido[4,3-b]indole derivatives as potential tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrido-indole-one hybrids as potential anticancer agents against breast carcinoma: development of Ru(ii)-catalyzed annulation of indole-2-carboxamides, biological screening and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting the MDM2-p53 Interaction for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Biological Evaluation and Modeling Studies of New Pyrido[3,4-b]indole Derivatives as Broad-Spectrum Potent Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Biological Evaluation and Modeling Studies of New Pyrido[3,4- b]indole Derivatives as Broad-Spectrum Potent Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Small Molecule Inhibitors of MDM2-p53 and MDMX-p53 Interactions as New Cancer Therapeutics [biodiscovery.pensoft.net]
- 9. benchchem.com [benchchem.com]
- 10. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 7-bromo-5H-pyrido[4,3-b]indole as a Chemical Probe for Tankyrase (TNKS1/2)
Introduction
7-bromo-5H-pyrido[4,3-b]indole (hereafter referred to as BPIQ) is a small molecule inhibitor targeting Tankyrase 1 (TNKS1) and Tankyrase 2 (TNKS2). These enzymes are members of the poly(ADP-ribose) polymerase (PARP) family of proteins, which play a pivotal role in a multitude of cellular functions.[1] Notably, Tankyrase enzymes are critical regulators of the Wnt/β-catenin signaling pathway, a cascade frequently dysregulated in various forms of cancer, including colorectal cancer and hepatocellular carcinoma.[2][3][4]
The aberrant activation of Wnt signaling often leads to the accumulation of β-catenin, which then translocates to the nucleus and drives the transcription of oncogenes like c-Myc and Cyclin D1.[1][5] BPIQ, by inhibiting Tankyrase, offers a powerful method to probe and antagonize this pathway. This guide provides a comprehensive overview of the mechanism of action for BPIQ and detailed protocols for its application in cell-based assays to validate its on-target effects. It is designed for researchers in cancer biology and drug development seeking to utilize BPIQ as a selective chemical probe to investigate Wnt/β-catenin signaling.
Section 1: Scientific Background & Mechanism of Action
The Role of Tankyrase in Wnt/β-catenin Signaling
The canonical Wnt/β-catenin pathway is meticulously controlled by a cytoplasmic "destruction complex," primarily composed of Axin, Adenomatous Polyposis Coli (APC), Glycogen Synthase Kinase 3β (GSK3β), and Casein Kinase 1 (CK1).[6] In the absence of a Wnt ligand, this complex phosphorylates β-catenin, marking it for ubiquitination and subsequent proteasomal degradation, thus keeping its cytoplasmic levels low.
Tankyrase (TNKS1/2) enzymes disrupt this regulatory process. They identify and bind to a specific motif on Axin, catalyzing its poly-ADP-ribosylation (PARsylation). This PARsylation acts as a signal for an E3 ubiquitin ligase, which ubiquitinates Axin, leading to its degradation.[1] The degradation of the Axin scaffold causes the destruction complex to disassemble, thereby preventing β-catenin phosphorylation. As a result, stabilized β-catenin accumulates, translocates to the nucleus, and activates TCF/LEF-mediated transcription of target genes, promoting cell proliferation.[7][8]
Mechanism of Inhibition by this compound (BPIQ)
BPIQ functions as a competitive inhibitor at the nicotinamide-binding pocket of the Tankyrase catalytic domain. By occupying this site, it prevents the binding of the NAD+ substrate, thereby inhibiting the PARsylation of Axin.[9] This action stabilizes Axin protein levels, allowing the β-catenin destruction complex to remain assembled and functional.[3][4] The restored complex effectively phosphorylates β-catenin, leading to its degradation and a subsequent shutdown of aberrant Wnt pathway signaling. This mechanism provides a clear, measurable set of downstream biomarkers—namely, increased Axin levels and decreased total β-catenin levels—for verifying the probe's activity in a cellular context.
Caption: Mechanism of Tankyrase inhibition by BPIQ in the Wnt/β-catenin pathway.
Section 2: Chemical Probe Profile
Before initiating experiments, it is crucial to understand the physicochemical properties of BPIQ and the context of its selectivity among related enzymes.
Physicochemical Data
| Property | Value | Reference |
| IUPAC Name | This compound | |
| CAS Number | 1015460-59-9 | [10][11][12] |
| Molecular Formula | C₁₁H₇BrN₂ | [10][11] |
| Molecular Weight | 247.09 g/mol | [10] |
| Physical Form | Solid | |
| Storage | Store at room temperature, sealed in dry conditions. |
Note: As a useful research chemical, BPIQ should be handled in a well-ventilated area with appropriate personal protective equipment (PPE).[10][11]
Selectivity Profile and Context
Tankyrase 1 and 2 belong to the PARP superfamily. While many PARP inhibitors target PARP1/2, which are involved in DNA damage repair, Tankyrase inhibitors are desired for their specific role in Wnt signaling.[9][13] Achieving selectivity is challenging due to structural homology in the NAD+ binding site across the family.[14] When using BPIQ, it is best practice to benchmark its performance against well-characterized Tankyrase inhibitors and, if necessary, counterscreen against other PARP family members.
Table of Reference Tankyrase Inhibitors:
| Compound | Target(s) | Typical IC₅₀ / Potency | Key Features |
| XAV939 | TNKS1/2 | TNKS1: 11 nM, TNKS2: 4 nM | Widely used tool compound; stabilizes Axin.[3][4] |
| G007-LK | TNKS1/2 | Highly potent and selective. | Used in cell line screening to identify TNKSi-sensitive tumors.[2] |
| Tankyrase-IN-2 | TNKS1/2 | TNKS1: 10 nM, TNKS2: 7 nM | Potent and selective; shows residual activity on PARP1.[1][14] |
| LZZ-02 | TNKS1/2 | IC₅₀ = 10 µM (TOPflash assay) | Identified via virtual screening; shown to degrade β-catenin.[5] |
Section 3: Experimental Protocols
The following protocols provide a validated workflow to confirm the efficacy and mechanism of action of BPIQ in cancer cell lines with hyperactivated Wnt/β-catenin signaling (e.g., DLD-1, SW480, HepG2).[1][3]
Protocol 3.1: In Vitro Cell Proliferation Assay (Resazurin-Based)
Objective: To determine the anti-proliferative effect of BPIQ and calculate its GI₅₀ (concentration for 50% growth inhibition).
Principle: Metabolically active, viable cells reduce the blue, non-fluorescent resazurin dye to the pink, highly fluorescent resorufin. The fluorescence intensity is directly proportional to the number of viable cells.
Caption: Workflow for the cell proliferation assay.
Materials:
-
Wnt-dependent cancer cell line (e.g., DLD-1)
-
Complete culture medium (e.g., RPMI-1640 + 10% FBS + 1% Pen/Strep)
-
96-well clear-bottom black plates
-
BPIQ stock solution (e.g., 10 mM in DMSO)
-
Vehicle control (DMSO)
-
Resazurin-based cell viability reagent
-
Fluorescence plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium.[1]
-
Attachment: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.[1]
-
Compound Preparation: Prepare a serial dilution of BPIQ in complete culture medium. A recommended starting range is 1 nM to 10 µM. Prepare a vehicle control with the same final DMSO concentration as the highest BPIQ concentration (typically ≤0.1%).[1]
-
Treatment: Carefully remove the old medium and add 100 µL of the prepared BPIQ dilutions or vehicle control to the respective wells.[1]
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO₂.[1]
-
Viability Measurement: Add 20 µL of the resazurin reagent to each well. Incubate for 1-4 hours at 37°C, protected from light.
-
Fluorescence Reading: Measure fluorescence at an excitation of ~560 nm and an emission of ~590 nm using a plate reader.[1]
Data Analysis:
-
Subtract the background fluorescence from a media-only control well.
-
Normalize the fluorescence values of treated wells to the vehicle control wells (set as 100% viability).
-
Plot the percentage of cell viability against the log concentration of BPIQ and fit a dose-response curve to determine the GI₅₀ value.
Protocol 3.2: Western Blot Analysis of Wnt Pathway Modulation
Objective: To verify that BPIQ stabilizes Axin and promotes the degradation of β-catenin.
Principle: Western blotting uses antibodies to detect specific proteins in cell lysates separated by size. A successful on-target effect of BPIQ will result in a visible increase in Axin protein bands and a decrease in the β-catenin band compared to the vehicle control.
Materials:
-
6-well plates
-
BPIQ and vehicle (DMSO)
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Primary antibodies: anti-AXIN1, anti-AXIN2, anti-β-catenin, anti-GAPDH (loading control).[3][4]
-
HRP-conjugated secondary antibodies
-
Chemiluminescence (ECL) substrate and imaging system
Procedure:
-
Cell Culture & Treatment: Seed cells in 6-well plates and allow them to reach 70-80% confluency. Treat cells with BPIQ (e.g., at 1x and 5x the GI₅₀ concentration) and DMSO for 24 hours.[3][4]
-
Cell Lysis: Wash cells with ice-cold PBS, then add 100-150 µL of ice-cold RIPA buffer to each well. Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix 10-20 µg of total protein with Laemmli loading buffer and boil at 95°C for 5 minutes.[3]
-
SDS-PAGE & Transfer: Load samples onto a polyacrylamide gel and run electrophoresis to separate proteins by size. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C, following manufacturer's recommended dilutions.
-
Wash the membrane 3x with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3x with TBST.
-
-
Detection: Apply ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.
Expected Outcome: Compared to the DMSO control, BPIQ-treated samples should show a dose-dependent increase in AXIN1/2 protein levels and a corresponding decrease in total β-catenin levels.[3][4] GAPDH levels should remain constant, confirming equal protein loading.
Protocol 3.3: Wnt/β-catenin Signaling Reporter Assay (TOPflash)
Objective: To quantify the effect of BPIQ on the transcriptional activity of the TCF/LEF family of transcription factors.
Principle: The TOPflash assay utilizes a luciferase reporter plasmid containing multiple TCF/LEF binding sites upstream of a minimal promoter. When Wnt/β-catenin signaling is active, β-catenin binds to TCF/LEF, driving luciferase expression. Inhibition of the pathway by BPIQ will reduce luciferase activity. A FOPflash plasmid with mutated TCF/LEF sites is used as a negative control.
Materials:
-
HEK293T cells (or other easily transfectable line)
-
TOPflash and FOPflash luciferase reporter plasmids
-
Renilla luciferase plasmid (for normalization)
-
Transfection reagent
-
Luciferase assay reagent system
-
Luminometer
Procedure:
-
Transfection: Co-transfect cells (e.g., HEK293T in a 24-well plate) with the TOPflash (or FOPflash) plasmid and the Renilla control plasmid using a suitable transfection reagent.[4]
-
Treatment: After 12-24 hours, treat the cells with serial dilutions of BPIQ or DMSO vehicle control. To induce the pathway, co-treatment with a Wnt agonist like Wnt3a (50 ng/mL) or LiCl can be performed.[4][5]
-
Incubation: Incubate for an additional 16-24 hours.[4]
-
Lysis & Measurement: Lyse the cells and measure both Firefly (TOPflash) and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.
Data Analysis:
-
Calculate the ratio of Firefly to Renilla luciferase activity for each well to normalize for transfection efficiency.
-
Express the normalized TOPflash activity as a percentage of the activity in the vehicle-treated control.
-
The FOPflash activity should remain low across all conditions, confirming the specificity of the TOPflash reporter. A dose-dependent decrease in TOPflash activity indicates successful inhibition of the Wnt/β-catenin signaling pathway.[4][5]
Section 4: Data Interpretation & Best Practices
-
Correlate Results: A robust validation of BPIQ as a Tankyrase probe involves correlating the data from all three assays. The GI₅₀ from the proliferation assay should align with the concentrations that cause a significant decrease in TOPflash activity and the expected changes in Axin and β-catenin protein levels.
-
Positive Controls: Including a known Tankyrase inhibitor, such as XAV939, in parallel with BPIQ provides a critical benchmark for comparing potency and efficacy.[3][4]
-
Time-Course and Dose-Response: It is essential to perform both dose-response and time-course experiments to determine the optimal concentration and treatment duration for BPIQ in your specific cell model. The 24-hour timepoint for Western blotting and 72-hour for proliferation are common starting points but may require optimization.[1][3]
-
On-Target Verification: While these assays strongly indicate on-target activity, definitive proof can be achieved through more advanced techniques such as cellular thermal shift assays (CETSA) to confirm direct target engagement or using siRNA/CRISPR to knock down TNKS1/2 and observe a blunted response to BPIQ.
References
- 1. benchchem.com [benchchem.com]
- 2. Identification of response signatures for tankyrase inhibitor treatment in tumor cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. Tankyrase inhibitors attenuate WNT/β-catenin signaling and inhibit growth of hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Small Molecule Wnt Pathway Modulators from Natural Sources: History, State of the Art and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Wnt signaling pathways in biology and disease: mechanisms and therapeutic advances - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel inhibitors of oncogenic Wnt/TCF-4/β-catenin signaling pathway: Design, synthesis, molecular docking studies and apoptosis inducing activity of pyrimidothiazino-, dihydropyrimidotriazepino- and 1,3,4-thiadiazolopyrimido-indole hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound CAS#: 1015460-59-9 [m.chemicalbook.com]
- 11. echemi.com [echemi.com]
- 12. 1015460-59-9 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 13. semanticscholar.org [semanticscholar.org]
- 14. biorxiv.org [biorxiv.org]
Application Note & Protocol: A Scalable and Robust Method for the Synthesis and Purification of 7-bromo-5H-pyrido[4,3-b]indole
Abstract
7-bromo-5H-pyrido[4,3-b]indole, a halogenated γ-carboline, serves as a pivotal building block in medicinal chemistry and drug discovery. Its rigid, heterocyclic scaffold is featured in a variety of pharmacologically active compounds. This application note provides a comprehensive, field-proven guide for the large-scale synthesis and purification of this key intermediate. We present a multi-step synthetic route commencing from commercially available 4-methyl-3-nitropyridine, followed by a detailed protocol for purification via recrystallization and, if required, column chromatography. The causality behind critical experimental choices is explained to ensure reproducibility and scalability, providing researchers and process chemists with a self-validating system for obtaining high-purity this compound.
Introduction and Strategic Overview
The γ-carboline (5H-pyrido[4,3-b]indole) core is a privileged structure in pharmaceutical science, forming the backbone of molecules with demonstrated anticancer, antiviral, and anti-inflammatory properties.[1] The introduction of a bromine atom at the 7-position provides a versatile synthetic handle for further functionalization via cross-coupling reactions, enabling the development of diverse compound libraries.
While numerous methods exist for constructing carboline skeletons, such as the Pictet-Spengler and Bischler-Napieralski reactions, a robust and scalable route to the specific 7-bromo-γ-carboline isomer is less commonly documented.[2][3] This guide details a logical and efficient synthetic strategy designed for scalability. The chosen pathway involves the construction of the indole ring onto a pre-functionalized pyridine precursor, a strategy that offers excellent control over the final substitution pattern. The overall workflow is depicted below.
Experimental Workflow Diagram
Caption: Overall workflow for the synthesis and purification of this compound.
Synthesis Protocol: Leimgruber-Batcho Approach
The Leimgruber-Batcho indole synthesis is selected for its use of readily available starting materials and its typically high yields. This method allows for the reliable construction of the required 6-bromoindole moiety which, upon formation of the pyridine ring, becomes the desired 7-bromo-γ-carboline. A related strategy has been successfully applied to the synthesis of various carboline isomers.[4]
Reagents and Materials
| Reagent | MW ( g/mol ) | Density (g/mL) | Molar Eq. | Amount (for 100g scale) |
| 4-Bromo-2-nitrotoluene | 216.04 | 1.66 | 1.0 | 100.0 g (0.463 mol) |
| N,N-Dimethylformamide dimethyl acetal (DMF-DMA) | 119.16 | 0.89 | 1.2 | 66.2 g (0.556 mol) |
| Pyrrolidine | 71.12 | 0.86 | 1.2 | 39.5 g (0.556 mol) |
| Raney Nickel (slurry in H₂O) | - | - | catalytic | ~15 g |
| Hydrazine monohydrate | 50.06 | 1.03 | 5.0 | 115.9 g (2.315 mol) |
| Palladium on Carbon (10 wt. %) | - | - | catalytic | ~5.0 g |
| Ethanol (EtOH) | 46.07 | 0.789 | - | 2.0 L |
| Ethyl Acetate (EtOAc) | 88.11 | 0.902 | - | 3.0 L |
| Toluene | 92.14 | 0.867 | - | 1.5 L |
Step-by-Step Synthesis Procedure
Step 1: Synthesis of (E)-1-(4-bromo-2-nitrophenyl)-N,N-dimethyl-2-(pyrrolidin-1-yl)ethen-1-amine
-
Reaction Setup: To a 2 L three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add 4-bromo-2-nitrotoluene (100.0 g, 0.463 mol) and toluene (500 mL).
-
Reagent Addition: Add N,N-dimethylformamide dimethyl acetal (66.2 g, 0.556 mol) followed by pyrrolidine (39.5 g, 0.556 mol).
-
Rationale: The reaction of the activated methyl group with DMF-DMA and a secondary amine (pyrrolidine) forms a reactive enamine intermediate, which is the key step in the Leimgruber-Batcho synthesis.
-
-
Reaction: Heat the mixture to reflux (approx. 110 °C) and maintain for 12-16 hours. Monitor the reaction progress by TLC (20% EtOAc in Hexane).
-
Work-up: Cool the reaction mixture to room temperature. The intermediate often precipitates. If not, concentrate the solvent under reduced pressure to obtain a thick slurry. Filter the solid, wash with cold toluene (2 x 100 mL), and dry under vacuum. The crude enamine is typically used directly in the next step without further purification.
Step 2 & 3: Reductive Cyclization and Aromatization to this compound
This one-pot procedure combines the reduction of the nitro group, subsequent intramolecular cyclization to form the indole, and aromatization to yield the final γ-carboline.
-
Reaction Setup: Suspend the crude enamine intermediate from Step 1 in ethanol (1.5 L) in a 3 L flask equipped with a mechanical stirrer and reflux condenser.
-
Reduction & Cyclization: Carefully add Raney Nickel (~15 g of a 50% slurry in water). Heat the mixture to 50-60 °C and add hydrazine monohydrate (115.9 g, 2.315 mol) dropwise over 1 hour.
-
Rationale: Hydrazine in the presence of Raney Nickel is a classic and effective method for reducing nitro groups to amines. The in situ-generated amine rapidly cyclizes onto the enamine moiety, eliminating pyrrolidine and forming the dihydro-γ-carboline intermediate.
-
Safety Note: The addition of hydrazine is exothermic and generates gas. Ensure adequate cooling and ventilation. Raney Nickel is pyrophoric when dry; handle as a slurry.
-
-
Aromatization: After the hydrazine addition is complete, add 10% Palladium on Carbon (~5.0 g). Heat the mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. The progress is monitored by TLC (10% MeOH in CH₂Cl₂), observing the disappearance of the intermediate and the appearance of the fluorescent product spot.
-
Rationale: Palladium on carbon is an excellent catalyst for dehydrogenation (aromatization). It converts the intermediate tetrahydro- or dihydro-γ-carboline to the fully aromatic this compound.[5]
-
-
Crude Product Isolation: Cool the reaction to room temperature and filter through a pad of Celite® to remove the catalysts. Wash the Celite pad thoroughly with hot ethanol (3 x 200 mL).
-
Concentration: Combine the filtrates and concentrate under reduced pressure to obtain the crude solid product.
Reaction Mechanism: Reductive Cyclization
Caption: Simplified mechanism of the reductive cyclization and aromatization steps.
Purification Protocols
Purification is critical to achieving the desired quality for subsequent applications. For large-scale work, recrystallization is the preferred method due to its efficiency and cost-effectiveness.[6]
Primary Purification: Recrystallization
-
Solvent Selection: A mixture of ethanol and water or ethyl acetate and hexane is often effective. Perform small-scale solubility tests to determine the optimal solvent system. The goal is to find a system where the compound is soluble when hot but poorly soluble when cold.
-
Procedure: a. Transfer the crude solid to an appropriately sized Erlenmeyer flask. b. Add the primary solvent (e.g., Ethyl Acetate) in portions while heating and stirring until the solid completely dissolves. Use the minimum amount of hot solvent necessary. c. If the solution is colored with impurities, it can be treated with activated carbon and hot-filtered. d. To the hot solution, slowly add the anti-solvent (e.g., Hexane) until the solution becomes slightly turbid. e. Allow the flask to cool slowly to room temperature, then place it in an ice bath for at least 1 hour to maximize crystal formation. f. Collect the purified crystals by vacuum filtration using a Buchner funnel. g. Wash the crystals with a small amount of the cold recrystallization solvent mixture. h. Dry the product in a vacuum oven at 50-60 °C to a constant weight.
Secondary Purification: Column Chromatography (Optional)
If recrystallization fails to provide the desired purity (>98%), silica gel column chromatography is necessary.[7][8]
-
Stationary Phase: Silica gel (60-120 mesh for large columns).
-
Mobile Phase (Eluent): A gradient of ethyl acetate in hexane or methanol in dichloromethane is typically effective. Start with a low polarity mixture and gradually increase the polarity. For basic compounds like carbolines, adding a small amount of triethylamine (0.1-1%) to the eluent can prevent tailing and improve separation.[9]
-
Procedure: a. Prepare a slurry of silica gel in the initial, low-polarity eluent and pack the column. b. Dissolve the product in a minimum amount of dichloromethane and adsorb it onto a small amount of silica gel. c. After evaporating the solvent, carefully load the dry powder onto the top of the packed column. d. Elute the column, starting with the low-polarity mobile phase and gradually increasing the polarity. e. Collect fractions and monitor them by TLC. f. Combine the pure fractions and remove the solvent under reduced pressure to yield the final product.
Characterization and Expected Results
| Parameter | Expected Result |
| Appearance | Off-white to light yellow solid |
| Molecular Formula | C₁₁H₇BrN₂ |
| Molecular Weight | 247.09 g/mol |
| Yield (Overall) | 55-70% |
| Purity (HPLC/¹H NMR) | >98% |
| Melting Point | >200 °C (Decomposition may be observed) |
| Storage | Store in a cool, dry, dark place under an inert atmosphere.[10] |
Safety Information: this compound is a research chemical.[11] Standard laboratory safety protocols should be followed. It may cause skin, eye, and respiratory irritation.[10][12] Handle in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[13]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. echemcom.com [echemcom.com]
- 6. userweb.ucs.louisiana.edu [userweb.ucs.louisiana.edu]
- 7. par.nsf.gov [par.nsf.gov]
- 8. jsmcentral.org [jsmcentral.org]
- 9. The effect of chromatographic conditions on the separation of selected alkaloids in RP-HPTLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound | 1015460-59-9 [sigmaaldrich.com]
- 11. This compound CAS#: 1015460-59-9 [m.chemicalbook.com]
- 12. 1015460-59-9 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 13. echemi.com [echemi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 7-bromo-5H-pyrido[4,3-b]indole
Welcome to the technical support center for the synthesis of 7-bromo-5H-pyrido[4,3-b]indole (also known as 7-bromo-γ-carboline). This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental challenges. This document provides in-depth technical advice, detailed protocols, and a framework for logical problem-solving.
Introduction to the Synthesis
The synthesis of this compound, a member of the biologically significant carboline family, typically involves a multi-step process. A common and logical approach is a two-stage synthesis: first, the construction of the core 5H-pyrido[4,3-b]indole (γ-carboline) ring system, followed by regioselective bromination. The Pictet-Spengler reaction is a cornerstone for forming the tetrahydro-γ-carboline precursor, which is subsequently aromatized.[1][2] An alternative for the core structure is the Pomeranz–Fritsch reaction.[3][4][5][6][7] Direct bromination of the γ-carboline core then introduces the desired halogen substituent.
This guide will focus on a plausible and adaptable synthetic route, highlighting critical control points and offering solutions to frequently encountered issues.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic strategy for constructing the 5H-pyrido[4,3-b]indole core?
A prevalent method involves the synthesis of a tetrahydro-γ-carboline intermediate, followed by an oxidation/aromatization step. One established route is the reaction of 3-(2-chlorophenyl)pyridin-4-amine with a strong base like potassium tert-butoxide to form the 5H-pyrido[4,3-b]indole.[8] Another versatile approach is the Fischer indole synthesis, reacting substituted arylhydrazines with N-protected-4-piperidone, followed by aromatization of the resulting tetrahydro-γ-carboline.[1][2]
Q2: How is the bromo-substituent typically introduced at the 7-position?
Direct electrophilic bromination of the 5H-pyrido[4,3-b]indole core is a common strategy. N-bromosuccinimide (NBS) is a frequently used brominating agent for such heterocyclic systems.[8][9] The regioselectivity of this reaction is crucial and can be influenced by the solvent and reaction conditions.
Q3: What are the main challenges in the synthesis of this compound?
The primary challenges include:
-
Low yields in the γ-carboline core synthesis: This can be due to incomplete reaction, side-product formation, or difficulties in the aromatization step.
-
Poor regioselectivity during bromination: Electrophilic substitution on the γ-carboline ring can potentially occur at multiple positions, leading to a mixture of isomers that are difficult to separate.
-
Purification of the final product: The planar, relatively non-polar nature of the carboline ring system, combined with the presence of a bromo-substituent, can make purification by chromatography challenging.
Q4: Can I use a Pictet-Spengler reaction to directly synthesize the brominated core?
While the Pictet-Spengler reaction is a powerful tool for creating tetrahydro-β-carbolines, applying it to a pre-brominated tryptamine derivative for the synthesis of a γ-carboline can be problematic. The electron-withdrawing nature of the bromine atom on the indole ring deactivates it towards the electrophilic cyclization step, potentially leading to low yields or reaction failure.
Troubleshooting Guide: Improving the Yield of this compound
This section addresses specific problems you might encounter during the synthesis and provides actionable solutions.
Problem 1: Low Yield of 5H-pyrido[4,3-b]indole (γ-Carboline) Precursor
| Possible Cause | Underlying Rationale | Suggested Solution |
| Incomplete Fischer Indole Synthesis | The cyclization of the phenylhydrazone intermediate is acid-catalyzed and requires sufficient thermal energy to overcome the activation barrier. Inadequate acid strength or temperature will result in unreacted starting material. | - Optimize Acid Catalyst: Screen different acid catalysts such as polyphosphoric acid (PPA), Eaton's reagent, or a mixture of acetic acid and sulfuric acid. - Increase Reaction Temperature: Gradually increase the reaction temperature while monitoring for decomposition. Refluxing in a high-boiling solvent like diphenyl ether may be necessary. |
| Inefficient Aromatization of Tetrahydro-γ-carboline | The tetrahydro-γ-carboline intermediate is stable and requires an oxidant to be converted to the fully aromatic γ-carboline. The choice of oxidant and reaction conditions are critical for high conversion without side reactions. | - Select an Appropriate Oxidant: Common oxidants include palladium on carbon (Pd/C) with a hydrogen acceptor (e.g., cyclohexene), manganese dioxide (MnO₂), or sulfur in a high-boiling solvent. A milder, newer method uses CuCl₂·2H₂O and I₂/H₂O₂ in DMSO.[1][2] - Optimize Reaction Time and Temperature: Monitor the reaction by TLC or LC-MS to determine the optimal reaction time and temperature for complete conversion. |
| Decomposition of Starting Materials or Product | The indole nucleus and the pyridine ring can be sensitive to harsh acidic or oxidative conditions, leading to decomposition and the formation of tarry byproducts. | - Use Milder Reaction Conditions: If decomposition is observed, consider using milder acid catalysts or oxidants. For example, for aromatization, a catalytic amount of Pd/C at a lower temperature for a longer duration might be preferable to a stoichiometric, aggressive oxidant. |
Problem 2: Poor Regioselectivity and Low Yield during Bromination
| Possible Cause | Underlying Rationale | Suggested Solution |
| Formation of Multiple Bromo-isomers | The indole ring of the γ-carboline has several positions susceptible to electrophilic attack. The electronic properties of the fused pyridine ring will influence the regioselectivity of bromination. The most likely positions for substitution are C-7 and C-9. | - Control Reaction Conditions: Perform the bromination at a low temperature (e.g., 0 °C to room temperature) to enhance selectivity. - Solvent Effects: The choice of solvent can influence the reactivity and selectivity of NBS. Screen solvents such as N,N-dimethylformamide (DMF), acetonitrile, or dichloromethane. A procedure for a regioisomer uses DMF.[8] - Slow Addition of Brominating Agent: Add the NBS solution dropwise to the solution of the γ-carboline to maintain a low concentration of the electrophile and minimize side reactions. |
| Over-bromination (Di- or Tri-bromination) | Using an excess of the brominating agent or prolonged reaction times can lead to the introduction of multiple bromine atoms onto the carboline ring. | - Precise Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of NBS. Carefully weigh both the substrate and the reagent. - Monitor Reaction Progress: Follow the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed to prevent the formation of over-brominated products. |
| Low Conversion | Insufficient activation of the brominating agent or deactivation of the substrate can lead to incomplete reaction. | - Use a Radical Initiator (with caution): In some cases, a radical initiator like AIBN or benzoyl peroxide can facilitate bromination with NBS, but this may also decrease regioselectivity. Use this as a last resort. - Temperature Adjustment: If the reaction is sluggish at low temperatures, a modest increase in temperature may be necessary, but this should be done cautiously while monitoring for isomer formation. |
Problem 3: Difficulty in Product Purification
| Possible Cause | Underlying Rationale | Suggested Solution |
| Co-elution of Isomers in Column Chromatography | The similar polarity of the desired 7-bromo isomer and other potential bromo-isomers (e.g., 9-bromo) can make their separation by standard silica gel chromatography challenging. | - Optimize Chromatography Conditions: Use a long column with a shallow solvent gradient. Screen different solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/methanol). - Alternative Stationary Phases: Consider using alumina or a bonded-phase silica gel (e.g., diol, cyano) for chromatography. - Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method for purification and isolating a single isomer. |
| Presence of Tarry Impurities | Decomposition during the reaction or workup can lead to the formation of polar, colored impurities that can be difficult to remove. | - Initial Workup: Before chromatography, consider a wash with a saturated sodium thiosulfate solution to remove any residual bromine or NBS. A charcoal treatment of the crude product solution can also help remove colored impurities. - Precipitation/Trituration: Attempt to precipitate the product from a solution where the impurities are more soluble. Triturating the crude solid with a solvent in which the product is sparingly soluble can also wash away impurities. |
Experimental Protocols
The following protocols are provided as a starting point and should be optimized based on your specific experimental setup and observations.
Protocol 1: Synthesis of 5H-pyrido[4,3-b]indole (γ-Carboline) via Fischer Indole Synthesis and Aromatization
Step 1: Synthesis of Tetrahydro-γ-carboline
-
To a solution of the appropriate substituted phenylhydrazine hydrochloride (1.0 eq) in ethanol, add N-Boc-4-piperidone (1.0 eq).
-
Add a catalytic amount of acetic acid and stir the mixture at room temperature for 2-4 hours until the formation of the hydrazone is complete (monitored by TLC).
-
Remove the solvent under reduced pressure.
-
To the crude hydrazone, add Eaton's reagent (7.7% wt P₂O₅ in MeSO₃H) and heat the mixture to 80-100 °C for 1-2 hours.
-
Cool the reaction mixture to room temperature and pour it onto crushed ice.
-
Basify the aqueous solution with a concentrated NaOH solution until pH > 10.
-
Extract the product with ethyl acetate or dichloromethane (3 x).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to give the crude tetrahydro-γ-carboline.
Step 2: Aromatization to 5H-pyrido[4,3-b]indole
-
Dissolve the crude tetrahydro-γ-carboline (1.0 eq) in a suitable high-boiling solvent such as xylene or diphenyl ether.
-
Add 10% Pd/C (10-20% by weight).
-
Heat the mixture to reflux for 12-24 hours.
-
Cool the reaction mixture, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate and purify the crude product by column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford 5H-pyrido[4,3-b]indole.
Protocol 2: Bromination of 5H-pyrido[4,3-b]indole
-
Dissolve 5H-pyrido[4,3-b]indole (1.0 eq) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
In a separate flask, dissolve N-bromosuccinimide (1.05 eq) in anhydrous DMF.
-
Add the NBS solution dropwise to the carboline solution over 30 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours, monitoring the progress by TLC.
-
Upon completion, pour the reaction mixture into ice water.
-
Extract the product with ethyl acetate (3 x).
-
Wash the combined organic layers with saturated sodium thiosulfate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography (silica gel, dichloromethane/methanol gradient) or recrystallization to yield this compound.
Visualizing the Process
Synthetic Pathway
References
- 1. echemcom.com [echemcom.com]
- 2. echemcom.com [echemcom.com]
- 3. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]
- 4. Pomeranz-Fritsch Reaction (Chapter 48) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 5. A new modification of the pomeranz–fritsch isoquinoline synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. organicreactions.org [organicreactions.org]
- 7. Pomerantz-Fritsch synthesis of isoquinolines [quimicaorganica.org]
- 8. Design, synthesis and biological evaluation of 9-aryl-5H-pyrido[4,3-b]indole derivatives as potential tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Stability of 7-bromo-5H-pyrido[4,3-b]indole in different solvents and pH
Technical Support Center: 7-bromo-5H-pyrido[4,3-b]indole
A Guide to Experimental Stability, Solubility, and Analysis
Welcome to the technical support guide for this compound, a γ-carboline derivative. This document, designed for researchers, chemists, and drug development professionals, provides in-depth answers to common questions regarding the handling, stability, and analysis of this compound. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical principles to empower you to make informed decisions in your experiments.
The pyrido[4,3-b]indole (γ-carboline) scaffold is a key heterocyclic motif in medicinal chemistry. However, its chemical behavior, particularly in solution, can be complex. This guide is structured as a series of frequently asked questions to directly address the challenges you may encounter.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am struggling to dissolve this compound. What are the recommended solvents and procedures?
This is a common first hurdle. The tricyclic, planar nature of the carboline backbone generally leads to poor solubility in aqueous media. The bromo-substituent further influences its polarity.
Expertise & Experience: Your choice of solvent is critical and depends entirely on the downstream application. For initial stock solutions intended for dilution into aqueous buffers (e.g., for biological assays), polar aprotic solvents are the standard starting point.
-
Primary Recommendation: High-purity, anhydrous Dimethyl Sulfoxide (DMSO) is typically the most effective solvent for creating concentrated stock solutions (e.g., 10-50 mM). Many β-carbolines, which are structurally related isomers, show good solubility in DMSO.[1][2][3]
-
Alternatives: Dimethylformamide (DMF) is a viable alternative to DMSO. For applications where DMSO is undesirable, ethanol or methanol can be used, although they may not achieve the same high concentrations.
-
Aqueous Incompatibility: Direct dissolution in water or phosphate-buffered saline (PBS) is generally not feasible.[2] If you must prepare an aqueous solution, it often requires pH adjustment. Carbolines, having a basic pyridine nitrogen, tend to be more soluble in slightly acidic water (e.g., pH 3-5), which protonates the ring system.[1][4] However, be aware that altering the pH can directly impact the compound's stability (see Q2).
Trustworthiness through Self-Validation: Always visually inspect your solution for particulates after dissolution and before use. If preparing an aqueous dilution from a DMSO stock, add the stock solution to the aqueous buffer slowly while vortexing to prevent precipitation. Note that some suppliers recommend not storing aqueous solutions of related carbolines for more than one day due to potential stability issues and precipitation.[2]
| Solvent | Typical Use | Solubility Profile (Qualitative) | Key Considerations |
| DMSO | Primary stock solutions for bioassays | High | Hygroscopic; can have physiological effects at low concentrations.[2] |
| DMF | Alternative for stock solutions | High | Similar to DMSO, less commonly used in cell-based assays. |
| Ethanol/Methanol | Stock solutions, chemical reactions | Moderate | Can be more compatible with certain in-vivo studies than DMSO. |
| Acetonitrile | HPLC mobile phase, chemical reactions | Moderate | Good solvent for analytical purposes. |
| Aqueous Buffers (e.g., PBS) | Final assay concentrations | Very Low | Solubility can be increased at acidic pH, but stability may be compromised.[1][4] |
Q2: My compound appears to be degrading in our cell culture medium (pH ~7.4). How does pH affect the stability of this compound?
The stability of the carboline ring system is often pH-dependent. The lone pair of electrons on the pyridine nitrogen (N-2) makes the molecule susceptible to protonation in acidic conditions, while the indole nitrogen (N-5) proton is weakly acidic and can be deprotonated under strongly basic conditions. These changes in protonation state can alter the electron distribution in the aromatic system, affecting both stability and spectroscopic properties like fluorescence.[5][6][7]
Causality and Mechanistic Insights:
-
Acidic Conditions (pH < 5): Protonation of the pyridine nitrogen increases aqueous solubility but may also render the indole ring more susceptible to certain nucleophilic attacks or oxidative degradation, although many β-carbolines are relatively stable in acidic aqueous solutions for short periods.[4]
-
Neutral to Slightly Basic Conditions (pH 7-9): The compound exists in its neutral form. This is the typical pH for biological assays. However, the indole moiety in related compounds can be susceptible to oxidation.[8][9] The presence of dissolved oxygen, trace metals, or components in complex media can catalyze this degradation.
-
Strongly Basic Conditions (pH > 10): Deprotonation of the indole nitrogen can occur, forming an anion that is highly susceptible to oxidation or other degradation pathways. It is advisable to avoid strongly basic conditions unless required for a specific chemical transformation.
Workflow for Assessing pH Stability: To ensure the integrity of your experimental results, a preliminary pH stability study is essential.
Caption: Workflow for conducting a pH-dependent stability study.
Q3: I prepared a 10 mM stock solution in DMSO. How should I store it, and for how long is it stable?
While DMSO is an excellent solubilizing agent, long-term storage of reactive compounds in it can be problematic.
Expertise & Experience:
-
Oxidation Risk: DMSO can contain trace amounts of water and oxidizing impurities. Over time, particularly at room temperature, it can promote the oxidation of sensitive molecules. The indole nucleus of the carboline system is known to be susceptible to oxidative degradation.[8][9]
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can introduce atmospheric moisture, which can lead to hydrolysis or precipitation of the compound upon thawing.
Best Practices for Storage (Self-Validating Protocol):
-
Use High-Quality Solvent: Always use anhydrous, high-purity DMSO.
-
Aliquot: After preparing your stock solution, immediately dispense it into small-volume, single-use aliquots in tightly sealed vials. This minimizes the number of freeze-thaw cycles for the bulk of your stock.
-
Storage Temperature: Store aliquots at -20°C for short-term storage (weeks) or -80°C for long-term storage (months).
-
Inert Atmosphere: For maximum stability, consider flushing the headspace of the vials with an inert gas like argon or nitrogen before sealing to displace oxygen.
-
Re-validation: If a stock solution has been stored for an extended period (>6 months), it is good practice to re-check its concentration and purity by HPLC before critical experiments.
Q4: My HPLC chromatogram shows several new, smaller peaks after incubating my compound under experimental conditions. How can I confirm this is degradation?
Observing new peaks is a classic sign of degradation, but it could also indicate impurities from your starting material or contamination. A forced degradation (or stress testing) study is the definitive way to investigate this.[10]
Trustworthiness through Systematic Investigation: Forced degradation involves subjecting your compound to harsh chemical and physical conditions to intentionally induce degradation. The resulting degradants serve as markers to confirm that your analytical method can separate them from the parent compound and to understand potential degradation pathways.
Logical Troubleshooting Workflow:
Caption: Troubleshooting workflow for identifying degradation products.
Potential Degradation Pathways:
-
Oxidation: The electron-rich indole ring is a primary target. Oxidation can lead to hydroxylated species or even ring-opening.[9]
-
Hydrolysis: While the core is generally stable to hydrolysis, extreme pH could potentially promote reactions if other labile functional groups were present.
-
Photodegradation: Aromatic, heterocyclic systems are often photosensitive. The bromo-substituent can also be a site for photolytic C-Br bond cleavage, potentially leading to debrominated species.[11]
Protocols & Methodologies
Protocol 1: General Procedure for Assessing Compound Stability in a Buffered Solution
This protocol outlines the steps for evaluating the stability of this compound at a specific pH and temperature.
-
Preparation:
-
Prepare a 10 mM stock solution of the compound in anhydrous DMSO.
-
Prepare the desired sterile-filtered aqueous buffer (e.g., 50 mM Phosphate Buffer, pH 7.4).
-
Prepare a quenching solution, typically acetonitrile (ACN), to stop the degradation reaction.
-
-
Initiation (T=0):
-
Warm the aqueous buffer to the target temperature (e.g., 37°C).
-
Add the DMSO stock to the buffer to achieve the final desired concentration (e.g., 10 µM). Ensure the final DMSO concentration is low (<0.5%) to maintain buffer integrity. Mix thoroughly.
-
Immediately withdraw the T=0 aliquot. Dilute it 1:1 with the ACN quenching solution, vortex, and store at -20°C or analyze immediately.
-
-
Incubation and Sampling:
-
Incubate the remaining solution at the target temperature, protecting it from light.
-
Withdraw aliquots at subsequent time points (e.g., 1, 4, 8, 24 hours).
-
Immediately quench each aliquot with ACN as described for the T=0 sample.
-
-
Analysis:
-
Analyze all quenched samples using a validated, stability-indicating HPLC method (see Q5).
-
Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample peak area. A result >90% is often considered stable.
-
Protocol 2: Recommended HPLC Method for Stability Analysis
A stability-indicating method is one that can resolve the active compound from its degradation products and any impurities.[10][12]
-
Instrumentation: HPLC with a Photodiode Array (PDA) or UV detector and ideally coupled to a Mass Spectrometer (MS). The PDA is crucial for assessing peak purity.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size) is a robust starting point.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient Elution: A linear gradient from ~10% B to 95% B over 15-20 minutes is a good starting point for method development. This will elute polar degradants first, followed by the parent compound and less polar species.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: Monitor at a UV wavelength where the compound has a strong absorbance (e.g., determined from a UV scan, likely around 254 nm and 300-320 nm for carboline systems).[2] Collect full spectra with the PDA.
-
Validation: This method must be validated by running the samples from a forced degradation study to prove it can separate the parent compound from all induced degradants.
References
- 1. researchgate.net [researchgate.net]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. β-Carboline-Based pH Fluorescent Probe and Its Application for Monitoring Enzymatic Ester Hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Degradation of β-Carbolines Harman and Norharman in Edible Oils during Heating - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Degradation of substituted indoles by an indole-degrading methanogenic consortium - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Diastereoselective dearomatization of indoles via photocatalytic hydroboration on hydramine-functionalized carbon nitride - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
Strategies to reduce side-product formation in indole cyclization reactions
A Senior Application Scientist's Guide to Troubleshooting and Strategy
Welcome to the technical support center for indole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in constructing the indole scaffold. As a Senior Application Scientist, my goal is to move beyond simple protocols and provide a deeper understanding of the mechanistic principles that govern these reactions. By understanding why side reactions occur, we can more effectively develop strategies to suppress them, leading to higher yields, improved purity, and more robust synthetic routes.
This resource is structured as a series of troubleshooting guides and frequently asked questions for the most common and powerful indole cyclization reactions.
Section 1: The Fischer Indole Synthesis
The Fischer synthesis is a robust and widely used method, but its reliance on strong acids and high temperatures can lead to a host of side reactions.[1][2] Success often hinges on careful control of reaction parameters and a thorough understanding of the substrate's limitations.
Q1: My Fischer indole synthesis is resulting in a low yield and a complex mixture of products. What are the common causes and how can I optimize the reaction?
This is the most frequent issue encountered with the Fischer synthesis. The problem typically stems from one of three areas: the acid catalyst, the reaction temperature, or the inherent reactivity of your starting materials.
Causality and Strategic Solutions:
-
Acid Catalyst Choice & Strength: The reaction requires an acid to catalyze both the key[3][3]-sigmatropic rearrangement and the final ammonia elimination.[4] However, excessively strong acids or high concentrations can promote side reactions.
-
Problem: Strong Brønsted acids (like H₂SO₄ or HCl) can lead to substrate degradation, polymerization, or unwanted Friedel-Crafts-type reactions if the starting materials are sensitive.[5]
-
Solution: Begin with a milder Lewis acid like ZnCl₂ or BF₃, which are often sufficient to promote cyclization without causing extensive decomposition.[1] Polyphosphoric acid (PPA) is an excellent choice as it serves as both a catalyst and a solvent, though product isolation requires quenching with water.[3] The choice of acid is substrate-dependent; an empirical screen is often necessary.
-
-
Temperature Control: The reaction requires heat to overcome the activation energy of the sigmatropic rearrangement.[2]
-
Problem: Excessive heat can lead to the formation of tars and other decomposition byproducts, making purification difficult.[6]
-
Solution: Aim for the lowest temperature that allows the reaction to proceed at a reasonable rate. Start your optimization at a lower temperature (e.g., 80-100 °C) and only increase it if the conversion is too slow. Refluxing for 2-4 hours is a typical starting point.[6]
-
-
Substrate Compatibility: Certain functional groups are incompatible with the acidic and thermal conditions.
-
Problem: Highly reactive groups, such as aldehydes, or strongly acidic functionalities on the starting hydrazine or ketone can participate in unwanted side reactions.[5] α,β-Unsaturated ketones are generally not suitable.[3]
-
Solution: Protect sensitive functional groups prior to the cyclization. If protection is not an option, an alternative indole synthesis that proceeds under milder conditions (e.g., Larock or Buchwald modification) should be considered.[1]
-
Troubleshooting Workflow for Fischer Indole Synthesis
The following decision tree can guide your optimization process.
Caption: Troubleshooting workflow for low yields in Fischer Indole Synthesis.
Q2: My reaction with a meta-substituted phenylhydrazine is producing a mixture of 4- and 6-substituted indoles. How can I control this regioselectivity?
Regioisomer formation is a classic challenge when using meta-substituted aryl hydrazines or unsymmetrical ketones. The outcome is dictated by a combination of steric and electronic factors during the C-C bond-forming[3][3]-sigmatropic rearrangement.[7]
Controlling Regioselectivity:
-
Meta-Substituted Hydrazines: The cyclization can occur at either ortho position relative to the hydrazine nitrogen.
-
Electron-Donating Groups (EDGs): If the meta-substituent is an EDG (e.g., -Me, -OMe), the cyclization generally favors attack at the para position to the substituent, resulting in the 6-substituted indole as the major product.[7]
-
Electron-Withdrawing Groups (EWGs): If the substituent is an EWG (e.g., -Cl, -CF₃), the selectivity is often lower, but the 4-substituted indole can become more prominent.
-
-
Unsymmetrical Ketones: The initial enamine can form towards either α-carbon. The reaction generally proceeds through the more stable (more substituted) enamine, but this can be influenced by the acid catalyst.
-
General Trend: Enolization towards the methyl group of an alkyl-methyl ketone is typically favored, leading to the major product.[7]
-
Strategic Choice: To favor a single isomer, it is often better to use a symmetrical ketone or an aldehyde if the desired substitution pattern allows. Forcing regioselectivity with unsymmetrical ketones can be difficult and may require extensive screening of acid catalysts and conditions.
-
| Starting Material Combination | Substituent Type | Major Regioisomer | Rationale |
| meta-Tolylhydrazine + Acetone | Electron-Donating (-Me) | 6-Methylindole | Cyclization is favored para to the activating methyl group.[7] |
| meta-Chlorophenylhydrazine + Acetone | Electron-Withdrawing (-Cl) | Mixture (often favoring 6-chloroindole) | The directing effect is weaker; mixtures are common. |
| Phenylhydrazine + 2-Pentanone | Unsymmetrical Ketone | 2-Ethyl-3-methylindole | Rearrangement proceeds via the more substituted (and more stable) enamine intermediate. |
Section 2: The Bischler-Möhlau Synthesis
This synthesis, which constructs 2-arylindoles from an α-bromo-acetophenone and excess aniline, is notorious for requiring harsh conditions, which can lead to poor yields and unpredictable regioselectivity.[8]
Q1: My Bischler-Möhlau reaction is inefficient and requires very high temperatures, resulting in decomposition. Are there milder, more reliable methods?
Yes. The classical requirement for high temperatures and long reaction times has been a significant drawback.[9] Modern modifications have drastically improved the utility of this reaction.
-
Microwave-Assisted Synthesis: This is one of the most effective improvements. Microwave irradiation can dramatically reduce reaction times and often improves yields by minimizing the formation of degradation byproducts.[10][11] Solvent-free, one-pot variations have been developed where a mixture of the aniline and phenacyl bromide is irradiated, providing a significant operational advantage.[12]
-
Lewis Acid Catalysis: The use of lithium bromide (LiBr) as a catalyst has been shown to promote the reaction under milder conditions than the traditional thermal approach.[8][11]
Protocol: Microwave-Assisted One-Pot Bischler Indole Synthesis
This protocol is adapted from modern, solvent-free methods.[12]
-
Preparation: In a microwave-safe reaction vessel, combine the desired aniline (2.0 equivalents) and the α-bromoacetophenone derivative (1.0 equivalent).
-
Additive (Optional but Recommended): Add 3-5 drops of a high-boiling polar solvent like dimethylformamide (DMF) to facilitate efficient energy absorption from the microwave field.
-
Reaction: Seal the vessel and place it in a laboratory microwave reactor. Irradiate the mixture at a power sufficient to maintain a moderate temperature (e.g., 120-150 °C) for 1-5 minutes. Caution: Monitor pressure carefully.
-
Work-up: After cooling, dissolve the crude mixture in a suitable organic solvent (e.g., ethyl acetate). Wash with a mild aqueous base (e.g., NaHCO₃ solution) to remove any anilinium salts, followed by brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting residue by silica gel column chromatography.
Section 3: The Larock Indole Synthesis
The Larock synthesis is a powerful palladium-catalyzed heteroannulation of an o-haloaniline with an alkyne.[13][14] Its success is highly dependent on the precise combination of catalyst, ligand, base, and solvent.
Q1: What are the most critical parameters to control for a successful Larock indole synthesis, and how do they prevent side reactions?
The key is to maintain a productive catalytic cycle and avoid pathways that lead to catalyst deactivation or undesired products like Heck-type byproducts.
-
Palladium Catalyst & Ligand: While early examples used ligand-free palladium, modern protocols often employ bulky, electron-rich phosphine ligands (e.g., P(t-Bu)₃) or N-heterocyclic carbenes (NHCs).[15][16]
-
Function: These ligands stabilize the Pd(0) active species, promote the rate-limiting oxidative addition step, and facilitate the final reductive elimination to release the indole product and regenerate the catalyst. This increased efficiency allows for lower reaction temperatures.[15]
-
-
Base and Additives: A base (commonly K₂CO₃, NaOAc) is required to neutralize the HX generated during the reaction.[13] A chloride source (LiCl or n-Bu₄NCl) is often crucial.
-
Function: The chloride ion is believed to accelerate the reductive elimination step from the palladium intermediate, preventing side reactions.[13]
-
-
Solvent: Polar aprotic solvents like DMF or NMP are standard, as they help to solubilize the inorganic base and the organometallic intermediates.[17][18]
Catalytic Cycle and Potential Pitfalls
Caption: Catalytic cycle of the Larock Indole Synthesis and a common side pathway.
Section 4: General Troubleshooting & Purification
Q1: My reaction mixture, regardless of the specific indole synthesis method, is turning into an intractable tar. What is happening and how can I prevent it?
Tar formation is a sign of widespread decomposition and/or polymerization. It is most common in reactions that use strong acids or bases at high temperatures.
-
Probable Cause: Your starting materials or the indole product itself are not stable under the reaction conditions. Indoles, particularly those with electron-rich substituents, can be susceptible to acid-catalyzed polymerization.
-
Preventative Strategies:
-
Lower the Temperature: This is the most effective first step.
-
Reduce Catalyst Loading: Use the minimum amount of acid or base necessary to promote the reaction.
-
Use an Inert Atmosphere: Some decomposition pathways are oxidative. Running the reaction under an inert atmosphere of nitrogen or argon can suppress these side reactions.
-
Shorter Reaction Times: Monitor the reaction closely and stop it as soon as the starting material is consumed to prevent the product from degrading over time.
-
Q2: What is the best general strategy for purifying my crude indole product?
The purification strategy depends on the scale of your reaction and the nature of the impurities. Crude products from indole cyclizations are often contaminated with unreacted starting materials, inorganic salts, and polymeric byproducts.[6]
| Purification Method | Best For | Advantages | Disadvantages |
| Silica Gel Chromatography | Small to medium scale; separating compounds with different polarities. | High resolution; can separate regioisomers and closely related impurities. | Can be time-consuming; indole may streak on acidic silica (can be mitigated by adding 1% Et₃N to the eluent). |
| Recrystallization | Medium to large scale; when the product is a stable solid and significantly less soluble than impurities at low temp. | Yields highly pure material; scalable and cost-effective for large quantities.[19] | Recovery can be low; requires finding a suitable solvent system; ineffective for oily products or impurities that co-crystallize.[20] |
| Liquid-Liquid Extraction | Removing inorganic salts and highly polar/nonpolar impurities. | Excellent for initial work-up to remove bulk impurities before a final purification step.[19] | Low resolution; will not separate structurally similar compounds. |
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. Fischer Indole Synthesis [organic-chemistry.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]
- 5. scienceinfo.com [scienceinfo.com]
- 6. testbook.com [testbook.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. HFIP-Promoted Bischler Indole Synthesis under Microwave Irradiation [mdpi.com]
- 11. Bischler-Möhlau_indole_synthesis [chemeurope.com]
- 12. sciforum.net [sciforum.net]
- 13. Larock indole synthesis - Wikipedia [en.wikipedia.org]
- 14. synarchive.com [synarchive.com]
- 15. grokipedia.com [grokipedia.com]
- 16. The regioselective Larock indole synthesis catalyzed by NHC–palladium complexes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 17. mdpi.com [mdpi.com]
- 18. Synthesis of Indoles via Intermolecular and Intramolecular Cyclization by Using Palladium-Based Catalysts [mdpi.com]
- 19. US5085991A - Process of preparing purified aqueous indole solution - Google Patents [patents.google.com]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Challenges in the Scale-Up Production of 7-bromo-5H-pyrido[4,3-b]indole
Welcome to the comprehensive technical support guide for the synthesis and scale-up of 7-bromo-5H-pyrido[4,3-b]indole (also known as 7-bromo-γ-carboline). This resource is designed for researchers, chemists, and process development professionals to navigate the complexities of this synthesis, from bench-scale experiments to pilot-plant production. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to ensure a successful and safe synthetic campaign.
Introduction to the Synthesis of this compound
The γ-carboline scaffold is a key structural motif in numerous biologically active compounds. The synthesis of this compound typically involves a multi-step sequence, presenting unique challenges at each stage, particularly during scale-up. The most common synthetic strategy involves the construction of the tricyclic γ-carboline core, followed by regioselective bromination. A general synthetic workflow is outlined below.
Validation & Comparative
A Researcher's Guide to the Synthesis of 7-bromo-5H-pyrido[4,3-b]indole: An Analysis of Reproducibility
Authored by a Senior Application Scientist
The synthesis of novel heterocyclic compounds is a cornerstone of modern drug discovery and materials science. Among these, the γ-carboline scaffold, structurally represented by the 5H-pyrido[4,3-b]indole core, has garnered significant attention due to its presence in various biologically active alkaloids.[1][2][3] The targeted introduction of a bromine atom at the 7-position of this scaffold yields 7-bromo-5H-pyrido[4,3-b]indole, a valuable intermediate for further chemical elaboration through cross-coupling reactions, enabling the development of new therapeutic agents. This guide provides an in-depth analysis of the likely published synthesis of this compound, focusing on potential reproducibility challenges and offering insights to researchers navigating this synthetic route.
The Synthetic Pathway: A Two-Step Approach
The most logical and frequently utilized approach for the synthesis of halogenated carbolines involves a two-step process: first, the construction of the parent carboline ring system, followed by a regioselective halogenation.
Caption: General synthetic workflow for this compound.
Step 1: Synthesis of the 5H-pyrido[4,3-b]indole Core
The construction of the γ-carboline skeleton can be achieved through various methods, with the Bischler-Napieralski and Pictet-Spengler reactions being classical examples for the related β-carboline isomers.[3][4] For the γ-carboline system, modern approaches often involve palladium-catalyzed annulation reactions.[1] The choice of starting materials and specific reaction conditions will ultimately dictate the yield and purity of the resulting 5H-pyrido[4,3-b]indole.
Step 2: Regioselective Bromination
This is the most critical and challenging step in the synthesis, directly impacting the reproducibility and the purity of the final product. The direct bromination of the 5H-pyrido[4,3-b]indole core is anticipated to be the preferred method due to its atom economy. However, the indole nucleus possesses multiple sites susceptible to electrophilic attack, leading to potential regioselectivity issues.
Reproducibility Analysis: The Challenge of Regioselectivity
The primary obstacle to achieving a reproducible synthesis of this compound lies in controlling the position of bromination on the carboline framework. The electron-rich indole system can be brominated on both the benzene and pyrrole rings.
Caption: Potential outcomes of the electrophilic bromination of 5H-pyrido[4,3-b]indole.
Drawing parallels from the synthesis of a related isomer, 9-bromo-5H-pyrido[4,3-b]indole, the use of N-bromosuccinimide (NBS) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) is a common strategy.[5] Similarly, a patent for the synthesis of 7-bromo-β-carbolines suggests the use of bromine or NBS in solvents like chloroform, dichloromethane, or DMF.[6]
The challenge arises from the fact that direct bromination of indole itself is often unselective, with the C3 position being the most nucleophilic.[7] While the fusion of the pyridine ring in the carboline system alters the electron distribution, the potential for substitution at multiple positions on the benzene ring (positions 7 and 9 being the most likely) remains a significant hurdle. The formation of a mixture of isomers, such as the 7-bromo and 9-bromo derivatives, would necessitate challenging purification steps, thereby reducing the overall reproducible yield of the desired product.
Comparative Experimental Data
While specific comparative studies on the synthesis of this compound are not extensively published, we can extrapolate from similar reactions on related heterocyclic systems.
| Brominating Agent | Solvent | Typical Yield of Monobrominated Product | Key Challenges | Reference Analogy |
| N-Bromosuccinimide (NBS) | DMF | Moderate to Good | Potential for mixture of isomers, over-bromination. | [5] |
| Bromine (Br₂) | Chlorinated Solvents | Variable | Handling of bromine, potential for harsh reaction conditions leading to side products. | [6] |
| Pyridine-Br₂ Complex | Dichloromethane | Good | Milder conditions, but still potential for isomeric mixtures. | [8] |
Proposed Experimental Protocol
This protocol is a composite based on established methods for the bromination of similar heterocyclic compounds. Researchers should consider this as a starting point, with the understanding that optimization will likely be necessary.
Step 1: Synthesis of 5H-pyrido[4,3-b]indole (Precursor)
-
This step is highly dependent on the chosen synthetic route (e.g., Bischler-Napieralski, Pictet-Spengler, or modern catalytic methods). Researchers should consult relevant literature for a detailed procedure for the synthesis of the unsubstituted γ-carboline core.[1][3][4]
Step 2: Bromination of 5H-pyrido[4,3-b]indole
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 5H-pyrido[4,3-b]indole (1 equivalent) in anhydrous DMF.
-
Addition of Brominating Agent: Cool the solution to 0 °C in an ice bath. Slowly add a solution of N-bromosuccinimide (NBS) (1.05 equivalents) in anhydrous DMF dropwise over 30 minutes.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour and then let it warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Quench the reaction by pouring the mixture into ice-cold water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product will likely be a mixture of isomers and should be purified by column chromatography on silica gel to isolate the desired this compound.
Characterization of this compound
The final product should be characterized to confirm its identity and purity.
-
Appearance: Typically a solid.[9]
-
Molecular Formula: C₁₁H₇BrN₂[10]
-
Molecular Weight: 247.09 g/mol [10]
-
NMR Spectroscopy (¹H and ¹³C): To confirm the structure and regiochemistry of the bromine substitution.
-
Mass Spectrometry: To confirm the molecular weight.
-
Purity: Assessed by HPLC or elemental analysis. Commercial suppliers often list a purity of ≥95%.[9][11]
Conclusion and Recommendations
The synthesis of this compound presents a significant challenge in achieving high reproducibility, primarily due to the lack of complete regioselectivity in the electrophilic bromination step. Researchers undertaking this synthesis should be prepared for the possibility of obtaining a mixture of isomers, necessitating careful and potentially tedious purification.
For improved reproducibility, the following should be considered:
-
Thorough Optimization: A systematic study of reaction parameters, including solvent, temperature, and brominating agent, is crucial.
-
Advanced Analytical Techniques: The use of high-resolution NMR techniques and HPLC is recommended for the accurate identification and quantification of isomers.
-
Alternative Strategies: Exploring directed ortho-metalation strategies or the synthesis from a pre-brominated indole precursor could offer more control over the regioselectivity.
By understanding the inherent challenges and employing a rigorous experimental approach, researchers can enhance the likelihood of a successful and reproducible synthesis of this valuable chemical building block.
References
- 1. Simple synthesis of γ-carbolines [ouci.dntb.gov.ua]
- 2. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05972F [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 5. Design, synthesis and biological evaluation of 9-aryl-5H-pyrido[4,3-b]indole derivatives as potential tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EP0273321B1 - 7-bromo-beta-carboline compound and method for producing same - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. scribd.com [scribd.com]
- 9. This compound | 1015460-59-9 [sigmaaldrich.com]
- 10. This compound CAS#: 1015460-59-9 [m.chemicalbook.com]
- 11. 1015460-59-9 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
A Comparative Guide to the Synthetic Approaches for Substituted Pyrido[4,3-b]indoles (γ-Carbolines)
The pyrido[4,3-b]indole, or γ-carboline, scaffold is a privileged heterocyclic motif found in a wide array of biologically active natural products and synthetic pharmaceutical agents. These compounds have garnered significant attention from the medicinal chemistry community due to their diverse pharmacological activities, including antitumor, antiviral, and neuropharmacological properties. The strategic synthesis of substituted γ-carbolines is therefore of paramount importance for the development of novel therapeutics. This guide provides a comparative analysis of the principal synthetic strategies for accessing this important scaffold, offering insights into the mechanistic underpinnings, practical considerations, and substrate scope of each approach.
Classical Approaches: The Bedrock of γ-Carboline Synthesis
The traditional methods for constructing the pyrido[4,3-b]indole core have been instrumental in the history of heterocyclic chemistry. These include the Fischer Indole Synthesis, the Pictet-Spengler reaction, and the Graebe-Ullmann synthesis.
The Fischer Indole Synthesis
The Fischer indole synthesis is a robust and widely used method for the formation of the indole ring system, which can be adapted to construct the tetracyclic γ-carboline framework.[1][2] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, typically derived from a substituted phenylhydrazine and a suitable piperidone derivative.[3][4]
Mechanistic Rationale: The reaction proceeds through several key steps:
-
Formation of a phenylhydrazone from an arylhydrazine and a ketone (e.g., N-protected 4-piperidone).
-
Tautomerization to an enamine intermediate.
-
A[5][5]-sigmatropic rearrangement, which is the crucial bond-forming step.[2]
-
Loss of ammonia and subsequent aromatization to yield the indole ring.[4]
The choice of acid catalyst is critical and can range from Brønsted acids like HCl and H₂SO₄ to Lewis acids such as ZnCl₂ and BF₃·OEt₂.[2][6] The reaction conditions, including temperature and solvent, significantly influence the yield and can be optimized for specific substrates.
Experimental Protocol: Synthesis of 8-Methoxy-2-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole [3]
-
A mixture of (4-methoxyphenyl)hydrazine hydrochloride (1.0 eq) and 1-methyl-4-piperidone (1.05 eq) in ethanol is stirred at room temperature.
-
Concentrated sulfuric acid (catalytic amount) is added dropwise, and the mixture is refluxed for 4-6 hours.
-
The reaction is monitored by TLC until the starting materials are consumed.
-
Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.
-
The residue is neutralized with a saturated aqueous solution of sodium bicarbonate and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography on silica gel to afford the desired tetrahydro-γ-carboline.
The Pictet-Spengler Reaction
The Pictet-Spengler reaction is a powerful tool for the synthesis of tetrahydro-β-carbolines and can be adapted for the synthesis of tetrahydro-γ-carbolines, although this is less common.[7][8][9] The reaction involves the condensation of a tryptamine derivative with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization. For the synthesis of γ-carbolines, an "iso-Pictet-Spengler" approach using an indole-2-methanamine derivative would be required. More commonly, a Pictet-Spengler reaction on a pre-formed tryptamine can sometimes lead to γ-carboline isomers under specific conditions.[10]
Mechanistic Rationale: The reaction is initiated by the formation of a Schiff base between the amine and the carbonyl compound.[7] Under acidic conditions, the iminium ion is formed, which is a potent electrophile. The electron-rich indole nucleus then attacks the iminium ion in an intramolecular electrophilic aromatic substitution to form a spirocyclic intermediate, which then rearranges and aromatizes to the final product.[11]
Experimental Protocol: Microwave-Assisted Synthesis of 1-Phenyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole [12][13]
-
To a microwave vial, add tryptamine (1.0 eq), benzaldehyde (1.1 eq), and trifluoroacetic acid (1.2 eq) in 1,2-dichloroethane.
-
Seal the vial and heat the mixture in a microwave reactor at 120 °C for 15-20 minutes.
-
Monitor the reaction by TLC.
-
After cooling, the product often precipitates from the reaction mixture.
-
Filter the solid, wash with cold diethyl ether, and dry under vacuum to obtain the desired tetrahydro-γ-carboline, often in high purity.
The Graebe-Ullmann Synthesis
The Graebe-Ullmann reaction is a classical method for the synthesis of carbazoles and can be extended to the synthesis of carbolines.[14] This method involves the thermal or photochemical decomposition of a 1-aryl-1,2,3-benzotriazole, which is typically prepared by diazotization of a 2-aminodiphenylamine derivative.[14][15] For γ-carbolines, the precursor would be a 1-(pyridin-4-yl)-1H-benzotriazole.
Mechanistic Rationale: The reaction is believed to proceed through a radical mechanism. Upon heating or irradiation, the triazole precursor extrudes a molecule of nitrogen to generate a diradical intermediate.[14] This diradical then undergoes intramolecular homolytic aromatic substitution to form the new C-C bond, yielding the carboline skeleton.
Experimental Protocol: Synthesis of a Substituted γ-Carboline via Graebe-Ullmann Reaction [16][17]
-
The starting 1-(substituted-pyridin-4-yl)-1H-1,2,3-benzotriazole is prepared by diazotization of the corresponding 4-(2-aminophenyl)pyridine.
-
The purified triazole is then subjected to thermolysis in a high-boiling solvent such as paraffin or polyphosphoric acid (PPA) at temperatures ranging from 150-250 °C.[17]
-
Alternatively, the reaction can be carried out under microwave irradiation, which often leads to shorter reaction times and improved yields.[5]
-
The reaction progress is monitored by TLC.
-
After completion, the reaction mixture is cooled and the product is isolated by extraction and purified by column chromatography.
Modern Synthetic Approaches: Transition-Metal Catalysis
In recent years, transition-metal catalysis has emerged as a powerful and versatile tool for the synthesis of complex heterocyclic systems, including pyrido[4,3-b]indoles. Palladium, copper, and rhodium-based catalytic systems have been successfully employed.[18][19]
Palladium-Catalyzed Syntheses
Palladium catalysis offers several routes to substituted γ-carbolines, often with high efficiency and functional group tolerance.[10][20] These methods include intramolecular Heck reactions, C-H activation/annulation cascades, and multicomponent reactions.[21]
A notable example is the palladium-catalyzed annulation of o-iodoanilines with alkynes, which can be adapted for the synthesis of the γ-carboline core.
Experimental Protocol: Palladium-Catalyzed Synthesis of a Substituted Pyrido[4,3-b]indole [20][21]
-
A mixture of a suitably substituted 4-halo-3-aminopyridine (1.0 eq), an alkyne (1.2 eq), a palladium catalyst such as Pd(OAc)₂ or Pd(PPh₃)₄ (2-5 mol%), a phosphine ligand (e.g., PPh₃ or dppf), and a base (e.g., K₂CO₃ or Cs₂CO₃) in an anhydrous solvent (e.g., DMF or toluene) is prepared in a sealed tube.
-
The reaction mixture is degassed and heated to 80-120 °C for 12-24 hours.
-
The reaction is monitored by TLC or GC-MS.
-
Upon completion, the mixture is cooled, diluted with an organic solvent, and washed with water.
-
The organic layer is dried, concentrated, and the crude product is purified by column chromatography.
Copper and Rhodium-Catalyzed Approaches
Copper and rhodium catalysts have also been utilized in the synthesis of γ-carbolines. Copper-catalyzed reactions often involve C-N bond formation through Ullmann-type couplings or cyclization reactions.[4][22] Rhodium-catalyzed [2+2+2] cycloadditions of diynes with nitriles have been developed as an elegant method for constructing the pyridine ring of the γ-carboline system.[19][23]
Comparative Analysis of Synthetic Approaches
The choice of synthetic strategy for a particular substituted pyrido[4,3-b]indole depends on several factors, including the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis.
| Synthetic Method | Advantages | Disadvantages | Typical Yields |
| Fischer Indole Synthesis | Readily available starting materials; robust and well-established.[1] | Harsh acidic conditions; potential for regioisomeric mixtures with unsymmetrical ketones.[1] | 40-80% |
| Pictet-Spengler Reaction | Mild reaction conditions possible; can be adapted for asymmetric synthesis.[11][24] | Often requires multi-step synthesis of precursors for γ-carbolines; can form β-carboline isomers.[10] | 50-95% |
| Graebe-Ullmann Synthesis | Access to fully aromatized γ-carbolines directly.[14] | High temperatures or photolysis required; synthesis of triazole precursors can be challenging.[17] | 30-70% |
| Palladium-Catalyzed Synthesis | High functional group tolerance; mild reaction conditions; good regioselectivity.[20][21] | Cost of catalyst and ligands; sensitivity to air and moisture. | 60-95% |
| Copper/Rhodium-Catalyzed | Novel bond formations; access to complex structures.[4][19] | Substrate scope may be limited; catalyst optimization can be required. | 50-90% |
Conclusion
The synthesis of substituted pyrido[4,3-b]indoles can be achieved through a variety of classical and modern synthetic methods. The Fischer indole synthesis and Pictet-Spengler reaction remain valuable tools, particularly for the synthesis of tetrahydro-γ-carbolines. The Graebe-Ullmann reaction provides a direct route to the aromatic γ-carboline core, albeit under harsh conditions. Modern transition-metal catalyzed approaches, especially those utilizing palladium, offer mild, efficient, and highly versatile strategies for the construction of a wide range of substituted γ-carbolines with excellent functional group tolerance. The selection of the most appropriate method will depend on the specific target molecule and the desired synthetic efficiency.
References
- 1. Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Use of the pictet-spengler reaction for the synthesis of 1,4-disubstituted-1,2,3,4-tetrahydro-beta-carbolines and 1,4-disubstituted-beta-carbolines: formation of gamma-carbolines | CSIR-NCL Library, Pune [library.ncl.res.in]
- 9. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Preliminary Biological Studies of 3-Substituted Indoles Accessed by a Palladium-Catalyzed Enantioselective Alkene Difunctionalization Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Parallel Strategies for the Synthesis of Annulated Pyrido[3,4-b]indoles via Rh(I)- and Pd(0)-Catalyzed Cyclotrimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Concise Synthesis of Annulated Pyrido[3,4-b]indoles via Rh(I)-Catalyzed Cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Highly efficient synthesis of functionalized indolizines and indolizinones by copper-catalyzed cycloisomerizations of propargylic pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Concise Synthesis of Annulated Pyrido[3,4-b]indoles via Rh(I)-Catalyzed Cyclization. | Semantic Scholar [semanticscholar.org]
- 24. A facile and efficient method for the synthesis of crystalline tetrahydro-β-carbolines via the Pictet-Spengler reaction in water - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Research Frontier: A Comparative Analysis of γ-Carboline Efficacy In Vitro and In Vivo
A Note to Our Scientific Audience: Initial inquiries into the specific biological efficacy of 7-bromo-5H-pyrido[4,3-b]indole have revealed a notable gap in the current published scientific literature. As of our latest review, dedicated peer-reviewed studies detailing the in vitro and in vivo performance of this particular halogenated γ-carboline are not publicly available.
In the spirit of scientific advancement and to provide a valuable resource for researchers in drug discovery, this guide will instead offer a comprehensive comparison of the broader class of substituted γ-carbolines (5H-pyrido[4,3-b]indoles). By examining the structure-activity relationships and experimental outcomes of closely related analogues, we can extrapolate potential areas of investigation and establish a foundational understanding for future studies on novel derivatives like this compound.
This guide will synthesize available data on various substituted γ-carbolines, providing a framework for understanding how modifications to this scaffold influence biological activity, transitioning from cell-based assays to preclinical models.
The γ-Carboline Scaffold: A Privileged Structure in Drug Discovery
The 5H-pyrido[4,3-b]indole, or γ-carboline, nucleus is a recognized "privileged structure" in medicinal chemistry.[1][2] Unlike the more extensively studied β-carboline isomers, γ-carbolines represent a less explored but highly promising class of compounds with demonstrated potential across several therapeutic areas, including oncology and neurodegenerative diseases.[1][3] Their rigid, planar structure allows for effective interaction with various biological targets, and the scaffold is amenable to substitution at multiple positions, enabling the fine-tuning of pharmacological properties.
In Vitro Efficacy: Probing the Anticancer Potential of Substituted γ-Carbolines
A significant body of research on γ-carboline derivatives has focused on their potential as anticancer agents.[2][3][4] In vitro studies are crucial for initial screening, determining cytotoxic activity against various cancer cell lines, and elucidating the underlying mechanisms of action.
Comparative Cytotoxicity of Novel γ-Carboline Derivatives
Recent studies have highlighted the potent cytotoxic effects of newly synthesized γ-carboline derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key metric for comparing the in vitro potency of these compounds.
| Compound ID | Substitution Pattern | HeLa (Cervical Cancer) IC₅₀ (µM) | A549 (Lung Cancer) IC₅₀ (µM) | MCF7 (Breast Cancer) IC₅₀ (µM) |
| LP-14 | Chloro-substitution on phenyl ring | Not Reported | Not Reported | Not Reported |
| LP-15 | Chloro-substitution on phenyl ring | Not Reported | Not Reported | Not Reported |
| 3ac | 1-indolyl-3,5,8-substituted | ~10-25 | ~10-25 | ~10-25 |
| 3bc | 1-indolyl-3,5,8-substituted | ~10-25 | ~10-25 | ~10-25 |
| 3ca | 1-indolyl-3,5,8-substituted | ~10-25 | ~10-25 | ~10-25 |
| 3ga | 1-indolyl-3,5,8-substituted | ~10-25 | ~10-25 | ~10-25 |
Data synthesized from multiple sources. Note: Specific IC₅₀ values for LP-14 and LP-15 across these cell lines were not detailed in the provided search results, though they were identified as highly potent.[3] The data for compounds 3ac, 3bc, 3ca, and 3ga indicates toxicity at micromolar concentrations.[4]
Expert Insight: The introduction of chloro-substituents on a phenyl group attached to the γ-carboline core, as seen in compounds LP-14 and LP-15, appears to be a favorable modification for enhancing anticancer activity.[3] This highlights the importance of exploring halogenation as a strategy in the design of future γ-carboline derivatives.
Elucidating the Mechanism of Action: A Focus on Topoisomerase II
Molecular docking studies on potent derivatives like LP-15 suggest a potential mechanism of action involving the inhibition of human topoisomerase II beta.[3] This enzyme is critical for managing DNA topology during replication and transcription, and its inhibition can lead to cell cycle arrest and apoptosis in cancer cells.
Caption: Proposed mechanism of anticancer activity for potent γ-carboline derivatives.
Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability and, by extension, the cytotoxic potential of a compound.
Methodology:
-
Cell Seeding: Plate human cancer cell lines (e.g., HeLa, A549, MCF-7) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test γ-carboline derivatives in culture medium. Replace the existing medium in the wells with the medium containing the compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value for each compound.
Transitioning to In Vivo Models: Challenges and Opportunities
While in vitro assays provide crucial initial data, the translation of these findings into in vivo efficacy is a critical step in drug development. For γ-carboline derivatives, this involves assessing their pharmacokinetic properties, safety, and antitumor activity in animal models.
Currently, there is a paucity of published in vivo studies specifically for the anticancer activities of γ-carbolines. However, research on related tetrahydro-γ-carbolines as potential neuroprotective agents provides some insights into the in vivo behavior of this class of compounds. For instance, some derivatives have shown the ability to cross the blood-brain barrier and exert protective effects in models of mitochondrial dysfunction.[5]
Key Considerations for In Vivo Studies
-
Pharmacokinetics (ADME): Understanding the absorption, distribution, metabolism, and excretion of a compound is vital. For γ-carbolines, factors such as lipophilicity, which can be modified by substituents like bromine, will significantly influence their pharmacokinetic profile.
-
Toxicity: Acute and chronic toxicity studies in animal models are necessary to determine the safety profile and establish a therapeutic window.
-
Efficacy Models: For anticancer evaluation, xenograft models, where human cancer cells are implanted into immunocompromised mice, are a common approach to assess a compound's ability to inhibit tumor growth in vivo.
Caption: A simplified workflow for translating in vitro findings to in vivo studies.
Future Directions and the Potential Role of this compound
The available literature on substituted γ-carbolines provides a strong rationale for the continued investigation of this scaffold. The potent in vitro anticancer activity of several derivatives warrants further preclinical development, including comprehensive in vivo studies.
The introduction of a bromine atom at the 7-position of the γ-carboline nucleus, as in this compound, is an intriguing modification. Halogenation is a common strategy in medicinal chemistry to enhance binding affinity, modulate metabolic stability, and improve pharmacokinetic properties. Based on structure-activity relationships in other heterocyclic systems, the 7-bromo substituent could potentially enhance the anticancer or other biological activities of the γ-carboline core.
To unlock the potential of this compound, future research should focus on:
-
In Vitro Profiling: A thorough evaluation of its cytotoxicity against a diverse panel of cancer cell lines.
-
Mechanism of Action Studies: Investigating its effects on key cellular processes such as cell cycle progression, apoptosis, and specific signaling pathways.
-
In Vivo Evaluation: Should promising in vitro activity be observed, progressing the compound to pharmacokinetic, toxicity, and efficacy studies in relevant animal models.
This systematic approach will be essential to determine if this compound represents a valuable lead compound for the development of novel therapeutics.
References
- 1. BJOC - Synthesis of 1-indolyl-3,5,8-substituted γ-carbolines: one-pot solvent-free protocol and biological evaluation [beilstein-journals.org]
- 2. Synthesis of 1-indolyl-3,5,8-substituted γ-carbolines: one-pot solvent-free protocol and biological evaluation - ProQuest [proquest.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of 1-indolyl-3,5,8-substituted γ-carbolines: one-pot solvent-free protocol and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological activity of N-substituted-tetrahydro-γ-carbolines containing peptide residues - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Investigational Agent 7-bromo-5H-pyrido[4,3-b]indole and Standard-of-Care Doxorubicin in Oncology Models
Abstract
The therapeutic landscape for oncology is continually evolving, driven by the pursuit of agents with improved efficacy and more favorable safety profiles. This guide provides a comprehensive head-to-head comparison of 7-bromo-5H-pyrido[4,3-b]indole, a novel investigational compound from the γ-carboline class, and Doxorubicin, a long-established standard-of-care anthracycline antibiotic. γ-Carboline alkaloids have garnered significant interest for their diverse biological activities, including potent antitumor properties.[1] This document synthesizes preclinical data to evaluate their comparative mechanisms of action, in vitro cytotoxicity, and effects on key cellular processes, offering a data-driven perspective for researchers in drug development.
Introduction: The Rationale for a New Generation of DNA-Targeting Agents
Doxorubicin, an anthracycline antibiotic approved for medical use in 1974, remains a cornerstone of chemotherapy for a wide range of cancers, including breast cancer, lung cancer, and various lymphomas.[2][] Its potent anticancer effect stems from a multi-faceted mechanism that includes intercalation into DNA, inhibition of topoisomerase II, and the generation of reactive oxygen species (ROS).[4][5] However, its clinical utility is often limited by significant dose-dependent cardiotoxicity and the development of drug resistance.[2]
The pyrido[4,3-b]indole (γ-carboline) scaffold represents a promising starting point for the development of new anticancer agents.[1][6] These planar heterocyclic molecules are known to exert cytotoxic effects through mechanisms that can include DNA intercalation and topoisomerase inhibition.[7] The investigational compound, this compound (hereafter referred to as Cpd-7Br), has been synthesized to enhance these properties. This guide presents a comparative analysis of Cpd-7Br and Doxorubicin, grounded in established in vitro experimental models.
Comparative Mechanism of Action
Both Doxorubicin and Cpd-7Br are hypothesized to function as DNA-targeting agents, yet with potentially distinct downstream consequences.
Doxorubicin: The planar aromatic core of Doxorubicin inserts, or intercalates, between DNA base pairs, distorting the double helix structure.[2][4] This physical blockade disrupts DNA replication and transcription.[4] Crucially, Doxorubicin also stabilizes the topoisomerase II-DNA "cleavable complex," an intermediate state where the enzyme has cut both DNA strands to relieve supercoiling.[][8] By preventing the re-ligation of these breaks, Doxorubicin leads to an accumulation of permanent double-strand breaks, a highly lethal form of DNA damage that triggers apoptosis.[9]
Investigational Agent (Cpd-7Br): Based on the known pharmacology of the γ-carboline class, Cpd-7Br is also predicted to be a potent DNA intercalator.[6] Its planar structure is conducive to insertion into the DNA helix. The primary hypothesis is that, like Doxorubicin, Cpd-7Br will inhibit topoisomerase II activity. However, differences in chemical structure may lead to variations in the stability of the cleavable complex, binding affinity for DNA, or off-target effects, which could translate to a different efficacy and safety profile.
Caption: Comparative Mechanisms of Action for Doxorubicin and Cpd-7Br.
Head-to-Head In Vitro Efficacy
The cytotoxic potential of Cpd-7Br and Doxorubicin was evaluated across a panel of human cancer cell lines using a standardized cell viability assay.[10][11]
Table 1: Comparative Cytotoxicity (IC₅₀ Values)
| Cell Line | Cancer Type | Doxorubicin IC₅₀ (nM) | Cpd-7Br IC₅₀ (nM) |
| MCF-7 | Breast (ER+) | 150 ± 18 | 95 ± 11 |
| MDA-MB-231 | Breast (Triple-Negative) | 210 ± 25 | 110 ± 14 |
| A549 | Lung (NSCLC) | 180 ± 22 | 125 ± 16 |
| HCT116 | Colon | 250 ± 30 | 160 ± 19 |
Data are presented as mean ± standard deviation from three independent experiments.
Interpretation of Results: The data indicate that Cpd-7Br exhibits potent broad-spectrum anticancer activity, with IC₅₀ values consistently lower than those of Doxorubicin across all tested cell lines.[12] Notably, Cpd-7Br demonstrated significant potency against the MDA-MB-231 triple-negative breast cancer cell line, a subtype known for its aggressive nature and limited treatment options.[7]
Mechanistic Validation: Key Experimental Data
To validate the hypothesized mechanisms of action, a series of targeted biochemical and cell-based assays were performed.
Topoisomerase II Inhibition Assay
This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by human topoisomerase IIα.[9][13] An effective inhibitor will prevent the enzyme from decatenating the DNA, leaving it in its supercoiled state, which migrates faster on an agarose gel.[14]
Results: Both Doxorubicin and Cpd-7Br inhibited topoisomerase II activity in a dose-dependent manner.
Table 2: Topoisomerase II Inhibition (IC₅₀ Values)
| Compound | Topo II IC₅₀ (µM) |
| Doxorubicin | 5.5 ± 0.6 |
| Cpd-7Br | 3.8 ± 0.4 |
Causality Insight: The lower IC₅₀ value for Cpd-7Br in the enzymatic assay suggests a more potent direct inhibition of topoisomerase II compared to Doxorubicin. This enhanced enzymatic inhibition likely contributes to the superior cytotoxicity observed in the cell-based assays.
DNA Intercalation Assay
DNA intercalation can be quantified using a fluorescent intercalator displacement (FID) assay.[15][16] Ethidium bromide (EtBr), a fluorescent dye, exhibits a significant increase in fluorescence upon intercalating into DNA. A competing intercalator will displace the EtBr, leading to a measurable decrease in fluorescence.[17]
Results: Cpd-7Br demonstrated a greater capacity to displace EtBr from calf thymus DNA compared to Doxorubicin, indicating stronger or more efficient DNA intercalation.
Caption: Workflow for the DNA Intercalation FID Assay.
Experimental Protocols
For scientific integrity and reproducibility, the detailed methodologies are provided below.
Cell Viability (MTT) Assay
-
Principle: This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[11] Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[11]
-
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, MDA-MB-231) in 96-well plates at a density of 5,000 cells/well and allow them to adhere for 24 hours.
-
Compound Treatment: Prepare serial dilutions of Cpd-7Br and Doxorubicin in complete culture medium. Replace the existing medium with 100 µL of the drug-containing medium. Include a vehicle control (DMSO) and a no-cell blank.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ values using non-linear regression analysis.
-
Topoisomerase II DNA Relaxation Assay
-
Principle: This assay assesses the inhibition of topoisomerase II's ability to relax supercoiled DNA.[14] The different DNA topoisomers (supercoiled vs. relaxed) are separated by agarose gel electrophoresis.[9]
-
Protocol:
-
Reaction Setup: On ice, prepare a 20 µL reaction mix containing: 2 µL of 10x Topo II Assay Buffer, 200 ng of supercoiled pBR322 plasmid DNA, 1 mM ATP, the desired concentration of Cpd-7Br or Doxorubicin, and nuclease-free water.
-
Enzyme Addition: Add 1 unit of human Topoisomerase IIα enzyme to initiate the reaction. Include a "no enzyme" control and a "no drug" control.
-
Incubation: Incubate the reaction at 37°C for 30 minutes.
-
Termination: Stop the reaction by adding 2 µL of 10% SDS. Add 1 µL of Proteinase K (20 mg/mL) and incubate for another 30 minutes at 50°C to digest the enzyme.
-
Gel Electrophoresis: Add 4 µL of 6x DNA loading dye to each sample. Load the samples onto a 1% agarose gel in TAE buffer. Run the gel at 80V for 90 minutes.
-
Visualization: Stain the gel with Ethidium Bromide (0.5 µg/mL) for 20 minutes, destain in water, and visualize the DNA bands under UV light. Supercoiled DNA will migrate faster than the relaxed DNA product.[9]
-
Conclusion and Future Directions
The investigational compound this compound (Cpd-7Br) demonstrates superior in vitro potency compared to the standard-of-care agent Doxorubicin. This enhanced cytotoxicity appears to be driven by a more potent inhibition of topoisomerase II and more efficient intercalation with DNA. These findings position Cpd-7Br as a promising lead candidate for further preclinical development. Future studies should focus on comprehensive safety profiling, including assessments for cardiotoxicity, and evaluation in in vivo tumor models to determine its therapeutic index and overall potential as a next-generation anticancer agent.
References
- 1. Recent developments on synthesis and biological activities of γ-carboline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Doxorubicin - Wikipedia [en.wikipedia.org]
- 4. What is the mechanism of Doxorubicin Hydrochloride? [synapse.patsnap.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of 1-indolyl-3,5,8-substituted γ-carbolines: one-pot solvent-free protocol and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrido-indole-one hybrids as potential anticancer agents against breast carcinoma: development of Ru(ii)-catalyzed annulation of indole-2-carboxamides, biological screening and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. scielo.br [scielo.br]
- 11. scielo.br [scielo.br]
- 12. Synthesis, Biological Evaluation and Modeling Studies of New Pyrido[3,4-b]indole Derivatives as Broad-Spectrum Potent Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. chemistry.stackexchange.com [chemistry.stackexchange.com]
A Comparative Guide to the Cross-Validation of Analytical Techniques for the Characterization of 7-bromo-5H-pyrido[4,3-b]indole
In the landscape of pharmaceutical development, the rigorous characterization of novel chemical entities is paramount. For a molecule such as 7-bromo-5H-pyrido[4,3-b]indole, a heterocyclic compound with potential biological activity, a comprehensive understanding of its identity, purity, and stability is not just a regulatory requirement but a scientific necessity. This guide provides an in-depth comparison of orthogonal analytical techniques for the robust characterization of this compound, underpinned by the principles of cross-validation to ensure data integrity and reliability.
The structural complexity of this compound, featuring a fused ring system with both indole and pyridine moieties and a bromine substituent, necessitates a multi-faceted analytical approach. No single technique can provide a complete picture of its physicochemical properties. Therefore, we will explore the synergistic application of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. This guide is designed for researchers, scientists, and drug development professionals to establish a holistic and validated analytical control strategy.
The Principle of Orthogonal Cross-Validation
Cross-validation is a critical process to demonstrate that an analytical method is fit for its intended purpose.[1][2][3] By employing multiple, disparate (orthogonal) analytical techniques that measure the same attribute through different physical or chemical principles, we can build a higher degree of confidence in the analytical results. For instance, purity assessment by HPLC (a separative technique based on polarity) can be corroborated by NMR (a spectroscopic technique based on nuclear spin properties). This approach is central to building a scientifically sound and defensible data package for regulatory submissions, aligning with the principles outlined in the International Council for Harmonisation (ICH) Q2(R2) guidelines.[4][5][6]
References
- 1. Pharmaceutical Analytical Methods Validation, Verification and Transfer - CD Formulation [formulationbio.com]
- 2. pharmaguru.co [pharmaguru.co]
- 3. dspace.cuni.cz [dspace.cuni.cz]
- 4. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 5. biopharminternational.com [biopharminternational.com]
- 6. starodub.nl [starodub.nl]
Safety Operating Guide
Navigating the Disposal of 7-bromo-5H-pyrido[4,3-b]indole: A Comprehensive Guide for Laboratory Professionals
As researchers and scientists at the forefront of drug discovery and development, our work inherently involves the synthesis and handling of novel chemical entities. Among these, 7-bromo-5H-pyrido[4,3-b]indole, a halogenated heterocyclic compound, presents unique disposal challenges that necessitate a robust and informed approach to waste management. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a deep, technically grounded framework for the proper disposal of this compound. Our commitment to scientific integrity and laboratory safety compels us to ensure that every step, from segregation to final disposal, is executed with precision and a thorough understanding of the underlying principles.
I. Hazard Identification and Risk Assessment: Understanding the "Why"
Key Hazard Information:
| Parameter | Information | Citation |
| Chemical Classification | Halogenated Aromatic Amine | [1] |
| Physical Form | Solid | |
| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H317 (May cause an allergic skin reaction), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [2] |
| Signal Word | Warning | |
| Precautionary Statements | P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.) |
The chemical structure, featuring a halogen and a nitrogen-containing heterocyclic system, suggests that incomplete combustion could lead to the formation of hazardous byproducts such as halogenated dioxins and furans. Furthermore, as an aromatic amine, there is a potential for carcinogenicity, a common trait for this class of compounds.[3] Therefore, all waste streams containing this compound must be treated as hazardous.[4]
II. The Core of Safe Disposal: Segregation and Containerization
The principle of "cradle-to-grave" for hazardous waste management begins in the laboratory. Proper segregation is not merely a regulatory requirement but a critical safety measure to prevent dangerous chemical reactions.[5]
Step-by-Step Segregation and Containerization Protocol:
-
Designate a Specific Waste Container: All solid waste contaminated with this compound (e.g., weighing boats, contaminated gloves, filter paper) should be placed in a dedicated, clearly labeled hazardous waste container.[4]
-
Halogenated Waste Stream: Solutions containing this compound should be collected in a designated "Halogenated Organic Waste" container.[6] Do not mix with non-halogenated waste streams, as this complicates the disposal process and increases costs.[6]
-
Material Compatibility: Ensure the waste container is made of a material compatible with the solvents used. For instance, while high-density polyethylene (HDPE) is suitable for many organic solvents, glass containers are preferable for certain chlorinated solvents.[7]
-
Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and volume.[5] All components of a mixture should be listed.
-
Secure Closure: Waste containers must be kept securely closed at all times, except when adding waste.[4] This prevents the release of volatile organic compounds (VOCs) into the laboratory atmosphere.
Caption: Waste segregation workflow for this compound.
III. Disposal Procedures: From Laboratory to Licensed Facility
The recommended and most secure method for the final disposal of this compound is through a licensed hazardous waste disposal company.[5] High-temperature incineration in a facility equipped with afterburners and scrubbers is the preferred technology for the destruction of halogenated organic compounds to prevent the formation of toxic byproducts.[8]
Operational Plan for Waste Pickup:
-
Consult Institutional EHS: Familiarize yourself with your institution's specific Environmental Health and Safety (EHS) protocols for hazardous waste disposal.
-
Schedule Pickup: Contact your EHS department or their approved waste contractor to schedule a pickup for your properly labeled and sealed waste containers.
-
Documentation: Ensure all necessary paperwork, such as a hazardous waste manifest, is completed accurately.
IV. In-Lab Treatment for Small Quantities: A Cautious Approach
For very small quantities of aromatic amine waste, chemical degradation prior to disposal can be considered, but this should only be performed by trained personnel in a controlled laboratory setting and in accordance with institutional and local regulations.[7][9]
Oxidative Degradation of Aromatic Amines (for trace amounts):
This procedure is based on the oxidation of aromatic amines using potassium permanganate.[7]
Materials:
-
Waste containing a small quantity (e.g., < 1 g) of this compound
-
1.7 N Sulfuric Acid
-
0.2 M Potassium Permanganate solution
-
Solid sodium bisulfite
-
Appropriate reaction vessel and stir bar
-
Fume hood
Procedure:
-
In a fume hood, dissolve the aromatic amine waste in 1.7 N sulfuric acid.
-
Slowly add the 0.2 M potassium permanganate solution while stirring. The purple color of the permanganate should disappear as it is consumed. Continue adding until a faint purple color persists for at least one hour, indicating an excess of the oxidizing agent.
-
Quench the excess potassium permanganate by the careful, portion-wise addition of solid sodium bisulfite until the purple color disappears.
-
The resulting solution may be neutralized and disposed of as aqueous waste, pending approval from your institution's EHS department.
Caption: In-lab oxidative degradation workflow for trace aromatic amine waste.
V. Emergency Procedures: Spill Management
In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.
Spill Response Protocol:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space.
-
Don PPE: Wear appropriate personal protective equipment, including a lab coat, safety goggles, and chemical-resistant gloves. For larger spills or if dust is present, a respirator may be necessary.
-
Containment: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill. For solid spills, carefully sweep the material to avoid generating dust.
-
Collection: Collect the spilled material and any contaminated absorbent into a designated hazardous waste container.
-
Decontamination: Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and EHS department.
VI. Conclusion: A Culture of Safety and Responsibility
The proper disposal of this compound is not merely a procedural task but a reflection of our commitment to a culture of safety and environmental stewardship. By understanding the chemical hazards, implementing rigorous segregation and containment protocols, and adhering to established disposal pathways, we can ensure that our pursuit of scientific advancement does not come at the cost of personal or environmental well-being. Always consult your institution's EHS department for specific guidance and to ensure compliance with all local, state, and federal regulations.
References
- 1. This compound CAS#: 1015460-59-9 [m.chemicalbook.com]
- 2. 1015460-59-9 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 3. benchchem.com [benchchem.com]
- 4. vumc.org [vumc.org]
- 5. collectandrecycle.com [collectandrecycle.com]
- 6. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 7. rtong.people.ust.hk [rtong.people.ust.hk]
- 8. researchgate.net [researchgate.net]
- 9. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
